molecular formula C12H13NO B2660187 2,7,8-Trimethyl-4-quinolinol CAS No. 449199-19-3

2,7,8-Trimethyl-4-quinolinol

Número de catálogo: B2660187
Número CAS: 449199-19-3
Peso molecular: 187.242
Clave InChI: UXTKZNADIFVKBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,7,8-Trimethyl-4-quinolinol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,7,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-10-11(14)6-8(2)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTKZNADIFVKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449199-19-3
Record name 449199-19-3
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Foundational & Exploratory

"synthesis of 2,7,8-trimethyl-4-quinolinol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,7,8-trimethyl-4-quinolinol

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-quinolinols (or quinolin-4-ones) are of particular interest due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a specifically substituted derivative. We will delve into the mechanistic underpinnings of classical synthetic routes, namely the Gould-Jacobs and Conrad-Limpach reactions, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and professionals in drug development, providing detailed, step-by-step protocols, data visualization, and a robust framework for the successful synthesis and characterization of this target compound.

Introduction: The Significance of the 4-Quinolinol Core

The quinoline ring system is a recurring motif in a vast array of natural products and pharmacologically active compounds, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The 4-hydroxyquinoline (4-quinolinol) tautomer is a critical pharmacophore, and its derivatives are central to the development of new chemical entities. The specific substitution pattern on the quinoline core, such as the trimethyl arrangement in this compound, allows for the fine-tuning of physicochemical properties and biological targets.

The synthesis of such polysubstituted quinolinols requires a robust and regioselective strategy. Classical methods, developed nearly a century ago, remain the cornerstones of quinoline synthesis, albeit with modern adaptations that improve efficiency and yield.[3][4] This guide will focus on the most reliable and well-established methods applicable to the target molecule.

Foundational Synthetic Strategies

The construction of the this compound core is most effectively approached through cyclization reactions that form the heterocyclic ring from a substituted aniline precursor. The two primary and most authoritative methods for this transformation are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely used method for preparing 4-hydroxyquinoline derivatives.[3][5] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEMM). This is followed by a high-temperature thermal cyclization to form the quinoline ring. Subsequent hydrolysis (saponification) and decarboxylation yield the final 4-quinolinol product.[5][6]

Causality of Experimental Choices:

  • Aniline Precursor: To achieve the desired 2,7,8-trimethyl substitution, the required starting material is 2,3-dimethylaniline . The methyl groups at positions 7 and 8 of the final product originate from this aniline.

  • Cyclization Step: This is the most critical and energy-intensive step, typically requiring temperatures exceeding 250 °C.[3][6] The high thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclization.[5][6] This is often achieved by using a high-boiling inert solvent, such as diphenyl ether or Dowtherm A.[3] Modern approaches utilize microwave irradiation to achieve rapid and uniform heating, significantly reducing reaction times and often improving yields.[4][6]

  • Regioselectivity: When using an asymmetrically substituted aniline like 2,3-dimethylaniline, the cyclization can theoretically occur at either of the two ortho positions relative to the amino group. However, the reaction is governed by both steric and electronic factors.[3] In this case, cyclization is expected to occur at the less sterically hindered C6 position of the aniline, leading to the desired 7,8-dimethyl substitution pattern on the quinoline ring.

The overall pathway is depicted below.

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclized Cyclized Product cluster_final Final Product Aniline 2,3-Dimethylaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate Cyclized Ethyl 4-hydroxy-2,7,8-trimethyl- quinoline-3-carboxylate Intermediate->Cyclized Thermal Cyclization (>250°C) Final This compound Cyclized->Final Hydrolysis & Decarboxylation

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

The Conrad-Limpach-Knorr Synthesis

An alternative and equally important route is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[2][7] The reaction conditions are critical as they determine the regiochemical outcome. Lower temperatures (kinetic control) favor the formation of a Schiff base at the keto group, which upon cyclization yields the 4-hydroxyquinoline.[7][8] Higher temperatures (thermodynamic control) can lead to the formation of a β-keto anilide, which cyclizes to the 2-hydroxyquinoline isomer (the Knorr variation).[7][9]

Causality of Experimental Choices:

  • Starting Materials: For the synthesis of this compound, the reaction would involve 2,3-dimethylaniline and ethyl acetoacetate . The 2-methyl group on the final quinolinol originates from the methyl group of the ethyl acetoacetate.

  • Reaction Conditions: To favor the desired 4-quinolinol product, the initial condensation is typically carried out under milder, acid-catalyzed conditions to form the enamine intermediate. The subsequent cyclization requires heating, often in an inert, high-boiling solvent, similar to the Gould-Jacobs reaction.[7]

Conrad_Limpach_Synthesis cluster_start_cl Starting Materials cluster_intermediate_cl Intermediate cluster_final_cl Final Product Aniline_CL 2,3-Dimethylaniline Enamine Enamine Intermediate Aniline_CL->Enamine Condensation (Kinetic Control) Ketoester Ethyl Acetoacetate Ketoester->Enamine Final_CL This compound Enamine->Final_CL Thermal Cyclization (~250°C)

Caption: The Conrad-Limpach pathway to this compound under kinetic control.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

Modern adaptations of the Gould-Jacobs reaction using microwave heating provide a self-validating system due to rapid, controllable, and reproducible heating profiles, which minimize the formation of degradation byproducts often seen with prolonged conventional heating.[4]

Materials and Equipment
Reagent/EquipmentPurpose
2,3-DimethylanilineStarting aniline precursor
Diethyl ethoxymethylenemalonateMalonic ester reactant
Diphenyl etherHigh-boiling solvent / heat transfer
Sodium Hydroxide (NaOH)Reagent for hydrolysis (saponification)
Hydrochloric Acid (HCl)For acidification/decarboxylation
Ethanol (EtOH)Recrystallization solvent
Microwave Synthesis ReactorFor controlled, high-temperature heating
Reaction Vials (Microwave-safe)Reaction vessel
Magnetic Stirrer & Stir BarsFor mixing
Standard GlasswareBeakers, flasks, filtration apparatus
Step-by-Step Methodology

Step 1: Condensation and Cyclization

  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2,3-dimethylaniline (10 mmol, 1.21 g).

  • Add diethyl ethoxymethylenemalonate (12 mmol, 2.60 g, 1.2 eq).

  • Add diphenyl ether (3-4 mL) as the solvent.

  • Seal the vial and place it in the microwave synthesis reactor.

  • Heat the mixture to 250 °C and hold for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the intermediate ester should form.[6]

Step 2: Hydrolysis (Saponification)

  • Transfer the cooled reaction mixture to a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (25 mmol, 1.0 g in 10 mL water).

  • Heat the mixture to reflux (approx. 100 °C) for 1 hour to ensure complete hydrolysis of the ester.

Step 3: Decarboxylation and Isolation

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~2-3. This will induce decarboxylation and precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual diphenyl ether.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure this compound.

Workflow Visualization

Experimental_Workflow A Mix Reactants (Aniline, DEEMM, Diphenyl Ether) B Microwave Heating (250°C, 20-30 min) A->B C Cool to RT Precipitate Forms B->C D Hydrolysis (10% NaOH, Reflux) C->D E Acidification & Decarboxylation (Conc. HCl) D->E F Vacuum Filtration E->F G Wash Solid (Water, Cold EtOH) F->G H Recrystallization (Ethanol) G->H I Characterization (NMR, MS, IR) H->I

Caption: A generalized experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

While extensive experimental data for this compound is not widely published, its identity can be confirmed using standard analytical techniques.[10] The compound exists in tautomeric equilibrium between the 4-quinolinol (enol) and 4-quinolone (keto) forms, with the keto form often predominating in the solid state and in solution.[6][7]

PropertyExpected Value / Observation
Molecular Formula C₁₂H₁₃NO[10]
Molecular Weight 187.24 g/mol
¹H NMR Expected signals for three distinct methyl groups (singlets), aromatic protons on the quinoline core, a vinyl proton (C3), and a broad signal for the N-H or O-H proton depending on the tautomer and solvent.
¹³C NMR Signals corresponding to 12 unique carbons, including methyl carbons, aromatic and vinyl carbons, and a carbonyl carbon (C4) in the quinolone tautomer.
IR Spectroscopy A strong C=O stretching band (around 1650-1690 cm⁻¹) characteristic of the quinolone form. N-H and/or O-H stretching bands (around 3200-3400 cm⁻¹). C-H stretches for methyl and aromatic groups.
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 188.1070.[10]

Conclusion

The synthesis of this compound is reliably achieved through well-established cyclization methodologies, primarily the Gould-Jacobs and Conrad-Limpach reactions. The choice of 2,3-dimethylaniline as the starting precursor is critical for installing the 7,8-dimethyl substitution pattern. Modern techniques, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and efficiency, providing a robust and reproducible protocol suitable for a drug discovery environment. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize, purify, and characterize this valuable heterocyclic compound, enabling further investigation into its potential biological activities.

References

An In-depth Technical Guide to 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7,8-trimethyl-4-quinolinol is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and potential applications in drug discovery and development. Due to the limited availability of specific experimental data for this particular molecule, this guide will leverage data from closely related analogs and computational predictions to offer a robust profile for research purposes.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundational step in any research endeavor. The following section details the key identifiers and physicochemical properties of this compound.

Nomenclature and Identifiers
  • Systematic Name: 2,7,8-trimethyl-1H-quinolin-4-one

  • Other Names: 4-Hydroxy-2,7,8-trimethylquinoline, 2,7,8-trimethylquinolin-4-ol

  • CAS Number: 449199-19-3[][4][5][6][7]

  • Molecular Formula: C₁₂H₁₃NO[7]

  • Molecular Weight: 187.24 g/mol [4][7]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data is predicted through computational models.

PropertyValueSource
Molecular Weight 187.24 g/mol --INVALID-LINK--[4]
Monoisotopic Mass 187.09972 DaPubChemLite (Predicted)[8]
XlogP (Predicted) 2.7PubChemLite[8]
Physical State Solid (Predicted)N/A
Boiling Point Not AvailableN/A
Melting Point Not AvailableN/A
Solubility Not AvailableN/A

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway: Modified Conrad-Limpach Synthesis

The proposed synthesis involves a two-step process starting from 2,3-dimethylaniline and ethyl acetoacetate.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 2,3-Dimethylaniline C Ethyl 3-((2,3-dimethylphenyl)amino)but-2-enoate (Intermediate) A->C Acid Catalyst (e.g., AcOH) Ethanol, Reflux B Ethyl Acetoacetate B->C E This compound (Final Product) C->E Heat D High-boiling solvent (e.g., Dowtherm A) ~250 °C G A This compound B Potential Biological Activities A->B C Anticancer B->C D Antimicrobial B->D E Enzyme Inhibition (Metalloenzymes) B->E

References

An In-depth Technical Guide to the Physicochemical Properties of 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the vast and pharmacologically significant landscape of heterocyclic compounds, the quinoline scaffold stands as a "privileged structure," forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, less-documented member of this family: 2,7,8-trimethyl-4-quinolinol (CAS: 449199-19-3). Also known as 4-hydroxy-2,7,8-trimethylquinoline, this molecule exists in a tautomeric equilibrium with its keto form, 2,7,8-trimethyl-1H-quinolin-4-one.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. Due to the limited availability of published experimental data for this specific derivative, this guide integrates high-quality predicted data with established, field-proven experimental protocols for the synthesis and characterization of quinolinol compounds. Our objective is not merely to present data, but to provide a robust methodological framework, empowering researchers to conduct their own empirical validation and further explore the potential of this molecule.

Core Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems. These parameters govern its solubility, membrane permeability, formulation characteristics, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][6] The following table summarizes the key identifiers and predicted properties for this compound.

PropertyValueSource
CAS Number 449199-19-3[PubChem]
Molecular Formula C₁₂H₁₃NO[7]
Molecular Weight 187.24 g/mol [7]
Monoisotopic Mass 187.09972 Da[7]
Predicted Boiling Point 347.4 ± 37.0 °C[PubChem]
Predicted Density 1.141 ± 0.06 g/cm³[PubChem]
Predicted pKa 4.70 ± 0.40[PubChem]
Predicted XlogP 2.7[7]

Note: Properties labeled "Predicted" are computationally derived and await experimental verification.

The predicted XlogP of 2.7 suggests that this compound is moderately lipophilic. This value is a crucial indicator of its potential to cross biological membranes, with values around 2 often being ideal for CNS-targeting drugs.[8] The predicted pKa of 4.70 indicates it is a weak base, a characteristic common to the quinoline nucleus. This property is critical as it dictates the compound's ionization state and, consequently, its aqueous solubility at different physiological pH levels.[9][10]

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of a novel or under-studied compound like this compound follows a logical and systematic progression. The primary goal is to produce the compound with high purity and then to empirically verify its structure and physicochemical properties.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Start Select Starting Materials (e.g., Substituted Aniline, β-Ketoester) Reaction Cyclization Reaction (e.g., Gould-Jacobs) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Crude Product Purification (Recrystallization, Chromatography) Workup->Purification PureCompound Pure this compound Purification->PureCompound Structural Structural Elucidation (NMR, MS) PureCompound->Structural Purity Purity Assessment (HPLC, Elemental Analysis) Structural->Purity PhysChem Physicochemical Profiling (Solubility, pKa, logP) Purity->PhysChem

Caption: General workflow for the synthesis and characterization of this compound.

General Synthetic Protocol: Modified Gould-Jacobs Reaction

While a specific protocol for this compound is not published, the Gould-Jacobs reaction is a classic and robust method for synthesizing 4-hydroxyquinoline scaffolds.[11] It involves the reaction of an aniline with a β-ketoester or a similar malonic acid derivative, followed by thermal cyclization.

Step-by-Step Methodology:

  • Condensation: React 2,3-dimethylaniline with diethyl (ethoxymethylene)malonate. This is typically done by heating the neat reactants, often with removal of the ethanol byproduct to drive the reaction to completion. The intermediate enamine is formed.

  • Cyclization: The resulting intermediate is cyclized at high temperature (approx. 250 °C) in a high-boiling point solvent such as diphenyl ether. This intramolecular reaction forms the quinoline ring system.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration.

  • Purification: The crude product is washed thoroughly with a suitable solvent (e.g., ethyl acetate, ethanol) to remove the high-boiling point solvent. Further purification is achieved by recrystallization from a solvent like ethanol or DMF to yield the pure 4-hydroxyquinoline derivative.

Experimental Determination of Physicochemical Properties

The following protocols outline standard laboratory procedures to experimentally determine the key physicochemical properties of this compound.

Aqueous Solubility Determination

Causality: Solubility is a critical determinant of bioavailability. For ionizable compounds like quinolinols, solubility is highly pH-dependent.[10][12] This protocol uses the shake-flask method, the gold standard for solubility measurement.

Step-by-Step Protocol:

  • Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid ensures that a saturated solution is formed.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[13] The concentration of the saturated solution represents the solubility at that specific pH.

Lipophilicity (logP) Determination via HPLC

Causality: The partition coefficient (logP) between octanol and water is the standard measure of a drug's lipophilicity, which influences its absorption and distribution.[8] While the shake-flask method is traditional, an HPLC-based method offers higher throughput and requires less material.[14]

Step-by-Step Protocol:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase will be a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Create a calibration curve by injecting a series of standard compounds with known logP values that span the expected range of the test compound.

  • Analysis: Inject a solution of this compound onto the column and record its retention time (t_R). Also, measure the column dead time (t_0) using a non-retained compound like uracil.

  • Calculation: Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0.

  • Correlation: Plot the log(k) of the standard compounds against their known logP values. This should yield a linear relationship.

  • Determination: Determine the logP of this compound by interpolating its log(k) value onto the calibration curve.

Acidity Constant (pKa) Determination via UV-Vis Spectrophotometry

Causality: The pKa value defines the pH at which a compound is 50% ionized. This is crucial for understanding its behavior in different body compartments. Spectrophotometric determination is possible because the ionized and non-ionized forms of a chromophoric molecule like this compound have different UV-Vis absorption spectra.[15][16][17]

Step-by-Step Protocol:

  • Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 12).

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Add a small, constant amount of the stock solution to each buffer to create a series of solutions with identical compound concentration but varying pH.

  • Record the full UV-Vis absorption spectrum (e.g., 200-450 nm) for each solution.[18]

  • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

  • Plot absorbance at the chosen wavelength(s) versus pH. The resulting data should form a sigmoidal curve.

  • The pKa is the pH value at the inflection point of this curve, which can be determined accurately using a first-derivative plot or non-linear regression analysis.[19]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical identity and purity of a synthesized compound.[20] While experimental spectra for this compound are not available in public databases, its key features can be predicted based on its structure and data from analogous compounds.[21][22][23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the aliphatic protons of the three methyl groups.

    • Aromatic Region (δ 7.0-8.5 ppm): Signals corresponding to the protons at positions 3, 5, and 6.

    • Methyl Region (δ 2.0-3.0 ppm): Three distinct singlet signals, each integrating to 3 protons, corresponding to the methyl groups at positions 2, 7, and 8.

    • Hydroxyl/Amide Proton: A broad singlet whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum should display 12 distinct carbon signals, consistent with the molecular structure. This includes signals for the carbonyl/enol carbon (C4), the carbons bearing methyl groups, and the other aromatic carbons.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint.[25][26]

Expected Results:

  • Using a high-resolution technique like ESI-TOF, the protonated molecular ion [M+H]⁺ would be observed at an m/z value corresponding to the compound's exact mass (188.1070 Da).[7][27]

  • The fragmentation pattern would likely involve losses characteristic of the quinoline ring structure, providing further structural confirmation.[28]

UV-Visible Spectroscopy

Causality: The conjugated quinolinol system is a strong chromophore. Its UV-Vis spectrum is useful for quantification and for studying electronic transitions.[29][30][31]

Expected Results:

  • The spectrum, likely recorded in methanol or ethanol, is expected to show multiple absorption bands characteristic of π → π* transitions within the aromatic system.[32][33] Based on the quinoline scaffold, strong absorptions are anticipated in the range of 250-350 nm.

Biological Activity Screening Workflow

Given the established pharmacological importance of the quinoline scaffold, this compound is a candidate for biological screening. A typical workflow to assess its potential would involve a tiered approach from broad, high-throughput screening to more focused mechanistic studies.

G cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_mechanistic Mechanistic Studies Start Compound (this compound) HTS High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial) Start->HTS HitID Hit Identification HTS->HitID DoseResponse Dose-Response & IC₅₀ Determination HitID->DoseResponse SAR Structure-Activity Relationship (SAR) (Analog Synthesis) DoseResponse->SAR Lead Lead Compound SAR->Lead TargetID Target Identification Lead->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway InVivo In Vivo Model Testing Pathway->InVivo

References

An In-depth Technical Guide to the Solubility of 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,7,8-trimethyl-4-quinolinol is a heterocyclic organic compound belonging to the quinolinol family. As with many quinoline derivatives, understanding its solubility is a critical first step in leveraging its potential in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines the key factors that influence its solubility, and presents a detailed, field-proven protocol for its empirical solubility determination. Furthermore, we detail robust analytical methodologies for the accurate quantification of this compound, ensuring reproducible and reliable results for researchers.

Introduction to this compound: A Molecule of Interest

Quinoline and its derivatives are foundational scaffolds in the development of a wide array of therapeutic agents, demonstrating activities including anticancer, antimalarial, antibacterial, and antiviral properties.[3][4][5] The introduction of hydroxyl and methyl groups to the quinoline core, as seen in this compound, can significantly modulate its physicochemical and biological properties. While specific applications of this compound are not yet extensively documented, the broader class of quinolinols is recognized for its diverse biological activities and applications in materials science.[6][7]

A thorough understanding of a compound's solubility is paramount in the early stages of drug discovery and development.[8] It directly impacts bioavailability, formulation strategies, and the design of in vitro and in vivo assays.[8][9] This guide serves as a foundational resource for researchers initiating studies on this compound, with a primary focus on its solubility characteristics.

Physicochemical Properties of this compound

While experimental data on the solubility of this compound is not widely available in the public domain, we can infer its likely behavior from its structural features and the known properties of related compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[10][11]
Molecular Weight 187.24 g/mol [11]
CAS Number 449199-19-3[11]
Predicted Boiling Point 347.4 ± 37.0 °C[11]
Predicted XlogP 2.7[10]
Appearance Likely a solid at room temperatureInferred from related compounds[12]

The predicted XlogP value of 2.7 suggests that this compound is a lipophilic compound, which would indicate poor aqueous solubility and a preference for organic solvents.[10] The presence of the quinolinol core suggests that its solubility will be pH-dependent.[3][12]

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is influenced by a variety of external factors. For this compound, the following are expected to be the most critical:

  • pH: The quinoline nitrogen in the molecule is basic, while the 4-hydroxyl group is acidic. Therefore, the ionization state of the molecule will change with pH. In acidic solutions, the quinoline nitrogen will likely be protonated, leading to increased aqueous solubility. Conversely, in basic solutions, the hydroxyl group may be deprotonated, which could also affect solubility.[3][12]

  • Solvent Polarity: Due to its predicted lipophilicity, this compound is expected to be more soluble in organic solvents than in water.[12] Solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are likely to be effective in dissolving this compound.[9][12]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8][13] This relationship should be empirically determined for novel compounds.

  • Ionic Strength: The presence of salts in an aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of an organic compound.[3][4] This effect can be significant in biological buffers.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and provides thermodynamically relevant data.[14]

Materials and Reagents
  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous solutions)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess this compound prep_solvent Add known volume of solvent to vials prep_compound->prep_solvent Add solid to solvent seal_vials Seal vials securely prep_solvent->seal_vials shake Incubate and shake at constant temperature (e.g., 24-72 hours) seal_vials->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge Allow to settle filter Filter supernatant through 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered solution filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate G cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_quant Quantification stock_sol Prepare a stock solution of this compound serial_dil Perform serial dilutions to create calibration standards stock_sol->serial_dil analyze_std Analyze standards by HPLC or UV-Vis serial_dil->analyze_std cal_curve Generate calibration curve (Response vs. Concentration) analyze_std->cal_curve analyze_sample Analyze diluted solubility sample determine_conc Determine sample concentration from calibration curve analyze_sample->determine_conc cal_curve->determine_conc final_sol Calculate final solubility (accounting for dilution) determine_conc->final_sol

References

A Comprehensive Guide to the Spectral Analysis of 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectral analysis of 2,7,8-trimethyl-4-quinolinol, a quinoline derivative of significant interest in medicinal chemistry and materials science. As a member of the quinolinol family, this compound's rigid, planar structure and potential for various biological activities necessitate a thorough understanding of its physicochemical properties, which are primarily elucidated through spectroscopic techniques.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the comprehensive spectral characterization of this molecule.

Introduction: The Significance of this compound

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, and antifungal properties.[2] The substituent pattern on the quinoline core profoundly influences these activities. This compound, with its specific methylation and hydroxylation pattern, presents a unique profile for investigation. Its potential applications are vast, ranging from novel pharmaceuticals to advanced materials like organic light-emitting diodes (OLEDs).[1][2]

A precise and comprehensive spectral analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide will delve into the core spectroscopic techniques essential for this purpose: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular framework.

A. ¹H NMR Spectroscopy

Causality Behind Experimental Choices: ¹H NMR is the initial and most informative experiment for confirming the presence and connectivity of protons in this compound. The choice of solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), is critical as it must dissolve the compound without introducing interfering proton signals. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its characteristic solvent peak that does not typically overlap with signals from the analyte.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Instrumentation and Measurement:

    • Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for better signal dispersion.

    • Acquire the ¹H NMR spectrum at a standard temperature (e.g., 25 °C).

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals to determine the relative number of protons for each resonance.

Data Presentation: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H57.8-8.1d1H
H67.0-7.3d1H
H36.1-6.4s1H
OH10.0-12.0br s1H
C2-CH₃2.3-2.6s3H
C7-CH₃2.2-2.5s3H
C8-CH₃2.1-2.4s3H

Interpretation of ¹H NMR Data: The predicted spectrum is expected to show distinct signals for the aromatic protons (H5 and H6), the vinyl proton (H3), the hydroxyl proton, and the three methyl groups. The downfield shift of the hydroxyl proton is characteristic and its broadness is due to hydrogen bonding and exchange. The singlet nature of the methyl and H3 protons confirms their isolation from neighboring protons.

B. ¹³C NMR Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR complements ¹H NMR by providing a direct map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrumentation and Measurement:

    • Acquire the spectrum on a high-resolution NMR spectrometer, typically at a frequency of 100 MHz or higher.

    • Use proton decoupling to simplify the spectrum to a series of singlets.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Presentation: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4 (C-OH)170-180
C2150-160
C8a145-155
C7135-145
C4a120-130
C5115-125
C6110-120
C8120-130
C3100-110
C2-CH₃18-25
C7-CH₃15-22
C8-CH₃12-20

Interpretation of ¹³C NMR Data: The spectrum will reveal twelve distinct carbon signals, confirming the molecular formula. The downfield signal for C4 is characteristic of a carbon attached to a hydroxyl group in a quinolinol ring system. The signals for the three methyl carbons will appear in the upfield region.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices: FT-IR is essential for confirming the presence of key functional groups in this compound, particularly the O-H and C=C bonds within the quinoline ring system. The choice of sampling technique (e.g., KBr pellet or ATR) depends on the physical state of the sample and the desired quality of the spectrum.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation and Measurement:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder to subtract atmospheric and instrumental interferences.

Data Presentation: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200-3500O-H stretch (hydrogen-bonded)Broad, Strong
3000-3100Aromatic C-H stretchMedium
2850-2960Aliphatic C-H stretch (methyl)Medium
1620-1650C=C stretch (aromatic)Strong
1500-1580C=C stretch (aromatic)Medium-Strong
1200-1300C-O stretchStrong
750-850C-H out-of-plane bend (aromatic)Strong

Interpretation of FT-IR Data: The broad absorption band in the 3200-3500 cm⁻¹ region is a clear indication of the hydroxyl group.[3] The presence of sharp peaks in the 2850-2960 cm⁻¹ region confirms the methyl groups. The strong absorptions in the 1500-1650 cm⁻¹ range are characteristic of the quinoline ring's C=C stretching vibrations.[4]

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Causality Behind Experimental Choices: The conjugated π-system of the quinoline ring in this compound gives rise to characteristic UV absorptions. The choice of solvent is crucial as it can influence the position and intensity of the absorption maxima (λmax).[5] Common solvents include ethanol, methanol, or acetonitrile.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0).[1]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

    • Scan the absorbance from approximately 200 to 400 nm.

Data Presentation: Predicted UV-Vis Absorption Maxima

Solvent Predicted λmax (nm) **Molar Absorptivity (ε, M⁻¹cm⁻¹) **
Ethanol~230-250, ~320-340To be determined experimentally

Interpretation of UV-Vis Data: The spectrum is expected to show two main absorption bands, which are characteristic of the π → π* transitions within the quinoline chromophore.[6] The position and intensity of these bands can be influenced by the substitution pattern and the solvent polarity.[5]

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

Causality Behind Experimental Choices: MS is essential for confirming the molecular formula of this compound. Techniques like electrospray ionization (ESI) or electron ionization (EI) are commonly used. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a harder technique that can induce fragmentation, providing structural clues.[7][8]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with liquid chromatography and mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation and Measurement:

    • Introduce the sample into the mass spectrometer via an LC system or direct infusion.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) on the parent ion.

Data Presentation: Predicted Mass Spectrometry Data

Ion Predicted m/z
[M]⁺˙ (EI)187.10
[M+H]⁺ (ESI)188.11

Interpretation of Mass Spectrometry Data: The observation of a molecular ion peak at m/z 187 (in EI) or a protonated molecular ion at m/z 188 (in ESI) would confirm the molecular weight of this compound (C₁₂H₁₃NO, exact mass: 187.0997).[9] Fragmentation patterns in EI-MS or MS/MS would likely involve the loss of methyl groups or other characteristic cleavages of the quinoline ring.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR UVVis UV-Vis Spectroscopy Dissolution->UVVis MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation NMR->Structure FTIR->Structure Properties Physicochemical Properties UVVis->Properties MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectral analysis of this compound, employing a combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust analytical workflow. The methodologies and predicted data presented in this guide serve as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and related quinoline derivatives. The insights gained from such detailed spectral analysis are critical for advancing the development of new therapeutics and functional materials.

References

The Definitive Guide to the NMR Spectral Analysis of 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Advanced Spectroscopic Interpretation in Drug Discovery and Organic Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of novel chemical entities. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,7,8-trimethyl-4-quinolinol, a substituted quinolinol with potential applications in medicinal chemistry. In the absence of direct, publicly available experimental spectra for this specific molecule, this whitepaper leverages established principles of NMR spectroscopy and extensive data from analogous structures to present a robust, predictive interpretation. We will explore the nuanced effects of substituent positioning on chemical shifts, the implications of tautomerism, and the application of two-dimensional NMR techniques for unambiguous signal assignment. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR spectral data for the unequivocal identification and characterization of complex heterocyclic compounds.

Introduction: The Significance of this compound and the Role of NMR

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern of this compound, with methyl groups on both the pyridinone and benzene rings, presents a unique electronic and steric environment that necessitates a detailed spectroscopic analysis for unambiguous characterization.

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds, revealing the connectivity of atoms and their chemical environment. For a molecule like this compound, NMR is crucial for confirming its identity, assessing its purity, and understanding its electronic structure.

A critical consideration for 4-quinolinol derivatives is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the 4-quinolinol form and its tautomer, 2,7,8-trimethyl-1H-quinolin-4-one.[2] The predominant tautomer in solution will significantly influence the observed NMR spectrum. For 4-quinolinols, the quinolin-4-one form is generally the more stable and therefore the one we expect to observe as the major species in solution. This guide will proceed with the analysis based on the quinolin-4-one tautomer.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the vinyl proton, and the three methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing effect of the carbonyl group and the nitrogen atom in the heterocyclic ring.

Predicted Chemical Shifts and Splitting Patterns

The following table summarizes the predicted ¹H NMR data for this compound. The predictions are based on the analysis of similar substituted quinoline systems and established substituent effects.[3][4]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-57.8 - 8.0d8.5 - 9.01H
H-67.2 - 7.4d8.5 - 9.01H
H-36.2 - 6.4s-1H
C2-CH₃2.4 - 2.6s-3H
C7-CH₃2.3 - 2.5s-3H
C8-CH₃2.5 - 2.7s-3H
N-H11.0 - 12.0br s-1H
  • Aromatic Protons (H-5 and H-6): The protons on the benzene ring, H-5 and H-6, are expected to appear as doublets due to coupling with each other (ortho-coupling). The typical coupling constant for ortho protons on a benzene ring is in the range of 6-10 Hz.[5] H-5 is anticipated to be downfield due to the anisotropic effect of the nearby carbonyl group.

  • Vinyl Proton (H-3): The proton at the C-3 position is on a double bond and adjacent to the carbonyl group. It is expected to appear as a singlet, as it lacks adjacent protons for coupling.

  • Methyl Protons (C2-CH₃, C7-CH₃, C8-CH₃): The three methyl groups are predicted to appear as sharp singlets, each integrating to three protons. The C8-CH₃ may be slightly downfield due to steric compression or electronic effects from the peri-position relative to the nitrogen.

  • N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum: Structural Insights

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on data from related quinolinone structures.[6][7]

Carbon Assignment Predicted Chemical Shift (ppm)
C-2150 - 155
C-3110 - 115
C-4175 - 180
C-4a138 - 142
C-5125 - 128
C-6123 - 126
C-7135 - 138
C-8130 - 133
C-8a145 - 148
C2-CH₃18 - 22
C7-CH₃16 - 20
C8-CH₃14 - 18
  • Carbonyl Carbon (C-4): The carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing in the 175-180 ppm range.

  • Quaternary Carbons: The quaternary carbons (C-2, C-4a, C-7, C-8, and C-8a) will have distinct chemical shifts. C-2 and C-8a, being attached to the nitrogen, will be significantly downfield.

  • Methine Carbons: The protonated aromatic and vinyl carbons (C-3, C-5, and C-6) will appear in the aromatic region of the spectrum.

  • Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum.

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR spectra provide significant information, complex molecules like substituted quinolinols often benefit from 2D NMR experiments for definitive structural confirmation.

COSY (Correlation Spectroscopy)

A COSY experiment would be instrumental in confirming the coupling between H-5 and H-6. A cross-peak between the signals for these two protons would provide unequivocal evidence of their ortho relationship.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is a powerful technique for identifying long-range correlations between protons and carbons (typically over 2-3 bonds). Key expected correlations for this compound include:

  • C2-CH₃ protons to C-2 and C-3 .

  • H-3 proton to C-2 , C-4 , and C-4a .

  • H-5 proton to C-4 , C-7 , and C-8a .

  • H-6 proton to C-8 and C-4a .

  • C7-CH₃ protons to C-6 , C-7 , and C-8 .

  • C8-CH₃ protons to C-7 , C-8 , and C-8a .

The following diagram illustrates the key predicted HMBC correlations.

HMBC_Correlations cluster_quinoline This compound Structure C4a C4a C8a C8a C4a->C8a N1 N1 C8a->N1 C8 C8 C8a->C8 C2 C2 N1->C2 C3 C3 C2->C3 C2_Me C2-CH3 C2->C2_Me C4 C4 C3->C4 H3 H3 C3->H3 C4->C4a C7 C7 C8->C7 C8_Me C8-CH3 C8->C8_Me C6 C6 C7->C6 C7_Me C7-CH3 C7->C7_Me C5 C5 C6->C5 H6 H6 C6->H6 C5->C4a H5 H5 C5->H5 H3->C4a J2,3 H3->C2 J2,3 H3->C4 J2,3 C2_Me->C3 J2,3 H5->C8a J2,3 H5->C4 J2,3 H5->C7 J2,3 H6->C4a J2,3 H6->C8 J2,3 C7_Me->C8 J2,3 C7_Me->C7 J2,3 C7_Me->C6 J2,3 C8_Me->C8a J2,3 C8_Me->C8 J2,3 C8_Me->C7 J2,3

Caption: Predicted HMBC correlations for this compound.

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for quinolinol compounds as it can help in observing exchangeable protons like N-H.

  • Clarity: Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

Instrument Setup and Data Acquisition

The following workflow outlines the steps for acquiring a comprehensive set of NMR data.

Caption: Workflow for comprehensive NMR data acquisition.

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity for high resolution.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess the sample and determine the spectral width for subsequent experiments.

  • 1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and an appropriate relaxation delay should be used to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • 2D Spectra: Acquire COSY and HMBC spectra using standard pulse programs. The parameters for these experiments should be optimized based on the 1D spectra.

Important Experimental Consideration: Concentration Effects

It is well-documented that quinoline derivatives can exhibit concentration-dependent chemical shifts in ¹H NMR studies.[9][10] This phenomenon is often attributed to intermolecular π-π stacking interactions.[9][10] It is therefore crucial to report the concentration at which the NMR spectra are acquired to ensure reproducibility.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust framework for the interpretation of its spectral data. The predicted chemical shifts, coupling constants, and 2D correlations outlined herein offer a valuable resource for scientists working on the synthesis and characterization of this and related quinolinol compounds. The successful application of the described experimental protocols, particularly the use of 2D NMR techniques, will enable the unambiguous structural elucidation of this compound, a critical step in its potential development for various applications.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2,7,8-trimethyl-4-quinolinol (C₁₂H₁₃NO, Exact Mass: 187.0997 g/mol ). Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the ionization and fragmentation pathways of this substituted quinolinol under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By leveraging established principles of mass spectrometry and drawing analogies from the known behavior of related quinoline and quinolone structures, this guide offers predictive insights into the molecule's fragmentation patterns. We present detailed, field-proven experimental protocols and interpretative frameworks to facilitate the unambiguous identification and structural characterization of this compound in complex matrices.

Introduction to this compound

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a vast range of biological activities, including antimicrobial and anticancer properties.[1][2] this compound is a specific derivative featuring methyl substitutions on the carbocyclic ring and a hydroxyl group at the 4-position. The precise characterization of such molecules is paramount for quality control, metabolite identification, and understanding structure-activity relationships. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] This guide provides the foundational knowledge required to develop robust MS-based analytical methods for this compound.

Molecular Structure and Properties:

  • Molecular Formula: C₁₂H₁₃NO

  • Molecular Weight (Monoisotopic): 187.0997 Da

  • Core Structure: A heterocyclic aromatic system composed of a benzene ring fused to a pyridine ring.

Core Physicochemical Considerations: The Role of Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. This equilibrium between the phenolic (enol) and keto forms is highly dependent on the solvent, pH, and physical state (solid vs. gas phase).[4] This phenomenon is central to understanding the molecule's mass spectrometric behavior, as the two tautomers present different sites for ionization and initiate distinct fragmentation cascades.

tautomerism cluster_enol 4-Quinolinol (Enol Form) cluster_keto 4-Quinolone (Keto Form) enol enol keto keto enol->keto Tautomerization

Caption: Keto-enol tautomerism of the this compound core.

In the gas phase of the mass spectrometer, the equilibrium can be influenced by the ionization method. This duality must be considered when interpreting the resulting spectra.

Mass Spectrometry Methodologies & Predicted Fragmentation

A robust analytical workflow is essential for the reliable characterization of this compound. The choice of ionization technique is the most critical experimental decision, directly influencing the type of information obtained.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Dissolution in Appropriate Solvent (e.g., MeOH/H2O) EI Electron Ionization (EI) (Hard Ionization) prep->EI ESI Electrospray Ionization (ESI) (Soft Ionization) prep->ESI MS MS Scan (Molecular Ion) EI->MS MSMS Tandem MS (MS/MS) (Fragmentation) ESI->MSMS ESI_Data ESI Spectrum: [M+H]+ and Adducts (Molecular Weight Confirmation) ESI->ESI_Data EI_Data EI Spectrum: M+• and Fragments (Structure Elucidation) MS->EI_Data MSMS_Data MS/MS Spectrum: Product Ions (Structural Confirmation) MSMS->MSMS_Data EI_Fragmentation M C12H13NO+ (M+•) m/z 187 M_15 [M - CH3]+ m/z 172 M->M_15 - •CH3 M_28 [M - CO]+• m/z 159 M->M_28 - CO (from keto tautomer) M_28_27 [M - CO - HCN]+• m/z 132 M_28->M_28_27 - HCN ESI_Fragmentation MH [M+H]+ m/z 188 MH_18 [M+H - H2O]+ m/z 170 MH->MH_18 - H2O MH_28 [M+H - CO]+ m/z 160 MH->MH_28 - CO MH_18_28 [M+H - H2O - CO]+ m/z 142 MH_18->MH_18_28 - CO

References

A Technical Guide to the Determination and Analysis of the Crystal Structure of 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, a molecule's three-dimensional structure is not merely a piece of academic trivia; it is a fundamental blueprint for its biological activity, efficacy, and safety. For quinoline derivatives, a class of compounds known for their broad therapeutic potential, including antimalarial, antibacterial, and anticancer properties, understanding the precise atomic arrangement is paramount.[1][2][3][4] This guide focuses on a specific, yet under-characterized molecule: 2,7,8-trimethyl-4-quinolinol. While its basic chemical identity is known, its crystal structure, the key to unlocking a deeper understanding of its solid-state properties and potential as a drug candidate, remains to be fully elucidated.

This document serves as a comprehensive technical guide for researchers embarking on the determination and analysis of the crystal structure of this compound. It is structured not as a rigid protocol, but as a narrative of scientific inquiry, guiding the reader through the synthesis, crystallization, and ultimate structural determination via single-crystal X-ray diffraction. The methodologies described herein are grounded in established principles of crystallography and organic synthesis, providing a robust framework for obtaining a high-resolution crystal structure.

Part 1: Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of a pure, crystalline material. While various methods for quinoline synthesis exist, the Conrad-Limpach reaction offers a reliable pathway to 4-hydroxyquinolines.[5] The proposed synthetic route for this compound is outlined below.

Proposed Synthetic Pathway:

A plausible route involves the condensation of 2,3-dimethylaniline with ethyl acetoacetate, followed by thermal cyclization.

Experimental Protocol: Synthesis of this compound

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol. Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Step 2: Reflux. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Isolation of Intermediate. Upon completion, allow the mixture to cool to room temperature. The intermediate ethyl 3-((2,3-dimethylphenyl)amino)but-2-enoate may precipitate. If not, remove the solvent under reduced pressure.

  • Step 4: Cyclization. The crude intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250 °C for 30 minutes to induce cyclization.

  • Step 5: Purification. After cooling, the reaction mixture is treated with petroleum ether to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in structure determination. The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.[6]

Crystallization Methodologies:

Several techniques can be employed to grow single crystals of this compound:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature.

The choice of solvent is critical and often determined empirically. A good starting point is to screen a range of solvents with varying polarities.

Part 3: Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7]

Experimental Workflow:

The process can be broken down into four main stages:

G cluster_0 Crystal Selection & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis A Crystal Selection B Mounting on Goniometer A->B C X-ray Diffraction B->C D Data Integration C->D E Phase Problem Solution D->E F Model Building E->F G Refinement F->G H Structure Validation G->H I Analysis of Structural Features H->I

Figure 1: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.[6]

  • Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or other algorithms to generate an initial electron density map.[6]

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution crystal structure.[6]

Part 4: Analysis of the Crystal Structure of this compound

While the specific crystal structure of this compound is yet to be determined, we can hypothesize some of its key features based on the known structures of related quinolinol derivatives.[1][8][9]

Expected Molecular Geometry:

The quinolinol core is expected to be largely planar. The bond lengths and angles should be consistent with those of other reported quinoline structures.[1][9]

Potential Intermolecular Interactions:

The presence of a hydroxyl group and a nitrogen atom in the quinoline ring suggests the likelihood of hydrogen bonding. These interactions will play a crucial role in the crystal packing. Hirshfeld surface analysis can be a valuable tool to visualize and quantify these intermolecular interactions.[1][8][10]

Hypothetical Crystallographic Data:

The following table presents a hypothetical set of crystallographic data for this compound, which would be obtained after successful structure determination and refinement.

ParameterHypothetical Value
Chemical formulaC₁₂H₁₃NO
Formula weight187.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
β (°)98.76
Volume (ų)1045.6
Z4
Density (calculated) (g/cm³)1.190
R-factor (%)< 5

Part 5: Implications for Drug Development

A definitive crystal structure of this compound would provide invaluable insights for its development as a potential therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure will enable more accurate SAR studies, facilitating the design of more potent and selective analogs.

  • Polymorphism Screening: The crystallization process may reveal different polymorphic forms of the compound, each with distinct physicochemical properties such as solubility and bioavailability.

  • In Silico Drug Design: A high-resolution crystal structure is a prerequisite for computational studies such as molecular docking, which can predict the binding affinity of the molecule to its biological target.

Conclusion

The determination of the crystal structure of this compound is a critical step in advancing our understanding of this molecule and its potential applications. This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. By following the methodologies outlined herein, researchers will be well-equipped to unveil the atomic architecture of this compound, paving the way for its further investigation in the realm of drug discovery.

References

Whitepaper: The Expanding Therapeutic Potential of Novel Quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Quinolinol Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their use as antibacterial, anticancer, antimalarial, anti-inflammatory, and neuroprotective agents.[1][4] Quinolinol, or hydroxyquinoline, introduces a hydroxyl group to this versatile core, significantly enhancing its coordination chemistry and biological interactions. This modification, particularly in the case of 8-hydroxyquinoline, creates a potent metal-chelating moiety that is central to many of its biological effects.[5]

This technical guide provides an in-depth exploration of the biological activities of novel quinolinol derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their evaluation, and present a framework for understanding their therapeutic potential. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the exploration of this promising class of compounds.

Part 1: Anticancer Activity of Quinolinol Derivatives

Quinolinol derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[6][7] Their therapeutic strategy often involves inducing apoptosis, arresting the cell cycle, and inhibiting key pathways essential for tumor growth and survival.[7][8]

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of quinolinol derivatives is not monolithic; rather, it stems from their ability to interact with multiple cellular targets.

  • Inhibition of Topoisomerases and DNA Intercalation: Many quinoline-based compounds function as topoisomerase inhibitors.[6][9] By intercalating into the DNA helix and stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and the initiation of apoptotic cell death.[7]

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt the dynamics of microtubule assembly and disassembly.[6][8] By binding to tubulin, they prevent its polymerization into microtubules, which are critical for forming the mitotic spindle during cell division. This disruption arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[10]

  • Kinase Inhibition: Signaling pathways driven by protein kinases are frequently dysregulated in cancer. Quinolinol hybrids have been developed as potent inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.[8]

  • Induction of Apoptosis: Beyond specific target inhibition, many quinolinol derivatives induce apoptosis through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[8][10]

Visualization: Signaling Pathway for Apoptosis Induction

The following diagram illustrates a simplified pathway by which a novel quinolinol derivative might induce apoptosis through kinase inhibition and DNA damage.

Quinolinol Quinolinol Derivative EGFR EGFR/PI3K Pathway Quinolinol->EGFR Inhibition Topoisomerase Topoisomerase II Quinolinol->Topoisomerase Inhibition Proliferation Cell Proliferation & Survival ↓ EGFR->Proliferation DNA Nuclear DNA DSB DNA Double-Strand Breaks ↑ DNA->DSB Apoptosis Apoptosis Proliferation->Apoptosis Suppression of anti-apoptotic signals Topoisomerase->DNA DSB->Apoptosis

Caption: Quinolinol derivatives can induce apoptosis via multi-target inhibition.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

Compound Type Cancer Cell Line IC₅₀ (µM) Reference
Quinoline-Chalcone HybridMCF-7 (Breast)3.35[8]
Quinoline-Chalcone HybridA549 (Lung)1.91[8]
Quinoline-Chalcone HybridCaco-2 (Colon)2.5[8]
6-Chloro-2-aryl-quinolineMCF-7 (Breast)82.9% inhibition[10]
8-Nitro-7-quinolinecarbaldehydeCaco-2 (Colon)1.02[11]
Note: Data presented as % inhibition at a specified concentration, not an IC₅₀ value.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13]

Principle: Mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells. The crystals are solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate culture medium.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Causality Insight: Seeding density must be optimized; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinolinol derivative in DMSO. Create a serial dilution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[13]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Exposure Period:

    • Incubate the plate for a defined period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for another 3-4 hours. During this time, only viable cells will convert the MTT to formazan.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[13]

    • Self-Validation: Ensure complete dissolution by gently agitating the plate on a shaker for 10-15 minutes. Incomplete dissolution is a common source of error.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control wells: Viability % = (OD_treated / OD_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: Antimicrobial Activity of Quinolinol Derivatives

The emergence of multidrug-resistant (MDR) bacteria poses a severe threat to global health, necessitating the development of novel antibiotics.[14] Quinolinol derivatives have shown significant promise, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile.[15][16]

Mechanisms of Antibacterial Action

The antibacterial effects of quinolinols are often attributed to their ability to disrupt fundamental bacterial processes.

  • Metal Ion Chelation: 8-hydroxyquinoline is a classic bidentate chelating agent. By sequestering essential metal ions like Fe²⁺, Mg²⁺, and Mn²⁺, it can inhibit metalloenzymes that are critical for bacterial respiration, DNA replication, and structural integrity.

  • Disruption of Membrane Integrity: Some derivatives can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components and ultimately cell death.

  • Inhibition of Key Enzymes: Specific quinolinol hybrids have been designed to target bacterial enzymes that are distinct from their mammalian counterparts. For instance, some compounds may inhibit bacterial topoisomerases (Gyrase and Topoisomerase IV), similar to quinolone antibiotics, while others may block processes like lipopolysaccharide (LPS) transport in Gram-negative bacteria by targeting proteins such as LptA.[14]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] It is the gold standard for measuring in vitro antibacterial potency.

Compound Type Bacterial Strain MIC (µg/mL) Reference
Quinoline-Quinolone Hybrid (5d)S. aureus0.5 - 1[14]
Quinoline-Quinolone Hybrid (5d)E. coli4[14]
Quinoline Derivative (3c)S. aureus2.67[3]
Quinoline DerivativeC. difficile1.0[15]
Iodo-Quinoline DerivativeS. epidermidis3.9 - 125[18]
Quinoline Derivative (24)E. coli & S. aureus3.125[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against bacteria.[17]

Principle: A standardized inoculum of bacteria is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[19] Growth is assessed after incubation, and the MIC is identified as the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock:

    • Dissolve the quinolinol derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the antimicrobial stock solution diluted in MHB to twice the highest desired final concentration.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this twofold serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

    • Self-Validation: Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no bacteria). This ensures the medium supports growth and is not contaminated.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate visually. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity or "button" of cells at the bottom of the well).

Visualization: Broth Microdilution Workflow

This diagram outlines the key steps in performing a broth microdilution assay.

Start Start PrepPlate Prepare 96-Well Plate with Broth Start->PrepPlate SerialDilute Perform 2-Fold Serial Dilution of Quinolinol Derivative PrepPlate->SerialDilute Inoculate Inoculate Wells with Standardized Bacteria SerialDilute->Inoculate PrepInoculum Prepare 0.5 McFarland Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate Plate (16-20h at 37°C) Inoculate->Incubate ReadMIC Visually Inspect Wells & Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Neuroprotective Activity of Quinolinol Derivatives

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by progressive neuronal loss, driven by complex pathologies including oxidative stress, metal dyshomeostasis, and neuroinflammation.[1][20] Quinolinol derivatives are uniquely suited to address this multifactorial nature, acting as multi-target-directed ligands (MTDLs) that can simultaneously intervene in several of these pathological cascades.[20][21]

Multi-Target Mechanisms of Neuroprotection

The neuroprotective capacity of quinolinols is rooted in their ability to modulate interconnected pathological pathways.

  • Antioxidant Activity and Radical Scavenging: The brain is highly susceptible to oxidative stress (OS) due to its high oxygen consumption and lipid-rich composition.[1] Many quinolinol derivatives are potent antioxidants, capable of directly scavenging reactive oxygen species (ROS) and reducing OS-mediated cell death.[20]

  • Biometal Chelation: The dysregulation of metal ions like copper, zinc, and iron is a hallmark of many neurodegenerative diseases, contributing to protein aggregation and ROS production. The 8-hydroxyquinoline scaffold is an excellent metal chelator, and derivatives have been shown to sequester these excess metal ions, mitigating their neurotoxic effects.[2][20]

  • Enzyme Inhibition: Certain derivatives have been designed to inhibit key enzymes implicated in neurodegeneration. This includes acetylcholinesterase (AChE), whose inhibition increases acetylcholine levels for symptomatic relief in AD, and monoamine oxidase B (MAO-B), which is involved in dopamine metabolism and ROS production in PD.[1][2]

  • Anti-Inflammatory Effects: Chronic neuroinflammation contributes significantly to neuronal damage. Some quinolinol derivatives have been shown to reduce the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in brain cells, thereby protecting neurons from inflammatory insults.[22]

Visualization: Multi-Target Neuroprotective Strategy

This diagram illustrates how a single quinolinol derivative can concurrently address multiple pathological factors in neurodegeneration.

Quinolinol Multifunctional Quinolinol Derivative ROS Oxidative Stress (ROS) Quinolinol->ROS Scavenging Metals Metal Dyshomeostasis (Cu²⁺, Fe³⁺) Quinolinol->Metals Chelation Enzymes Pathogenic Enzymes (AChE, MAO-B) Quinolinol->Enzymes Inhibition Neuron Neuronal Survival & Function Quinolinol->Neuron Protection Damage Neuronal Damage & Apoptosis ROS->Damage Metals->Damage Enzymes->Damage Damage->Neuron leads to loss of

Caption: Multi-target approach of quinolinols for neuroprotection.

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This protocol assesses the ability of a compound to protect neuronal cells from death induced by an oxidative insult, a common model for neurodegenerative processes.[20][23][24]

Principle: Neuronal or neuron-like cells (e.g., HT-22, SH-SY5Y) are pre-treated with the test compound and then exposed to hydrogen peroxide (H₂O₂), a potent ROS-generating agent that induces oxidative stress and cell death.[20] A compound with neuroprotective activity will increase cell viability compared to cells treated with H₂O₂ alone. Viability can be assessed using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Seed neuronal cells (e.g., HT-22) in a 96-well plate at an appropriate density and allow them to attach for 24 hours, as described in the cytotoxicity protocol.

  • Compound Pre-treatment:

    • Prepare dilutions of the quinolinol derivative in the culture medium.

    • Treat the cells with various concentrations of the compound for a pre-incubation period (e.g., 2 to 24 hours).[20]

    • Causality Insight: Pre-treatment allows the compound to be taken up by the cells and to potentially upregulate endogenous antioxidant defenses before the oxidative insult is applied.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in the culture medium. The final concentration must be optimized to induce significant (e.g., 50-70%) but not complete cell death in the control group (e.g., 500 µM H₂O₂).[20]

    • Add the H₂O₂ solution to the wells (except for the untreated control group) and incubate for an additional period (e.g., 3 to 24 hours).

  • Control Groups:

    • Untreated Control: Cells with medium only.

    • H₂O₂ Control: Cells treated only with H₂O₂.

    • Compound Control: Cells treated only with the highest concentration of the test compound to check for inherent cytotoxicity.

  • Assessment of Cell Viability:

    • After the H₂O₂ exposure, assess cell viability using the MTT assay as detailed in Part 1.4.

  • Data Analysis:

    • Normalize all data to the untreated control group (set to 100% viability).

    • Calculate the percentage of protection afforded by the compound at each concentration: Protection % = [(Viability_Compound+H₂O₂) - (Viability_H₂O₂)] / [(Viability_Untreated) - (Viability_H₂O₂)] * 100.

    • The results will demonstrate if the quinolinol derivative can rescue neurons from oxidative stress-induced death.

Conclusion and Future Directions

Novel quinolinol derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their ability to engage multiple biological targets simultaneously makes them particularly attractive candidates for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. Furthermore, their demonstrated efficacy against drug-resistant bacterial strains highlights their potential to address the pressing challenge of antimicrobial resistance.

The continued exploration of this chemical space, guided by the mechanistic insights and robust evaluation protocols outlined in this guide, is paramount. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target toxicity. The integration of advanced drug delivery systems, such as nanoparticle encapsulation, may further improve the therapeutic index of these potent molecules.[12] By leveraging a deep understanding of their biological activity, the scientific community can unlock the full potential of quinolinol derivatives to combat some of the most challenging diseases of our time.

References

In Vitro Screening of 2,7,8-trimethyl-4-quinolinol: A Technical Guide for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of Novel Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide focuses on a specific, yet largely unexplored, derivative: 2,7,8-trimethyl-4-quinolinol . The current body of scientific literature lacks specific experimental data on this compound, presenting a unique opportunity for novel discovery.

This document, therefore, serves as a comprehensive roadmap for the initial in vitro screening of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind each experimental choice. The methodologies outlined herein are established, robust, and designed to generate a foundational dataset to elucidate the potential therapeutic value of this novel molecule.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃NOInferred
Molecular Weight 187.24 g/mol Inferred
Structure
Caption: 2D structure of this compound
Known Analogs' Activities Anticancer, Antimicrobial, Anti-inflammatory[1][2][3][4]

The structure, featuring a 4-quinolinol core with methyl substitutions at positions 2, 7, and 8, suggests several avenues for biological interaction. The 4-quinolinol moiety is a known pharmacophore with diverse biological activities, while the trimethyl substitution pattern can influence solubility, metabolic stability, and target binding affinity.[5] Based on the activities of related quinoline derivatives, a three-pronged initial screening approach is proposed: anticancer, antimicrobial, and anti-inflammatory.

Proposed In Vitro Screening Cascade

The following diagram outlines a logical workflow for the initial in vitro evaluation of this compound. This cascade is designed to efficiently assess the compound's primary biological effects and guide further, more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays A Anticancer Screening (MTT Assay) D Apoptosis & Cell Cycle Analysis A->D E Kinase Inhibition Profiling A->E B Antimicrobial Screening (MIC Determination) F Broad-Spectrum Antimicrobial Activity B->F C Anti-inflammatory Screening (TNF-α Release Assay) G Cytokine Profiling C->G

Caption: Proposed workflow for the in vitro screening of this compound.

Anticancer Activity Screening

Quinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as cell cycle arrest and apoptosis induction.[1][4] A primary cytotoxicity screen is the foundational step in evaluating this potential.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is a robust and widely used initial screen for cytotoxic effects of a compound on cancer cell lines.[1][6]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung)) in 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Hypothetical Data Presentation:

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
This compoundExperimental DataExperimental DataExperimental Data
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.081.2 ± 0.2

Antimicrobial Activity Screening

The quinoline core is present in several antibacterial drugs, and novel derivatives are continuously being explored for their antimicrobial potential.[2][7][8] The initial step is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[9][10][11][12]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Serial Dilution of Compound:

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add 100 µL of a 2x concentrated stock solution of this compound in MHB to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Hypothetical Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundExperimental DataExperimental Data
Ciprofloxacin (Control)0.25 - 1.00.015 - 0.12

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, and quinoline derivatives have been identified as potential anti-inflammatory agents.[3][13] A common primary screen for anti-inflammatory activity involves measuring the inhibition of pro-inflammatory cytokine release from stimulated immune cells.

TNF-α Release Assay in LPS-Stimulated THP-1 Cells

The human monocytic cell line, THP-1, can be differentiated into macrophage-like cells that, upon stimulation with lipopolysaccharide (LPS), release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14][15][16] Measuring the reduction of TNF-α in the presence of the test compound provides an indication of its anti-inflammatory potential.

Protocol: TNF-α Release Assay

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 2-mercaptoethanol.

    • To differentiate, treat the cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48 hours. This will cause the cells to adhere and differentiate into macrophage-like cells.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL final concentration) to induce TNF-α production.[14][16]

    • Include a vehicle control (cells with DMSO and LPS), a negative control (cells with DMSO, no LPS), and a positive control (e.g., Dexamethasone).

  • Incubation:

    • Incubate the plates for 16-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection:

    • Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • TNF-α Quantification (ELISA):

    • Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value.

Hypothetical Signaling Pathway Inhibition:

G LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA transcription TNFa_Protein TNF-α Protein (Secreted) TNFa_mRNA->TNFa_Protein translation Compound This compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro characterization of this compound. The proposed screening cascade, encompassing anticancer, antimicrobial, and anti-inflammatory assays, will generate essential preliminary data to guide the subsequent stages of drug discovery. Positive results in any of these primary screens will warrant more in-depth mechanistic studies, such as apoptosis and cell cycle analysis for anticancer activity, determination of bactericidal versus bacteriostatic effects for antimicrobial activity, and broader cytokine profiling for anti-inflammatory effects. The exploration of this novel quinoline derivative holds the potential to uncover a new therapeutic agent, and the methodologies described herein provide a clear and scientifically sound path for this investigation.

References

Methodological & Application

Application Notes & Protocols: Investigating the Anticancer Potential of 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Rationale

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its "druggability" and synthetic versatility.[1] This nitrogen-containing heterocyclic structure is present in numerous FDA-approved anticancer agents, including kinase inhibitors like bosutinib and lenvatinib, which underscores its clinical significance.[1][2] Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and modulating critical cell signaling pathways like PI3K/mTOR.[3][4]

While the broader class of quinoline and quinolinol derivatives is well-studied, the specific compound 2,7,8-trimethyl-4-quinolinol remains largely unexplored in the context of oncology. Its structure, featuring a 4-quinolinol core, suggests potential bioactivity, as related 4-hydroxyquinolone analogues have demonstrated cytotoxicity against various human cancer cell lines.[5]

This document serves as a comprehensive guide for researchers and drug development professionals aiming to systematically investigate the anticancer properties of this compound. It provides a logical framework, from initial in vitro screening to deeper mechanistic studies, based on established and validated protocols used for analogous compounds. The objective is not merely to present methods, but to explain the scientific reasoning behind each step, enabling robust and interpretable results.

Section 2: Postulated Mechanisms of Action

Based on extensive literature on quinolinol derivatives, this compound may exert anticancer effects through several interconnected pathways. The primary hypothesized mechanisms include the direct induction of apoptosis and the inhibition of pro-survival kinase signaling.

2.1 Kinase Inhibition

The quinoline nucleus is a privileged scaffold for designing kinase inhibitors.[2][6] Many derivatives function as potent inhibitors of tyrosine kinases (e.g., Src) and serine/threonine kinases (e.g., PI3K, Akt, mTOR), which are central to cancer cell proliferation, survival, and metastasis.[4][7][8] Inhibition of the PI3K/Akt/mTOR pathway, for instance, can halt cell growth and sensitize cells to apoptosis.[7]

2.2 Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical anticancer mechanism. Quinoline compounds have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[7][9] This can involve the upregulation of pro-apoptotic proteins like Bax and p53, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of executioner caspases (e.g., Caspase-3).[10][11] Some quinolinols may also induce apoptosis by triggering DNA damage or endoplasmic reticulum (ER) stress.[7][12]

The following diagram illustrates a hypothetical signaling network that could be targeted by this compound to induce apoptosis.

Potential_Apoptosis_Pathway cluster_0 Kinase Signaling cluster_1 Apoptotic Pathways Akt Akt/mTOR Mitochondria Mitochondrial (Intrinsic) Akt->Mitochondria Inhibits Src Src Kinase Src->Akt Activates Caspase3 Caspase-3 Mitochondria->Caspase3 Activates DeathReceptor Death Receptor (Extrinsic) DeathReceptor->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound Compound->Akt Inhibition Compound->Src Inhibition Compound->Mitochondria Induction Compound->DeathReceptor Induction

Caption: Hypothesized mechanisms of this compound.

Section 3: Phase 1 - Foundational In Vitro Evaluation

The initial phase of investigation focuses on establishing the cytotoxic and anti-proliferative effects of this compound against a panel of cancer cells.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the compound required to inhibit 50% of cell viability (IC50), a key metric of potency.[13]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung) and a non-cancerous control line (e.g., HFF-1 fibroblast).[14]

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

    • This compound, dissolved in DMSO to create a 10 mM stock.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well plates, multichannel pipette, microplate reader.

    • Positive control (e.g., Doxorubicin).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[13]

    • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete medium. A typical concentration range to start is 0.1 to 100 µM.

    • Cell Treatment: After 24 hours, carefully remove the old medium. Add 100 µL of medium containing the various compound concentrations to the wells.

    • Controls: Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (typically <0.5%).[13]

      • Positive Control: Cells treated with a known anticancer drug like Doxorubicin.

      • Blank Control: Wells with medium only (no cells).

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[13]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

    • Solubilization: Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using non-linear regression analysis.

Protocol 3.2: Apoptosis Quantification by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[9]

  • Methodology:

    • Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.[15]

    • Harvest both adherent and floating cells. Wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples immediately by flow cytometry.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

      • Annexin V (-) / PI (+): Necrotic cells.

Section 4: Phase 2 - Unraveling the Molecular Mechanism

Once cytotoxicity is established, the next phase is to determine the underlying molecular mechanism.

Protocol 4.1: Western Blot Analysis of Apoptotic and Cell Cycle Proteins

This protocol allows for the detection and semi-quantification of specific proteins to confirm the pathways involved in cell death and proliferation arrest.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins. A secondary antibody conjugated to an enzyme (e.g., HRP) allows for detection via chemiluminescence.

  • Methodology:

    • Protein Extraction: Treat cells as in Protocol 3.2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key targets to probe include:

      • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax.[7][10]

      • Cell Cycle: Cyclin B1, CDK1 (for G2/M arrest).[10]

      • Signaling: Phospho-Akt (Ser473), total Akt, Phospho-mTOR (Ser2448).[16]

      • Loading Control: GAPDH or β-actin (to ensure equal protein loading).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Densitometry analysis can be performed to quantify changes in protein expression relative to the loading control.

Section 5: Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and communication.

Table 1: Example IC50 Data for this compound

Summarizing cytotoxicity data in a table allows for easy comparison of the compound's potency and selectivity across different cell lines.[5][14]

Cell LineCancer TypeIC50 (µM) after 48h ± SDSelectivity Index (SI)
MCF-7Breast Adenocarcinoma8.5 ± 0.77.6
HCT116Colorectal Carcinoma5.2 ± 0.412.5
A549Lung Carcinoma11.3 ± 1.15.8
HFF-1Normal Fibroblast65.1 ± 5.2N/A
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Workflow Visualization

A logical workflow ensures a systematic approach to compound evaluation.

Research_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Studies A1 Prepare Compound Stock (in DMSO) A3 Perform MTT Assay (48h, 72h) A1->A3 A2 Select Cancer & Normal Cell Line Panel A2->A3 A4 Calculate IC50 Values & Selectivity Index A3->A4 B1 Apoptosis Assay (Annexin V/PI Flow Cytometry) A4->B1 B2 Cell Cycle Analysis (PI Staining Flow Cytometry) A4->B2 B3 Western Blot Analysis (Apoptosis, Cell Cycle, Kinase Pathways) A4->B3 C1 Kinase Panel Screening B1->C1 B2->C1 B3->C1 C2 In Vivo Xenograft Model C1->C2

Caption: A systematic workflow for evaluating a novel anticancer compound.

Section 6: Concluding Remarks and Future Directions

This guide provides a foundational framework for the preclinical evaluation of this compound as a potential anticancer agent. The successful completion of these in vitro protocols will establish its cytotoxic potency, selectivity, and primary mechanism of action.

Positive and compelling results from these studies would justify advancing the compound to more complex models. Future directions would include:

  • Kinase Profiling: Screening the compound against a broad panel of kinases to identify specific molecular targets.[2]

  • In Vivo Efficacy: Evaluating the compound's ability to inhibit tumor growth in preclinical animal models, such as a human cancer cell line xenograft in immunodeficient mice.[17][18][19]

  • Pharmacokinetic and Toxicity Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile in animal models.

By following this structured and scientifically-grounded approach, researchers can thoroughly characterize the therapeutic potential of this compound and contribute to the development of novel quinoline-based cancer therapies.

References

Application Notes & Protocols for Antimicrobial Assays of Substituted Quinolinols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Potential of Substituted Quinolinols

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly substituted quinolinols, have garnered significant attention for their broad-spectrum antimicrobial activities.[1][2] These compounds often exert their effects by targeting essential bacterial processes, such as DNA replication through the inhibition of DNA gyrase and topoisomerase IV, similar to the well-known fluoroquinolone antibiotics.[3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of antimicrobial potency, spectrum, and pharmacokinetic properties. This adaptability makes the quinolinol class a fertile ground for the discovery of novel agents to combat the escalating threat of antimicrobial resistance.

This guide provides a comprehensive overview of the essential in vitro assays required to profile the antimicrobial activity of novel substituted quinolinols. It is designed not merely as a list of procedural steps, but as a framework for understanding the rationale behind each method, ensuring robust, reproducible, and meaningful data generation for your research and development pipeline. We will delve into the core assays for determining potency, the kinetics of microbial killing, and the activity against complex bacterial communities like biofilms, as well as intracellular pathogens.

Part 1: Foundational Assays for Potency Determination

The initial characterization of any novel antimicrobial agent begins with determining its potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric, defining the lowest concentration of a compound that prevents the visible growth of a microorganism.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] This assay provides a precise MIC value, which is crucial for structure-activity relationship (SAR) studies and for guiding further development.

  • Standardized Inoculum: The use of a 0.5 McFarland turbidity standard is critical for reproducibility.[8][9] This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, ensuring that the starting bacterial load is consistent across experiments and laboratories. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs, while a sparse inoculum can result in falsely low values.[10]

  • Choice of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria.[11][12][13] Its composition is well-defined and low in inhibitors (like thymidine and para-aminobenzoic acid) that can interfere with certain classes of antibiotics.[11][12] The "cation-adjusted" aspect is crucial, as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of some antimicrobials against certain bacteria. For fastidious organisms, supplementation with blood or other growth factors may be necessary as per CLSI or EUCAST guidelines.[5]

  • Compound Solubility: Substituted quinolinols can be hydrophobic, leading to solubility challenges in aqueous broth. It is standard practice to dissolve compounds in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. However, the final concentration of DMSO in the assay wells must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects.[1] Always run a DMSO-only control to validate that the solvent is not impacting microbial growth at the concentration used.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.5 McFarland Standard Inoculum P3 Dilute Inoculum to ~5x10^5 CFU/mL in CAMHB P1->P3 P2 Prepare Serial Dilutions of Quinolinol in 96-Well Plate A1 Inoculate Plate with Diluted Bacterial Suspension P2->A1 P3->A1 A2 Incubate at 35-37°C for 16-20 hours A1->A2 D1 Visually Inspect for Growth (Turbidity/Pellet) A2->D1 D2 Determine MIC: Lowest Concentration with No Visible Growth D1->D2

Caption: Workflow for Broth Microdilution MIC Assay.

  • Compound Preparation: Prepare a stock solution of the substituted quinolinol in 100% DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using CAMHB to achieve final desired concentrations. The final volume in each well should be 50 µL before adding the inoculum.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[9]

  • Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well, which contains only broth). The final volume in each well will be 100 µL.

  • Controls: Include a growth control (bacteria in broth with DMSO, no compound) and a sterility control (broth only).

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Following incubation, determine the MIC by visually identifying the lowest concentration of the quinolinol derivative that completely inhibits visible growth (i.e., the first clear well).[14]

Compound IDSubstitution PatternS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)Reference
Q-1 6-OH, 8-Cl2832[1]
Q-2 6-F, 7-piperazinyl0.514[3]
Q-3 7-Cl, 8-OCH₃416>64[15]
Ciprofloxacin (Control)0.250.0150.5[3]

Part 2: Characterizing the Dynamics of Antimicrobial Action

While the MIC provides a static measure of inhibitory activity, it does not differentiate between agents that merely inhibit growth (bacteriostatic) and those that actively kill bacteria (bactericidal). This distinction is clinically significant and can be elucidated using a time-kill kinetic assay.

Time-Kill Kinetic Assay

This dynamic assay measures the change in viable bacterial count over time in the presence of an antimicrobial agent. It provides critical insights into the rate and extent of bacterial killing.

  • Bactericidal vs. Bacteriostatic: The primary output of a time-kill assay is the classification of the compound's activity. A bactericidal effect is generally defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[16][17] A bacteriostatic effect is characterized by the prevention of significant growth compared to the no-drug control, with a <3-log₁₀ reduction in CFU/mL.[16][17][18]

  • Concentration Dependence: By testing multiple concentrations (e.g., 1x, 2x, 4x MIC), you can determine if the killing rate is concentration-dependent. This information is valuable for dose-finding studies.

  • Experimental Rigor: Accurate colony counting is paramount. This involves meticulous serial dilutions and plating. It is crucial to ensure that the number of colonies on the plates falls within a countable range (typically 30-300 colonies) for statistical accuracy.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis S1 Prepare Bacterial Culture to Log Phase S2 Add Quinolinol at Various MIC Multiples S1->S2 SP1 Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) S2->SP1 S3 Include Growth Control (No Drug) S3->SP1 SP2 Perform Serial Dilutions SP1->SP2 SP3 Plate Dilutions on Agar SP2->SP3 A1 Incubate Plates & Count Colonies (Determine CFU/mL) SP3->A1 A2 Plot log10 CFU/mL vs. Time A1->A2 A3 Interpret Curves: Bactericidal vs. Bacteriostatic A2->A3

Caption: Workflow for Time-Kill Kinetic Assay.

  • Inoculum Preparation: Grow a bacterial culture in CAMHB to early or mid-logarithmic phase. Dilute this culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing pre-warmed CAMHB.

  • Compound Addition: Add the substituted quinolinol to the flasks at concentrations corresponding to 0x (growth control), 1x, 2x, and 4x the predetermined MIC.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Immediately perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a defined volume of appropriate dilutions onto nutrient agar plates.

  • Incubation & Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction compared to the initial (time 0) inoculum indicates bactericidal activity.[19]

Part 3: Advanced Assays for Clinically Relevant Scenarios

Beyond basic potency and killing kinetics, it is often necessary to evaluate a compound's efficacy in more complex and clinically relevant models, such as against biofilms or intracellular bacteria.

Biofilm Inhibition and Disruption Assay

Bacteria in biofilms are notoriously resistant to conventional antibiotics. This assay evaluates the ability of a substituted quinolinol to either prevent biofilm formation or eradicate established biofilms.

  • Crystal Violet Staining: The crystal violet (CV) assay is a simple, high-throughput method to quantify biofilm biomass.[20][21] The dye stains the cells and extracellular matrix components of the biofilm. After washing away planktonic cells, the bound CV is solubilized, and its absorbance is measured, which is proportional to the total biofilm mass.[22]

  • Inhibition vs. Disruption: It is important to distinguish between two distinct activities:

    • Inhibition: The compound is added at the same time as the bacterial inoculum to assess its ability to prevent the initial stages of biofilm formation.

    • Disruption: The biofilm is allowed to form and mature before the compound is added, testing its ability to eradicate an established biofilm.

  • Biofilm Formation:

    • For Inhibition: Add 100 µL of a standardized bacterial suspension (adjusted to ~10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth) and 100 µL of the quinolinol compound (at various concentrations) to the wells of a 96-well flat-bottom plate.

    • For Disruption: Add 200 µL of the bacterial suspension to the wells and incubate for 24-48 hours to allow mature biofilm formation. After incubation, remove the planktonic cells and add 200 µL of fresh media containing the quinolinol compound.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Washing: Gently discard the medium and wash the wells three times with sterile PBS to remove planktonic and loosely attached cells.

  • Fixation: Fix the remaining biofilms with 200 µL of 99% methanol for 15 minutes.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[20]

  • Final Wash: Discard the stain and wash the plate thoroughly with water until the control wells are clear.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570-595 nm using a microplate reader.[22][23]

Intracellular Activity Assay

For pathogens that can survive within host cells (e.g., Staphylococcus aureus in macrophages), it is crucial to determine if a compound can penetrate the host cell and exert its antimicrobial effect.

  • Gentamicin Protection Assay: This is a common method to quantify intracellular bacteria.[24] Macrophages are first infected with the bacteria. After allowing for phagocytosis, a high concentration of a cell-impermeable antibiotic like gentamicin is added to the extracellular medium to kill any bacteria that were not internalized. The host cells are then lysed, and the intracellular bacteria are plated for enumeration.

  • Host Cell Viability: It is essential to run a parallel cytotoxicity assay on the host cells (e.g., using MTT or LDH release) to ensure that the quinolinol compound is killing the intracellular bacteria and not simply killing the host cells.

  • Cell Culture: Seed macrophages (e.g., J774 or THP-1 cell lines) in a 24-well plate and culture until they form a confluent monolayer.

  • Infection: Opsonize the bacteria (S. aureus) with serum and then add them to the macrophage monolayer at a specific multiplicity of infection (MOI, e.g., 10:1). Incubate for 1-2 hours to allow phagocytosis.

  • Extracellular Killing: Wash the cells with PBS to remove non-adherent bacteria. Add fresh culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 1 hour to kill all extracellular bacteria.

  • Compound Treatment: Wash the cells again and add fresh medium containing the substituted quinolinol at various concentrations. Include a no-drug control. This is Time 0.

  • Time Points: At designated time points (e.g., 0, 4, 8, 24 hours), wash the wells with PBS.

  • Cell Lysis: Lyse the macrophages with a gentle lysis buffer (e.g., 0.1% Triton X-100 in sterile water) to release the intracellular bacteria.[25]

  • Enumeration: Perform serial dilutions of the lysate and plate on nutrient agar to determine the number of viable intracellular CFU.

  • Data Analysis: Compare the CFU counts from the quinolinol-treated wells to the control wells at each time point to quantify intracellular killing.

Conclusion

The systematic application of these assays provides a robust framework for characterizing the antimicrobial profile of novel substituted quinolinols. Starting with the foundational MIC determination, progressing to the dynamic assessment of bactericidal/bacteriostatic activity, and culminating in advanced models that mimic complex clinical scenarios, this tiered approach ensures that only the most promising candidates advance through the drug discovery pipeline. Rigorous adherence to standardized protocols, coupled with a deep understanding of the scientific principles behind each assay, is essential for generating high-quality, reliable data that can confidently guide the development of the next generation of antimicrobial agents.

References

"application of trimethyl-quinolinols in material science"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of Trimethyl-Quinolinols in Material Science

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of trimethyl-quinolinols and their derivatives in material science. While specific experimental data on many trimethyl-quinolinol compounds are emerging, this document leverages established principles from the broader quinoline family to present detailed application notes and protocols. We will focus on the most promising and well-documented applications, including their use as fluorescent sensors and corrosion inhibitors, while also touching upon their potential in organic electronics.

Core Concepts: The Chemistry of Trimethyl-Quinolinols

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest in both medicinal chemistry and material science. The introduction of methyl groups to the quinoline scaffold can significantly influence its electronic properties, solubility, and steric hindrance, thereby fine-tuning its functionality for specific applications.

A key characteristic of quinolinol derivatives, particularly those with a hydroxyl or thiol group at the 2-position, is the potential for tautomerism. For instance, 4,6,8-trimethyl-quinoline-2-thiol can exist in equilibrium with its thione form, 4,6,8-trimethyl-1H-quinoline-2-thione.[1] The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature, which can, in turn, affect the compound's photophysical and chemical properties.[1]

A Note on Synthesis

While specific protocols for every trimethyl-quinolinol are not widely documented, general synthetic routes for quinoline derivatives can be adapted. A plausible approach involves the cyclization of a substituted aniline with a suitable three-carbon synthon, potentially followed by functional group transformations like thionation.

G sub_aniline Substituted Aniline cyclization Cyclization Reaction (e.g., Conrad-Limpach Synthesis) sub_aniline->cyclization beta_keto β-Ketoester / Malonic Acid Derivative beta_keto->cyclization quinolinone Substituted Quinolin-2-one cyclization->quinolinone thionation Thionation (e.g., Lawesson's Reagent) quinolinone->thionation final_product 4,6,8-Trimethyl-quinoline-2-thiol thionation->final_product

Caption: A generalized synthetic workflow for quinoline-2-thiols.

Application I: Fluorescent Probes for Sensing

Quinoline derivatives are known for their unique photophysical properties, making them excellent candidates for fluorescent sensors. 4,6,8-Trimethyl-quinoline-2-thiol, for example, is a promising scaffold for the development of probes for metal ion detection and pH sensing, primarily through the mechanism of fluorescence quenching.

Scientific Principles of Fluorescence Sensing

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The fluorescence of a quinoline derivative can be "quenched" or enhanced in the presence of certain analytes. For metal ion sensing, the thiol group can act as a chelating agent. Upon binding to a metal ion, the electronic properties of the quinolinol are altered, leading to a change in its fluorescence intensity or wavelength. Similarly, the quinoline nitrogen can be protonated or deprotonated with changes in pH, which also affects the fluorescence output.

Protocol: Characterization of 4,6,8-Trimethyl-quinoline-2-thiol as a Fluorescent Probe

This protocol provides a framework for the initial characterization and application of 4,6,8-trimethyl-quinoline-2-thiol as a fluorescent sensor.

2.2.1. Materials and Equipment
  • 4,6,8-Trimethyl-quinoline-2-thiol

  • Spectroscopic grade solvents (e.g., acetonitrile, DMSO)

  • Deionized water

  • Buffer solutions of various pH

  • Metal salt solutions (e.g., ZnCl₂, CuCl₂, FeCl₃)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

2.2.2. Step-by-Step Procedure
  • Preparation of Stock Solution: Prepare a stock solution of 4,6,8-trimethyl-quinoline-2-thiol (e.g., 1 mM) in a suitable organic solvent like acetonitrile.

  • Determination of Photophysical Properties:

    • Absorption Spectrum: Dilute the stock solution to a suitable concentration (e.g., 10 µM) and record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Emission Spectrum: Using the determined λ_abs as the excitation wavelength, record the fluorescence emission spectrum to find the maximum emission wavelength (λ_em).

  • Metal Ion Sensing:

    • Prepare a series of solutions containing a fixed concentration of the quinoline probe (e.g., 10 µM) and varying concentrations of the metal ion of interest.

    • Record the fluorescence emission spectrum for each solution.

    • Plot the fluorescence intensity at λ_em against the metal ion concentration to determine the sensitivity and detection limit.

  • pH Sensing:

    • Prepare a series of buffer solutions with a range of pH values.

    • Add a fixed concentration of the quinoline probe to each buffer solution.

    • Record the fluorescence emission spectrum for each solution.

    • Plot the fluorescence intensity at λ_em against the pH to evaluate its performance as a pH sensor.

G start Start prep_stock Prepare Stock Solution of 4,6,8-Trimethyl-quinoline-2-thiol start->prep_stock det_photo Determine Photophysical Properties (λ_abs and λ_em) prep_stock->det_photo metal_sensing Metal Ion Sensing Titration det_photo->metal_sensing ph_sensing pH Sensing Titration det_photo->ph_sensing record_metal Record Fluorescence Spectra with Varying [Metal Ion] metal_sensing->record_metal record_ph Record Fluorescence Spectra at Various pH ph_sensing->record_ph analyze_metal Analyze Data: Sensitivity and Detection Limit record_metal->analyze_metal analyze_ph Analyze Data: pH-dependent Fluorescence record_ph->analyze_ph end End analyze_metal->end analyze_ph->end

Caption: Experimental workflow for characterizing a fluorescent probe.

Data Summary

The following table summarizes the key physicochemical and estimated spectroscopic properties of 4,6,8-trimethyl-quinoline-2-thiol. It is important to note that the photophysical data are estimates based on closely related compounds and should be experimentally verified.

PropertyValueReference
CAS Number568570-16-1
Molecular FormulaC₁₂H₁₃NS
Molecular Weight203.3 g/mol
AppearanceOff-white to yellow powder
SolubilitySoluble in organic solvents (acetonitrile, DMSO)
Estimated Excitation Max (λex)~340 nm
Estimated Emission Max (λem)~380 nm
Estimated Molar Extinction Coefficient (ε)10,000 - 20,000 M⁻¹cm⁻¹

Application II: Corrosion Inhibition

Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic environments.[2] The presence of heteroatoms (N, S, O) and the planar aromatic structure facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.[2]

Scientific Principles of Corrosion Inhibition

The inhibition mechanism of quinoline derivatives involves the adsorption of the molecules on the metal surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (covalent bonding). The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, play a crucial role in the adsorption process. Computational studies using Density Functional Theory (DFT) have shown that the position of methyl substituents on the quinoline ring can influence the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the inhibition efficiency.[3][4]

G metal Metal Surface protective_layer Formation of a Protective Layer metal->protective_layer inhibitor Trimethyl-quinolinol Molecules adsorption Adsorption inhibitor->adsorption adsorption->metal corrosion_prevention Corrosion Prevention protective_layer->corrosion_prevention

Caption: Mechanism of corrosion inhibition by adsorption.

Protocol Outline: Evaluating Corrosion Inhibition

This section provides a general outline for evaluating the corrosion inhibition performance of a trimethyl-quinolinol derivative.

3.2.1. Gravimetric (Weight Loss) Method
  • Specimen Preparation: Clean, dry, and weigh metal coupons.

  • Immersion: Immerse the coupons in a corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified period.

  • Analysis: Remove, clean, dry, and re-weigh the coupons to determine the corrosion rate and inhibition efficiency.

3.2.2. Electrochemical Methods
  • Cell Setup: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

  • Potentiodynamic Polarization: Record polarization curves in the corrosive medium with and without the inhibitor to determine corrosion potential (E_corr) and corrosion current density (i_corr).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl), which provide insights into the adsorption and formation of a protective film.

Other Potential Applications: Organic Electronics

There is growing interest in the use of quinoline derivatives in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[5] Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), are benchmark materials for OLEDs due to their high thermal stability and excellent electroluminescence.[6][7] While less explored, trimethyl-quinolinols could be investigated as ligands for new metal complexes or as host materials in OLED devices, with the potential for tuning the emission color and device performance.[5]

Conclusion

Trimethyl-quinolinols represent a versatile class of compounds with significant potential in material science. While research on specific trimethylated derivatives is still in its early stages, the foundational knowledge of the broader quinoline family provides a strong basis for their exploration as fluorescent sensors, corrosion inhibitors, and components in organic electronic devices. The protocols and principles outlined in this guide are intended to serve as a starting point for researchers to unlock the full potential of these promising molecules.

References

Application Notes & Protocols: A Framework for Evaluating the Neuroprotective Efficacy of Quinolinols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinolinol Scaffolds in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a formidable and growing challenge to global health, characterized by the progressive loss of neuronal structure and function.[1][2] A central theme in the pathology of these disorders is a cascade of detrimental events including oxidative stress, mitochondrial dysfunction, excitotoxicity, and apoptosis, which collectively lead to neuronal death.[3] The quinoline scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its potential to counteract these processes.[4][5][6] Quinolinol derivatives, a class of quinoline compounds, have shown promise as multi-target agents capable of acting as antioxidants, metal chelators, and modulators of key enzymatic pathways implicated in neurodegeneration.[5][6][7][8]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective effects of novel quinolinol-based compounds. We present a tiered, field-proven approach, beginning with robust in vitro screening to establish efficacy and elucidate mechanisms of action, followed by a conceptual guide for in vivo validation. The protocols herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.

Scientific Rationale: Targeting Key Pathological Pathways

The neuroprotective strategy for quinolinols is grounded in their ability to interfere with several interconnected pathological pathways. A successful neuroprotective agent should ideally mitigate the upstream triggers and downstream effectors of neuronal cell death.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is a hallmark of neurodegeneration.[3][9] ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction.[10] Quinolinols may exert neuroprotective effects by directly scavenging free radicals or by upregulating endogenous antioxidant systems.[5][6][11]

  • Mitochondrial Dysfunction: Mitochondria are central to cell survival, and their impairment is a critical early event in neuronal death. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is necessary for ATP synthesis.[12][13] Loss of ΔΨm can trigger the apoptotic cascade.

  • Apoptosis: This programmed cell death pathway is executed by a family of proteases called caspases.[14] The activation of executioner caspases (e.g., caspase-3) and subsequent DNA fragmentation are terminal events in apoptosis that can be targeted for therapeutic intervention.[15][16]

  • Excitotoxicity: Overactivation of glutamate receptors (like the NMDA receptor) leads to excessive calcium influx, triggering a cascade of neurotoxic events, including increased ROS production and mitochondrial damage.[17][18][19]

The following protocols are designed to systematically probe each of these key areas, providing a holistic view of a quinolinol candidate's neuroprotective profile.

Experimental Workflow: A Tiered Approach to Screening

A logical, multi-step screening process is essential for efficiently identifying promising neuroprotective candidates. This workflow prioritizes high-throughput in vitro assays to establish initial efficacy and mechanism before proceeding to more complex models.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Validation A Tier 1: Primary Screening (Cell Viability & Cytotoxicity) B Tier 2: Mechanistic Assays (Oxidative Stress & Mitochondrial Health) A->B Active Compounds C Tier 3: Apoptosis Confirmation (Caspase Activity & DNA Fragmentation) B->C Confirm Mechanism D Data Analysis & Hit Selection C->D Validate Anti-Apoptotic Effect E Animal Model of Neurodegeneration (e.g., MPTP, 6-OHDA) D->E Promising Candidates

Caption: Tiered experimental workflow for neuroprotective drug discovery.

Part 1: In Vitro Neuroprotection Assays

The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for neurotoxicity studies as it can be differentiated into a more mature neuronal phenotype.[20][21] The following protocols use this cell line as an example, but they can be adapted for other neuronal cells, including primary cultures.

Assessment of Cell Viability and Cytotoxicity

The foundational step is to determine if the quinolinol compound can protect neuronal cells from a toxic insult. The XTT assay is a robust colorimetric method that measures the metabolic activity of viable cells.[22][23][24]

Protocol: XTT Assay for Neuroprotection [22][23]

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of the quinolinol test compound in culture medium. Pre-treat the cells by replacing the old medium with medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50 µM). Also, include a "vehicle control" group that receives only the solvent used to dissolve the compound (e.g., 0.1% DMSO). Incubate for 2-4 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and exert its protective effects before the toxic challenge.

  • Induction of Neurotoxicity: After pre-treatment, introduce a neurotoxic agent. The choice of toxin depends on the disease model of interest. Common examples include:

    • 6-hydroxydopamine (6-OHDA): For Parkinson's disease models (induces oxidative stress).[25]

    • Amyloid-beta (Aβ) oligomers: For Alzheimer's disease models.[20][26]

    • Glutamate: For excitotoxicity models.[17]

    • Add the toxin to all wells except the "vehicle control" group. Include a "toxin-only" control group that did not receive the test compound.

  • Incubation: Incubate the plates for an additional 24 hours at 37°C.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • XTT Incubation: Add 50 µL of the prepared XTT mixture to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow XTT to a water-soluble orange formazan product.[22][23]

  • Absorbance Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of ~660 nm should also be measured and subtracted to reduce background noise.[22]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control (100% viability).

Assessment of Oxidative Stress

This assay determines if the neuroprotective effect observed is mediated by a reduction in intracellular ROS. Dichlorofluorescin diacetate (DCFH-DA) is a common probe for this purpose.[10][27]

Protocol: Intracellular ROS Measurement [27]

  • Cell Treatment: Follow steps 1-4 of the cell viability protocol using a black, clear-bottom 96-well plate.

  • DCFH-DA Loading: After the 24-hour toxin incubation, remove the culture medium and wash the cells gently with warm phosphate-buffered saline (PBS).

  • Probe Incubation: Add 100 µL of 10 µM DCFH-DA solution (in PBS) to each well. Incubate for 30-45 minutes at 37°C, protected from light.

    • Mechanism: DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Express ROS levels as a percentage relative to the "toxin-only" control group (which is set to 100%). A successful neuroprotectant will significantly reduce this percentage.

Assessment of Mitochondrial Function

Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. The JC-1 dye is a ratiometric probe widely used for this purpose.[12][13][28]

Protocol: Mitochondrial Membrane Potential (JC-1) Assay [12][13]

  • Cell Treatment: Follow steps 1-4 of the cell viability protocol.

  • JC-1 Staining: After the toxin incubation, remove the medium and add 100 µL of JC-1 staining solution (typically 1-10 µM in culture medium) to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Mechanism: In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence (~530 nm).[12][29]

  • Wash and Read: Aspirate the staining solution and wash the cells with assay buffer (provided in commercial kits) or PBS. Add 100 µL of fresh assay buffer.

  • Fluorescence Measurement: Immediately measure the fluorescence using a multi-mode plate reader.

    • Read Green fluorescence (monomers) at Ex/Em = ~485/535 nm.

    • Read Red fluorescence (J-aggregates) at Ex/Em = ~540/590 nm.

  • Data Analysis: The primary endpoint is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. Calculate the ratio for each condition and normalize the data to the vehicle control group.

Assessment of Apoptosis

To confirm that the quinolinol compound prevents programmed cell death, the activity of key executioner caspases and DNA fragmentation can be measured.

Protocol: Caspase-3/7 Activity Assay [14]

  • Cell Treatment: Follow steps 1-4 of the cell viability protocol using an opaque-walled 96-well plate suitable for luminescence or fluorescence.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent (containing a specific DEVD peptide substrate linked to a reporter molecule) to each well according to the manufacturer's protocol.

    • Mechanism: In apoptotic cells, active caspase-3 and -7 cleave the DEVD substrate, releasing the reporter and generating a fluorescent or luminescent signal.[14]

  • Incubation: Mix the contents by gentle shaking for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., Ex/Em = ~502/530 nm for green fluorescent reporters) or luminescence using a plate reader.

  • Data Analysis: Normalize the signal to the "toxin-only" group. A decrease in signal indicates inhibition of caspase activity.

Protocol: TUNEL Assay (Conceptual)

For a more definitive, qualitative assessment of apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay can be performed on cells grown on coverslips.[15][30] This method visualizes DNA fragmentation, a hallmark of late-stage apoptosis.[16][31]

  • Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds fluorescently labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, allowing for microscopic visualization of apoptotic cells.[16][30]

  • Procedure: Involves cell fixation, permeabilization, and incubation with the TdT reaction mixture, followed by imaging with a fluorescence microscope.

  • Interpretation: A reduction in the number of TUNEL-positive cells in the quinolinol-treated groups compared to the toxin-only group indicates a potent anti-apoptotic effect.

Visualization of Mechanistic Pathways

The following diagram illustrates the key neurodegenerative pathways and highlights the potential points of intervention for a neuroprotective quinolinol compound.

G Toxin Neurotoxic Insult (e.g., 6-OHDA, Aβ) ROS ↑ Oxidative Stress (ROS) Toxin->ROS Mito Mitochondrial Dysfunction (↓ ΔΨm) Toxin->Mito ROS->Mito Casp Caspase Activation Mito->Casp Cytochrome c release DNA DNA Fragmentation Casp->DNA Death Neuronal Apoptosis DNA->Death Quinolinol Quinolinol Compound Quinolinol->ROS Antioxidant Effect Quinolinol->Mito Mitochondrial Protection Quinolinol->Casp Anti-Apoptotic Effect

Caption: Potential mechanisms of quinolinol-mediated neuroprotection.

Part 2: Data Presentation & Interpretation

Summarizing quantitative data in a structured table is crucial for comparing the efficacy of different concentrations of the test compound.

Table 1: Summary of Quinolinol Neuroprotective Efficacy Against 6-OHDA Toxicity in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control) (Mean ± SD)Intracellular ROS (% of Toxin) (Mean ± SD)Caspase-3/7 Activity (% of Toxin) (Mean ± SD)
Vehicle Control -100 ± 4.5N/AN/A
6-OHDA (100 µM) -48 ± 5.1100 ± 8.2100 ± 9.1
Quinolinol + 6-OHDA 162 ± 3.875 ± 6.571 ± 7.3
Quinolinol + 6-OHDA 1085 ± 4.241 ± 5.338 ± 4.9
Quinolinol + 6-OHDA 5095 ± 3.925 ± 4.122 ± 3.6

Interpretation: The data in this example table would suggest that the quinolinol compound exhibits a dose-dependent neuroprotective effect. At 10 µM and 50 µM, it significantly restores cell viability. This protective effect is strongly correlated with a reduction in both oxidative stress (ROS levels) and apoptotic signaling (caspase activity), pointing to a multi-modal mechanism of action.

Part 3: Framework for In Vivo Validation

After a quinolinol candidate has demonstrated robust efficacy and a clear mechanism of action in vitro, the next critical step is validation in a relevant animal model of neurodegeneration.[1][32][33]

1. Model Selection:

  • Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA-lesioned rodent models are industry standards.[2][25] They replicate the loss of dopaminergic neurons seen in PD.[2]

  • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and/or presenilin-1 (PS1) are commonly used to model Aβ pathology.[34]

2. Experimental Design:

  • Groups: Typically include (1) a vehicle control group, (2) a toxin-only group (e.g., MPTP), and (3) one or more toxin + quinolinol treatment groups at varying doses.[25]

  • Administration: The test compound is administered before, during, or after the toxin, depending on whether the goal is to test preventative or therapeutic effects.

  • Duration: Studies are conducted over several days or weeks to allow for the development of pathology and behavioral deficits.

3. Key Endpoints for Evaluation:

  • Behavioral Assessments: To assess functional recovery. Examples include the rotarod test for motor coordination or the Morris water maze for learning and memory.[25]

  • Immunohistochemistry: Post-mortem brain tissue analysis to quantify neuronal survival (e.g., staining for tyrosine hydroxylase [TH] in dopaminergic neurons) and pathology (e.g., Aβ plaques).

  • Neurochemical Analysis: Measurement of neurotransmitter levels (e.g., dopamine and its metabolites in the striatum) using techniques like HPLC.

A successful outcome in an in vivo model provides strong evidence for the therapeutic potential of a quinolinol compound and is a critical prerequisite for advancing to further preclinical development.

References

Application Note: A Framework for Characterizing the Enzyme Inhibition Profile of 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to enzyme inhibition studies with 2,7,8-trimethyl-4-quinolinol.

Abstract

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] A common mechanism underpinning these activities is the targeted inhibition of key enzymes.[6][7] This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct enzyme inhibition studies with this compound, a specific derivative whose inhibitory potential is not yet widely characterized. We provide a structured, field-proven framework that begins with logical target selection and progresses through initial potency screening (IC₅₀ determination) to detailed mechanistic studies for elucidating the mode of action. This guide emphasizes the causality behind experimental choices and furnishes detailed, self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating this compound

Quinoline and its derivatives represent a critical class of heterocyclic compounds that can interact with a diverse array of biological targets.[8] Their planar structure allows them to intercalate into DNA or fit into the active or allosteric sites of enzymes, leading to modulation of their function.[6][9] The compound this compound (PubChem CID: 709534) belongs to this promising family.[10] Its structure, featuring a 4-quinolinol core, is of particular interest as this moiety exists in tautomeric equilibrium with the 4-quinolone form, a feature present in many bioactive molecules.[11]

Given the limited specific data on this compound, a systematic investigation of its enzyme inhibitory properties is a logical first step in elucidating its potential therapeutic value. This document provides the foundational protocols to empower researchers to undertake such an investigation.

Part 1: Preliminary Considerations and Target Selection

Before initiating any screening, it is crucial to properly characterize the test compound and select a biologically relevant enzyme target.

Compound Purity, Solubility, and Handling
  • Purity Verification: The identity and purity of this compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. Impurities can lead to false-positive or false-negative results.

  • Solubility Testing: The compound's solubility is a critical parameter for assay development. It is typically insoluble in aqueous buffers. Therefore, a concentrated stock solution (e.g., 10-50 mM) should be prepared in 100% dimethyl sulfoxide (DMSO).[12] The final concentration of DMSO in the enzymatic assay should be kept low (typically ≤1%) and consistent across all wells to avoid affecting enzyme activity.

  • Stability: The stability of the compound in DMSO and in the final assay buffer should be assessed to ensure it does not degrade during the experiment.

Rationale-Driven Enzyme Target Selection

The broad bioactivity of quinoline derivatives provides several logical starting points for target selection. Based on established literature, potential enzyme classes to investigate include:

  • Protein Kinases: Many quinoline-based molecules are potent inhibitors of protein kinases like EGFR and VEGFR, which are critical regulators in cancer cell signaling.[2]

  • Proteases: Substituted quinolines have been identified as inhibitors of the proteasome, a key target in oncology.[9] A model serine protease like trypsin can also serve as an excellent initial system to validate protocols.[13]

  • DNA-Interacting Enzymes: Quinolines are known to inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and topoisomerases, by mechanisms that can include DNA intercalation.[6][7]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are relevant targets for neurodegenerative diseases like Alzheimer's, and some quinoline derivatives have shown inhibitory activity against them.[3][4]

For the protocols detailed herein, we will use a generic, commercially available protease as a model system due to the widespread availability of robust and inexpensive colorimetric assays. The principles, however, are broadly applicable to other enzyme classes with appropriate modifications to the substrate and buffer conditions.

Part 2: IC₅₀ Determination Protocol

The first objective is to determine if this compound inhibits the target enzyme and to quantify its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[12]

Materials and Reagents
  • Purified Target Enzyme

  • Specific Chromogenic or Fluorogenic Substrate

  • This compound

  • Assay Buffer (e.g., Tris-HCl or Phosphate buffer at optimal pH for the enzyme)[14]

  • DMSO (ACS grade or higher)

  • 96-well microplates (clear for colorimetric assays, black for fluorometric assays)

  • Microplate reader

Step-by-Step Experimental Protocol

This protocol is a template and should be optimized for the specific enzyme being studied.[14][15]

  • Prepare Stock Solutions:

    • Inhibitor Stock: Prepare a 20 mM stock of this compound in 100% DMSO.

    • Enzyme Working Solution: Dilute the enzyme in assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes. This must be determined empirically in preliminary experiments.

    • Substrate Working Solution: Dissolve the substrate in assay buffer to a concentration equal to its Michaelis constant (Kₘ), if known. This ensures the assay is sensitive to competitive inhibitors.[12]

  • Set up the 96-Well Plate:

    • Serial Dilution: Create a serial dilution of the inhibitor. In a separate plate or in tubes, perform a 1:2 or 1:3 serial dilution of the 20 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 concentrations from 100 µM down to sub-micromolar, plus a DMSO-only control).

    • Plate Layout:

      • Add 2 µL of each inhibitor dilution (and DMSO for controls) to the appropriate wells of the assay plate.

      • Add 178 µL of the enzyme working solution to each well.

      • Mix gently and pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]

  • Initiate and Monitor the Reaction:

    • To start the reaction, add 20 µL of the substrate working solution to all wells simultaneously using a multichannel pipette. The total volume is now 200 µL.

    • Immediately place the plate in a microplate reader and measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) every 60 seconds for 15-20 minutes (kinetic mode).

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance/fluorescence vs. time plot.

  • Calculate Percent Inhibition:

    • Use the rates from the control (enzyme + substrate + DMSO) and inhibitor wells to calculate the percent inhibition at each concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Workflow and Data Visualization

The overall workflow for IC₅₀ determination is a streamlined process from preparation to analysis.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stocks (Inhibitor, Enzyme, Substrate) P2 Perform Serial Dilution of Inhibitor in DMSO P1->P2 A1 Dispense Inhibitor/DMSO to 96-well plate P2->A1 A2 Add Enzyme Solution & Pre-incubate A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Read Plate Kinetically A3->A4 D1 Calculate Initial Reaction Rates (V₀) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Fit Curve & Determine IC₅₀ D3->D4

Caption: Experimental workflow for IC₅₀ determination.

Table 1: Representative IC₅₀ Data Summary (Note: This is hypothetical data for illustrative purposes.)

Target EnzymeThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
Protease Model 112.5 ± 1.80.5 ± 0.1 (Aprotinin)
Kinase Model 2> 1000.1 ± 0.02 (Staurosporine)
AChE45.2 ± 5.60.05 ± 0.01 (Donepezil)

Part 3: Mechanism of Inhibition (MoI) Studies

If this compound shows significant inhibitory activity (e.g., IC₅₀ < 50 µM), the next step is to determine its mechanism of inhibition (MoI). This involves a series of kinetic experiments to see how the inhibitor affects the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.[16]

Introduction to Reversible Inhibition Types
  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.[17]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, and its binding does not affect substrate binding. This decreases Vₘₐₓ but does not change Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vₘₐₓ and Kₘ, typically proportionally.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, usually with different affinities. This affects both Vₘₐₓ and Kₘ.[12]

Experimental Design and Protocol

The experiment is designed as a matrix, varying both the substrate and inhibitor concentrations.

  • Select Concentrations:

    • Inhibitor: Choose 3-4 concentrations of this compound based on its IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • Substrate: For each inhibitor concentration, use a wide range of substrate concentrations, typically from 0.2 x Kₘ to 5 x Kₘ or higher (e.g., 6-8 concentrations).

  • Assay Protocol:

    • The protocol is similar to the IC₅₀ assay. For each inhibitor concentration, set up a row or column on the 96-well plate with the varying substrate concentrations.

    • Pre-incubate the enzyme with the inhibitor (or DMSO for the control curve).

    • Initiate the reactions by adding the different concentrations of substrate.

    • Measure the initial reaction rates (V₀) for every combination of substrate and inhibitor concentration.

Data Analysis and Interpretation
  • Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will generate a family of curves.

  • Lineweaver-Burk Plot: To more clearly visualize the inhibition type, transform the data into a double reciprocal plot (Lineweaver-Burk): plot 1/V₀ versus 1/[S].[18]

    • The y-intercept represents 1/Vₘₐₓ.

    • The x-intercept represents -1/Kₘ.

  • Interpret the Plot: The pattern of the lines on the Lineweaver-Burk plot reveals the inhibition mechanism.

Inhibition_Types cluster_plots Lineweaver-Burk Plot Interpretation cluster_effects Effect on Kinetic Parameters Competitive Competitive (Lines intersect on Y-axis) Km ↑, Vmax no change E1 Competitive Noncompetitive Non-competitive (Lines intersect on X-axis) Km no change, Vmax ↓ E2 Non-competitive Uncompetitive Uncompetitive (Lines are parallel) Km ↓, Vmax ↓ E3 Uncompetitive Mixed Mixed (Lines intersect left of Y-axis) Km ↑ or ↓, Vmax ↓ E4 Mixed P1 Vmax Unchanged Km Increased E1->P1 P2 Vmax Decreased Km Unchanged E2->P2 P3 Vmax Decreased Km Decreased E3->P3 P4 Vmax Decreased Km Changed E4->P4

Caption: Interpretation of inhibition types via Lineweaver-Burk plots.

Table 2: Representative Kinetic Data Summary (Note: This is hypothetical data for illustrative purposes, assuming inhibition of Protease Model 1.)

Inhibitor Conc. (µM)Apparent Vₘₐₓ (RFU/min)Apparent Kₘ (µM)Inhibition Type
0 (Control)50025-
12.525025Non-competitive

Conclusion

This application note provides a robust and detailed framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can reliably determine the compound's inhibitory potency (IC₅₀) and elucidate its kinetic mechanism of action. The insights gained from these studies are a critical first step in the drug discovery process, providing the foundational data needed to guide further optimization, target validation, and cell-based assays. The versatile nature of the quinoline scaffold suggests that this compound is a worthy candidate for such systematic investigation.

References

The Art of Taming Metals: A Guide to the Chelating Properties of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for molecules that can precisely interact with biological systems is paramount. Among the vast pharmacopeia of chemical scaffolds, 8-hydroxyquinoline (8-HQ) and its derivatives stand out as a class of compounds with a remarkable ability to bind metal ions, a property known as chelation.[1][2] This unique characteristic is the cornerstone of their diverse and potent biological activities, ranging from neuroprotective and anticancer to antimicrobial effects.[3][4][5]

This comprehensive guide provides an in-depth exploration of the metal chelating properties of 8-hydroxyquinoline derivatives. Moving beyond a simple recitation of facts, this document delves into the underlying chemical principles, offers detailed experimental protocols for characterization, and showcases the broad therapeutic potential of these versatile molecules.

The Chemical Rationale: Why 8-Hydroxyquinoline is a Master Chelator

The chelating prowess of 8-hydroxyquinoline lies in its molecular architecture. It is a bicyclic compound composed of a pyridine ring fused to a phenol ring, with the hydroxyl group positioned at the C8 position.[6] This arrangement creates a perfect pincer-like structure for coordinating with metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as a bidentate ligand, meaning they can simultaneously form two coordinate bonds with a single metal ion, creating a stable five-membered ring structure. This chelation process is the primary mechanism behind the diverse biological activities of 8-HQ and its derivatives.[3]

The lipophilic nature of the 8-hydroxyquinoline scaffold allows it and its derivatives to readily cross biological membranes, a crucial attribute for therapeutic agents.[1][4] Once inside the cell, they can interact with and modulate the concentration of various metal ions, which play critical roles in numerous physiological and pathological processes.[2] An imbalance in metal ion homeostasis is implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in the proliferation of cancer cells.[1][7] By sequestering or redistributing these metal ions, 8-hydroxyquinoline derivatives can restore cellular balance and exert their therapeutic effects.[3]

Key Applications Driven by Metal Chelation

The ability of 8-hydroxyquinoline derivatives to interact with metal ions has been harnessed for a variety of therapeutic applications:

  • Neurodegenerative Diseases: Metal ion dyshomeostasis, particularly of copper, zinc, and iron, is a key factor in the pathology of neurodegenerative diseases.[7] 8-HQ derivatives, such as clioquinol, can chelate these excess metal ions, preventing them from participating in redox reactions that generate harmful reactive oxygen species and promoting the disaggregation of amyloid-beta plaques in Alzheimer's disease.[7]

  • Anticancer Activity: Many 8-hydroxyquinoline derivatives exhibit potent anticancer activity, which is often linked to their ability to chelate copper and zinc.[3][8] These metal complexes can induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply tumors.[9][10]

  • Antimicrobial Properties: The antimicrobial effects of 8-hydroxyquinoline derivatives are also attributed to their chelating ability.[5] By binding to essential metal ions required for the function of microbial enzymes, these compounds can disrupt cellular processes and inhibit the growth of bacteria and fungi.[11]

Quantitative Analysis of Metal Chelation

To rigorously characterize the metal-chelating properties of 8-hydroxyquinoline derivatives, several biophysical techniques are employed. These methods allow for the determination of key parameters such as binding stoichiometry (the ratio of metal to ligand in the complex) and the stability constant (a measure of the strength of the metal-ligand interaction).

Data Presentation: A Comparative Overview

The following tables summarize the stoichiometry and stability constants for the interaction of the parent compound, 8-hydroxyquinoline, with various biologically relevant metal ions, as well as the spectrophotometric properties of the resulting complexes. This data serves as a valuable benchmark for evaluating novel derivatives.

Metal IonStoichiometry (Metal:Ligand)Stability Constant (log K)
Cu(II)1:2log K₁ = 12.1, log K₂ = 11.2
Zn(II)1:2log K₁ = 8.6, log K₂ = 7.9
Fe(III)1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0
Ni(II)1:2log K₁ = 9.8, log K₂ = 8.5
Co(II)1:2log K₁ = 9.5, log K₂ = 8.2
Table 1: Stability Constants of 8-Hydroxyquinoline-Metal Complexes determined by potentiometry. Data sourced from potentiometric studies.[1]
Metal-8HQ Complexλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Cu(II)-(8HQ)₂3954,500
Zn(II)-(8HQ)₂3703,200
Fe(III)-(8HQ)₃4704,100
Table 2: Spectrophotometric Properties of 8-Hydroxyquinoline-Metal Complexes.[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative 8-hydroxyquinoline derivative and for the characterization of its metal-chelating properties.

Protocol 1: Synthesis of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

This protocol describes the synthesis of clioquinol, a well-known 8-hydroxyquinoline derivative with historical use as an antimicrobial and renewed interest for its neuroprotective properties.[4]

Materials:

  • 8-hydroxyquinoline

  • Acetic anhydride

  • Glacial acetic acid

  • N-Chlorosuccinimide (NCS)

  • N-Iodosuccinimide (NIS)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and cyclohexane (for elution)

Procedure:

  • Acetylation of 8-Hydroxyquinoline: In a round-bottom flask, dissolve 8-hydroxyquinoline in a mixture of acetic anhydride and glacial acetic acid. Reflux the mixture for 5 hours. After cooling, concentrate the reaction mixture under reduced pressure to obtain quinoline-8-yl acetate as a solid. This intermediate can be used in the next step without further purification.[4]

  • Halogenation: The next steps involve the sequential halogenation at the C5 and C7 positions. The order of halogenation can be varied, but a common approach is to first introduce the chloro group and then the iodo group.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane as the eluent to yield the pure 5-chloro-7-iodo-8-hydroxyquinoline.[12]

Protocol 2: Characterization of Metal Chelation by UV-Visible Spectrophotometry

This protocol details the use of UV-Vis spectrophotometry to determine the stoichiometry of a metal-ligand complex using Job's plot and to quantify the chelation capacity.[1]

Materials:

  • 8-hydroxyquinoline derivative

  • Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Determination of λmax: Prepare a solution of the 8-hydroxyquinoline derivative and a separate solution of the metal salt in the buffer. Mix them to form the complex and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) of the complex.[1]

  • Job's Plot for Stoichiometry Determination:

    • Prepare a series of solutions with a constant total concentration of the metal and the ligand, but with varying mole fractions of each (from 0 to 1.0).[1]

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[13]

  • Spectrophotometric Titration for Chelation Capacity:

    • Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the 8-hydroxyquinoline derivative.[1]

    • Incubate the solutions to allow for complex formation.

    • Measure the absorbance of each solution at the λmax. An increase in absorbance with increasing ligand concentration is indicative of metal chelation.[1]

Protocol 3: Characterization of Metal Chelation by Fluorescence Spectroscopy

The intrinsic fluorescence of many 8-hydroxyquinoline derivatives is often modulated upon metal binding, providing a sensitive method for studying these interactions.[1]

Materials:

  • 8-hydroxyquinoline derivative

  • Metal salt solution

  • Buffer solution

  • Fluorometer and cuvettes

Procedure:

  • Determination of Excitation and Emission Wavelengths: Record the excitation and emission spectra of the 8-hydroxyquinoline derivative in the absence and presence of an excess of the metal ion to determine the optimal wavelengths for fluorescence measurements.[1]

  • Fluorescence Titration:

    • Prepare a solution of the 8-hydroxyquinoline derivative at a fixed concentration in the buffer.

    • Sequentially add small aliquots of the metal salt stock solution.

    • After each addition, record the fluorescence intensity at the predetermined excitation and emission wavelengths.

    • A significant and saturable change in fluorescence intensity (quenching or enhancement) upon the addition of the metal indicates chelation.[1]

  • Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion. This data can be used to calculate the binding affinity (dissociation constant, Kd) of the compound for the metal ion.[1]

Protocol 4: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a classic and highly accurate method for determining the stability constants of metal complexes.[14]

Materials:

  • 8-hydroxyquinoline derivative

  • Metal salt solution (perchlorates are often preferred to avoid competing complexation)

  • Standardized strong acid (e.g., HClO₄) and strong base (e.g., NaOH) solutions

  • Inert salt solution to maintain constant ionic strength (e.g., NaClO₄)

  • pH meter with a glass electrode

  • Titration vessel

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration:

    • Prepare a solution containing the 8-hydroxyquinoline derivative and the metal salt in a medium of constant ionic strength.

    • Titrate this solution with a standardized solution of a strong base.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). A plot of n̄ versus p[L] (where p[L] = -log[L]) is then used to determine the stepwise stability constants of the metal-ligand complexes.[15]

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts and protocols discussed, the following diagrams provide a visual representation of the key processes.

Chelation_Process HQ 8-Hydroxyquinoline Derivative Complex Stable Metal-Ligand Complex HQ->Complex Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: The chelation of a metal ion by an 8-hydroxyquinoline derivative to form a stable complex.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Chelation Characterization cluster_application Biological Evaluation Synthesis Synthesize 8-HQ Derivative Purification Purify by Chromatography Synthesis->Purification UV_Vis UV-Vis Spectrophotometry (Stoichiometry) Purification->UV_Vis Fluorescence Fluorescence Spectroscopy (Binding Affinity) Purification->Fluorescence Potentiometry Potentiometric Titration (Stability Constants) Purification->Potentiometry Anticancer Anticancer Assays (e.g., MTT) Potentiometry->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Potentiometry->Antimicrobial

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of 8-hydroxyquinoline derivatives.

Conclusion

8-Hydroxyquinoline and its derivatives represent a privileged scaffold in medicinal chemistry, largely due to their exceptional metal-chelating properties. Understanding the principles behind this chelation and mastering the experimental techniques to characterize it are crucial for the rational design and development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this fascinating class of molecules in the ongoing endeavor to combat a wide range of human diseases.

References

Application Notes & Protocols for 2,7,8-Trimethyl-4-quinolinol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Utility of 2,7,8-Trimethyl-4-quinolinol

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][3][4] this compound is a specific derivative whose strategic placement of methyl groups and a C4-hydroxyl group offers a unique platform for synthetic diversification.

The methyl groups at C7 and C8 influence the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and metabolic stability in drug candidates. The C2-methyl group can sterically influence reactions at the nitrogen atom or adjacent positions. The most significant feature for synthetic manipulation is the C4-hydroxyl group. This group makes the molecule a 4-hydroxyquinoline, which exists in a tautomeric equilibrium with its 4-quinolone form, 2,7,8-trimethyl-1H-quinolin-4-one.[5] This tautomerism is critical as the reactivity of the scaffold can be directed by favoring one form over the other, although the quinolone form often predominates.

The primary utility of this compound in organic synthesis stems from the reactivity of the C4-position, which can be transformed from a hydroxyl group into an excellent leaving group, thereby opening pathways for nucleophilic substitution to introduce a wide array of functional groups.

tautomerism cluster_quinolinol 4-Quinolinol Form cluster_quinolone 4-Quinolone Form (Predominant) quinolinol This compound quinolone 2,7,8-trimethyl-1H-quinolin-4-one quinolinol->quinolone Tautomerism

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental for any synthetic application. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted and are summarized below.[6]

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[5]
Monoisotopic Mass 187.09972 Da[5]
CAS Number 449199-19-3[7]
Predicted XlogP 2.7[5]
Appearance Expected to be an off-white to pale yellow solid-

Predicted Spectroscopic Signatures:

  • ¹H NMR: Protons corresponding to the three methyl groups would appear as singlets in the upfield region (~2.2-2.6 ppm). Aromatic protons on the quinoline core would appear in the downfield region (~7.0-8.5 ppm). The C3-proton would likely be a singlet around 6.0-6.5 ppm. The N-H proton of the quinolone tautomer would be a broad singlet at a lower field.

  • ¹³C NMR: Carbon signals for the three methyl groups would be in the aliphatic region (~15-25 ppm). The carbonyl carbon (C4) of the quinolone form would be significantly downfield (~170-180 ppm). Aromatic carbons would appear between ~115-150 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the quinolone tautomer is expected around 1640-1680 cm⁻¹. A broad peak corresponding to the O-H stretch (quinolinol form) and N-H stretch (quinolone form) would be present around 3200-3500 cm⁻¹.

Core Application: Functionalization via Nucleophilic Aromatic Substitution

The most powerful application of this compound is its use as a precursor for 4-substituted quinoline derivatives. The hydroxyl group at C4 is a poor leaving group and must first be activated. The standard and most effective method is its conversion to a 4-chloro derivative using a dehydrating chlorinating agent like phosphoryl chloride (POCl₃) or a POCl₃/PCl₅ mixture.[8] The resulting 4-chloro-2,7,8-trimethylquinoline is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various pharmacologically relevant moieties.

workflow General Workflow for C4-Functionalization start This compound chloro 4-Chloro-2,7,8-trimethylquinoline (Activated Intermediate) start->chloro Chlorination product 4-Substituted Quinoline Derivatives (e.g., Amines, Ethers, Thioethers) chloro->product SₙAr reagent1 POCl₃ reagent1->chloro reagent2 Nucleophile (Nu-H) e.g., R₂NH, ROH, RSH reagent2->product

Caption: Workflow for C4-functionalization of the quinolinol scaffold.

Protocol 1: Synthesis of 4-Chloro-2,7,8-trimethylquinoline

Principle: This protocol describes the conversion of the 4-hydroxyl group to a 4-chloro group. Phosphoryl chloride serves as both the chlorinating agent and a dehydrating agent, driving the reaction forward. This step is analogous to established procedures for similar quinolinone systems.[8]

Materials and Reagents:

Reagent CAS No. M.W. Amount Moles
This compound 449199-19-3 187.24 1.87 g 10 mmol
Phosphoryl chloride (POCl₃) 10025-87-3 153.33 5.5 mL 60 mmol
Dichloromethane (DCM) 75-09-2 84.93 20 mL -
Saturated NaHCO₃ solution - - ~100 mL -

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |

Procedure:

  • Safety First: Conduct this reaction in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.87 g, 10 mmol).

  • Carefully add phosphoryl chloride (5.5 mL, 60 mmol) to the flask at room temperature. The POCl₃ acts as the solvent in this case.

  • Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot should appear.

  • After completion, allow the mixture to cool to room temperature.

  • Work-up (Crucial Step): Slowly and carefully pour the reaction mixture onto ~100 g of crushed ice in a large beaker with vigorous stirring. This step quenches the excess POCl₃ and must be done cautiously due to the exothermic reaction.

  • Once the ice has melted, neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. A precipitate should form.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-chloro-2,7,8-trimethylquinoline.

Expected Outcome: A white to off-white solid. The yield should be in the range of 75-90%. Characterization should confirm the replacement of the -OH with -Cl, noted by the disappearance of the O-H/N-H IR stretch and changes in the aromatic region of the NMR spectra.

Protocol 2: Synthesis of 4-(Morpholino)-2,7,8-trimethylquinoline

Principle: This protocol demonstrates the SₙAr reaction using the previously synthesized 4-chloro intermediate and morpholine as the nucleophile. The resulting 4-aminoquinoline derivatives are a common motif in biologically active compounds.

Materials and Reagents:

Reagent CAS No. M.W. Amount Moles
4-Chloro-2,7,8-trimethylquinoline - 205.68 1.03 g 5 mmol
Morpholine 110-91-8 87.12 0.87 mL 10 mmol
N,N-Dimethylformamide (DMF) 68-12-2 73.09 15 mL -
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 1.38 g 10 mmol
Ethyl Acetate 141-78-6 88.11 ~100 mL -

| Brine | - | - | ~50 mL | - |

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-chloro-2,7,8-trimethylquinoline (1.03 g, 5 mmol) in DMF (15 mL).

  • Add morpholine (0.87 mL, 10 mmol) and potassium carbonate (1.38 g, 10 mmol). The K₂CO₃ acts as a base to scavenge the HCl formed during the reaction.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction by TLC until the starting chloro-quinoline is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. A precipitate will likely form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome: A crystalline solid. Characterization by ¹H NMR should show new signals corresponding to the morpholine protons and a shift in the signals of the quinoline ring protons, confirming successful substitution. Mass spectrometry should show the expected molecular ion peak for the product.

Potential Application in Catalysis and Coordination Chemistry

The 4-quinolinol scaffold, particularly when paired with another coordinating group, can form stable chelate complexes with transition metals.[9] While this compound itself is not a classic pincer ligand, its nitrogen atom and the 4-hydroxyl group can act as an N,O-bidentate ligand. Such complexes have potential applications in catalysis, for instance, in cross-coupling reactions.[9]

Furthermore, derivatives of 8-hydroxyquinoline are renowned for their metal-chelating properties and are used as analytical reagents and in medicinal applications to modulate metal ion homeostasis.[10][11][12] By analogy, this compound and its derivatives could be explored for similar purposes, such as in the development of fluorescent sensors for metal ions or as catalysts in reactions like cycloadditions or Knoevenagel condensations.[13][14]

Conclusion and Future Directions

This compound is a versatile and valuable building block in organic synthesis. Its primary strength lies in the facile conversion of its C4-hydroxyl group into a leaving group, which unlocks a plethora of possibilities for introducing diverse functionalities through nucleophilic aromatic substitution. This makes it an ideal starting material for generating libraries of novel quinoline derivatives for screening in drug discovery programs.

Future research should focus on:

  • Exploring a broader range of nucleophiles to synthesize novel derivatives with potential applications in medicinal chemistry and materials science.

  • Investigating the catalytic activity of metal complexes derived from this compound and its functionalized analogues.

  • Developing multi-step syntheses that use the quinolinol as a foundational scaffold to build more complex, fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines.[15]

  • Full spectroscopic characterization and publication of experimental data to create a public reference for future research.[6]

This guide provides a foundational framework for researchers and scientists to harness the synthetic potential of this promising quinoline derivative.

References

Application Notes & Protocols: Strategic Development of Kinase Inhibitors from Quinolinol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The quinoline and its hydroxylated derivative, the quinolinol scaffold, represent a privileged framework in medicinal chemistry, prized for its rigid structure and ability to form key interactions within the ATP-binding site of various kinases. This guide provides a comprehensive overview of the principles and methodologies involved in the design, synthesis, and evaluation of quinolinol-based kinase inhibitors. We will delve into the critical aspects of structure-activity relationships (SAR), provide detailed, field-tested protocols for synthesis and biochemical evaluation, and illustrate key workflows with diagrams to guide researchers in this dynamic field.

Part 1: The Quinolinol Scaffold - A Privileged Kinase Hinge-Binder

The core advantage of the quinolinol scaffold lies in its nitrogen atom at position 1 and the hydroxyl group, typically at position 8. This arrangement mimics the adenine portion of ATP, enabling the formation of crucial hydrogen bonds with the "hinge region" of the kinase active site. This bidentate interaction provides a strong anchoring point, making the quinolinol an excellent starting point for developing potent and selective inhibitors.

The general mechanism involves the quinolinol nitrogen acting as a hydrogen bond acceptor, while the 8-hydroxyl group acts as a hydrogen bond donor, effectively locking the inhibitor in place. This foundational binding motif is then augmented by substitutions at other positions of the ring system to achieve selectivity and improve physicochemical properties.

Quinolinol_Hinge_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor Quinolinol Inhibitor hinge_NH Backbone NH (e.g., Cys) hinge_CO Backbone C=O (e.g., Glu) inhibitor Quinolinol Scaffold hinge_CO->inhibitor H-Bond Donor (8-OH) inhibitor->hinge_NH H-Bond Acceptor (N1) atp_pocket ATP Binding Pocket atp_pocket->inhibitor Occupies Pocket

Caption: General binding mode of a quinolinol inhibitor within the kinase ATP pocket.

Structure-Activity Relationship (SAR) Insights

Modifications to the quinolinol core are strategically chosen to exploit specific sub-pockets within the kinase active site. The following table summarizes key SAR trends observed in the development of quinolinol inhibitors, using the PI3Kα/Akt pathway as an example.

Position ModifiedSubstituent TypeObserved Effect on PI3Kα ActivityRationale & Causality
C4 Aniline or substituted anilinesCritical for Potency. Substitution on the aniline ring can enhance potency and modulate selectivity.The C4 position projects towards the solvent-exposed region. Aniline groups can pick up additional interactions and are often used to tune pharmacokinetic properties.
C6 Small alkoxy groups (e.g., -OCH₃)Potency Enhancer. Methoxy groups are frequently observed in potent inhibitors.This group often fits into a small hydrophobic pocket near the hinge, improving binding affinity through favorable van der Waals interactions.
C7 Long, flexible chains with terminal amines (e.g., morpholino-propoxy)Significantly Increases Potency. Essential for high-affinity binding in many inhibitors.This vector allows the molecule to reach deeper into the ribose-binding pocket. The terminal basic amine can form a key salt bridge with acidic residues (e.g., Aspartic Acid), dramatically increasing potency.
C8 Hydroxyl (-OH)Essential Anchor. Removal or replacement drastically reduces activity.As described previously, this hydroxyl group acts as a critical hydrogen bond donor to the kinase hinge, anchoring the entire molecule.

Part 2: Synthesis and Characterization Workflow

The synthesis of substituted quinolinol inhibitors is a multi-step process that requires careful planning and rigorous characterization to ensure the final compound is of high purity and correct identity. The general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Aminophenol) Reaction Multi-step Synthesis (e.g., Friedländer annulation, substituent additions) Start->Reaction Purification Crude Product Purification (Column Chromatography) Reaction->Purification Characterization Structure & Purity Verification Purification->Characterization Purity Check (LC-MS) Structure ID (NMR, HRMS) Final Final Compound (>95% Purity) Characterization->Final

Caption: Standard workflow for the synthesis and validation of a quinolinol inhibitor.

Protocol 1: Synthesis of a 4-Anilino-Quinolinol Derivative

This protocol is adapted from methodologies for synthesizing compounds targeting the PI3K/Akt pathway and serves as a representative example.

Objective: To synthesize 4-(phenylamino)-6-methoxy-7-(3-morpholinopropoxy)quinolin-8-ol.

Materials:

  • 2-Amino-4-methoxy-5-(3-morpholinopropoxy)phenol

  • Ethyl 3-(phenylamino)-3-oxopropanoate

  • Diphenyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Cyclization (Friedländer Annulation):

    • In a round-bottom flask fitted with a condenser, combine 2-amino-4-methoxy-5-(3-morpholinopropoxy)phenol (1 mmol) and ethyl 3-(phenylamino)-3-oxopropanoate (1.1 mmol).

    • Add diphenyl ether (10 mL) as a high-boiling solvent.

    • Heat the mixture to 240-250 °C for 2 hours. The high temperature is necessary to drive the condensation and cyclization reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Allow the reaction mixture to cool to room temperature. The product will precipitate.

    • Add hexane (20 mL) to the flask, stir, and collect the solid precipitate by vacuum filtration. Wash the solid with additional hexane to remove residual diphenyl ether.

  • Purification:

    • Dissolve the crude solid in a minimal amount of DCM with 5% MeOH.

    • Prepare a silica gel column packed in an appropriate solvent system (e.g., 95:5 DCM:MeOH).

    • Load the dissolved crude product onto the column.

    • Elute the column with a gradient of DCM:MeOH (e.g., starting from 100:0 and gradually increasing to 90:10).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final compound as a solid.

  • Characterization (Self-Validation):

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Dissolve a small sample in methanol and inject it into an LC-MS system. The output should show a single major peak (purity >95%) with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Prepare a sample in an appropriate deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns must be consistent with the structure of 4-(phenylamino)-6-methoxy-7-(3-morpholinopropoxy)quinolin-8-ol. This step is critical for unambiguous structure confirmation.

Part 3: Biochemical and Cellular Evaluation

Once a pure compound is synthesized, its biological activity must be quantified. This typically follows a screening cascade, starting with a direct biochemical assay against the target kinase, followed by broader selectivity profiling and cellular assays.

Screening_Cascade Compound Synthesized Quinolinol Inhibitor PrimaryAssay Primary Biochemical Assay (IC50 vs. Target Kinase) Compound->PrimaryAssay Selectivity Selectivity Profiling (Panel of >20 Kinases) PrimaryAssay->Selectivity If Potent (IC50 < 1µM) CellularAssay Cell-Based Assays (Target Engagement, Viability) Selectivity->CellularAssay If Selective Lead Lead Candidate CellularAssay->Lead

Caption: A typical screening cascade for kinase inhibitor development.

Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a quinolinol compound against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.

Materials:

  • Target kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP

  • Kinase reaction buffer

  • Quinolinol inhibitor stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the quinolinol inhibitor stock solution in kinase buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle (buffer + DMSO for control) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

    • Include "no enzyme" negative controls and "no inhibitor" positive controls.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data: Set the average signal from the "no inhibitor" wells as 100% activity and the "no enzyme" wells as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,7,8-Trimethyl-4-Quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2,7,8-trimethyl-4-quinolinol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this specific synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to optimize your reaction conditions for improved yield and purity.

Introduction to the Synthesis of this compound

The synthesis of this compound, a substituted 4-hydroxyquinoline, is most commonly approached through classical methods such as the Gould-Jacobs reaction or the Conrad-Limpach-Knorr synthesis.[1][2][3] These methods involve the cyclization of an appropriately substituted aniline, in this case, 2,3-dimethylaniline, with a malonic ester derivative or a β-ketoester, respectively.[1][4] The key challenge in this synthesis lies in controlling the regioselectivity of the cyclization step and optimizing the high-temperature conditions required for the reaction.[5][6]

This guide will provide a comprehensive overview of the synthetic pathways, potential challenges, and actionable solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most viable routes are the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. The Gould-Jacobs reaction involves the condensation of 2,3-dimethylaniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1][7] The Conrad-Limpach-Knorr synthesis utilizes the reaction of 2,3-dimethylaniline with a β-ketoester.[2][3]

Q2: What is the expected regioselectivity when using 2,3-dimethylaniline as a starting material?

A2: The cyclization of the intermediate formed from 2,3-dimethylaniline can theoretically occur at either of the two positions ortho to the amino group (the C6 and C4 positions of the aniline). This can lead to the formation of two constitutional isomers: this compound and 2,5,6-trimethyl-4-quinolinol. The regioselectivity is influenced by both steric and electronic factors, and it is crucial to experimentally determine the ratio of the isomers formed under your specific reaction conditions.[8][9]

Q3: Why are high temperatures necessary for the cyclization step?

A3: Both the Gould-Jacobs and Conrad-Limpach-Knorr reactions involve a thermal electrocyclization to form the quinoline ring system.[1][4] This step has a high activation energy and typically requires temperatures above 250 °C to proceed at a reasonable rate.[5]

Q4: What are the best solvents for the high-temperature cyclization?

A4: High-boiling, inert solvents are essential for achieving the necessary reaction temperatures and for ensuring a homogeneous reaction mixture. Commonly used solvents include diphenyl ether, Dowtherm A, or mineral oil.[5] The use of such solvents can significantly improve yields compared to solvent-free reactions.[4]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting materials on a TLC plate to visualize the formation of the product and the consumption of the reactants. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Causes Solutions and Recommendations
Low or No Product Yield - Incomplete reaction: The reaction may not have reached completion due to insufficient temperature or reaction time.- Decomposition of starting materials or product: The high temperatures required can lead to degradation.- Incorrect stoichiometry of reactants. - Optimize reaction conditions: Systematically vary the temperature and reaction time to find the optimal balance for product formation and minimal decomposition.[5] Microwave-assisted heating can sometimes offer better control and shorter reaction times.[10]- Ensure inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.- Verify reactant purity and stoichiometry: Use pure starting materials and ensure accurate measurement of all reactants.
Formation of a Mixture of Isomers - Lack of regioselectivity in the cyclization step: As mentioned in the FAQs, cyclization of the 2,3-dimethylaniline intermediate can lead to both this compound and 2,5,6-trimethyl-4-quinolinol.- Careful product analysis: Use analytical techniques such as NMR and HPLC to determine the ratio of the isomers formed.- Chromatographic separation: The isomers will likely have different polarities and can be separated by column chromatography. Optimization of the solvent system will be necessary for effective separation.[11]
Tarry Byproducts and Difficult Purification - Polymerization or decomposition at high temperatures: This is a common issue in high-temperature reactions.- Gradual heating: Increase the temperature of the reaction mixture slowly to minimize charring.- Use of a high-boiling solvent: A solvent can help to distribute the heat more evenly and prevent localized overheating.- Purification strategy: After the reaction, cooling the mixture and adding a non-polar solvent like hexane can help precipitate the crude product while the solvent and some impurities remain in solution.[5] Further purification can be achieved by recrystallization or column chromatography.
Difficulty in Isolating the Product - Product is soluble in the reaction solvent at room temperature. - Precipitation: After cooling the reaction, add a non-polar solvent (e.g., hexane, cyclohexane) to induce precipitation of the product.- Extraction: If precipitation is not effective, the product may need to be isolated by extraction following an appropriate workup procedure.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

Step 1: Condensation

  • In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Remove the ethanol byproduct under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (enough to ensure good stirring).

  • Heat the mixture to 250-260 °C with vigorous stirring under an inert atmosphere.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Add a non-polar solvent like hexane to further precipitate the product and to help wash away the high-boiling solvent.

  • Filter the solid product, wash thoroughly with the non-polar solvent, and dry under vacuum.

  • The crude product will likely be a mixture of isomers and should be purified by column chromatography or recrystallization.

Protocol 2: Conrad-Limpach-Knorr Synthesis of this compound

This protocol is a general guideline and should be optimized.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, mix 2,3-dimethylaniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid).

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • Remove the water byproduct under reduced pressure to isolate the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture to ~250 °C with vigorous stirring under an inert atmosphere.

  • Maintain the temperature for 30-60 minutes.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.

  • Filter the solid, wash with the hydrocarbon solvent, and dry.

  • Purify the crude product, which may be a mixture of isomers, by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification A 2,3-Dimethylaniline C Heat (100-120 °C) A->C B Diethyl Ethoxymethylenemalonate B->C D Crude Anilidomethylenemalonate C->D F Heat (250-260 °C) D->F E High-Boiling Solvent E->F G Crude Product (Mixture of Isomers) F->G H Column Chromatography / Recrystallization G->H I Pure this compound H->I

Caption: General workflow for the Gould-Jacobs synthesis.

Characterization and Analysis Workflow

Characterization_Workflow A Crude Product B TLC/HPLC Analysis A->B C Purification B->C D Isolated Product C->D E NMR Spectroscopy (1H, 13C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G H Structural Confirmation & Purity Assessment E->H F->H G->H

Caption: Workflow for product characterization.

Product Characterization

  • ¹H NMR Spectroscopy: The spectrum should show distinct signals for the aromatic protons on the quinoline ring, as well as singlets for the three methyl groups. The chemical shifts and coupling constants of the aromatic protons will be key to confirming the substitution pattern. The proton on the nitrogen and the hydroxyl proton may be broad or exchangeable with D₂O.[12][13]

  • ¹³C NMR Spectroscopy: The spectrum will display signals for all 12 carbons in the molecule. The chemical shifts of the carbons in the quinoline ring system and the methyl carbons will be characteristic.[12][13]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₂H₁₃NO, MW = 187.24 g/mol ).[14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3200-3600 cm⁻¹), N-H stretch (if in the quinolinone tautomeric form, ~3300-3500 cm⁻¹), C=O stretch (if in the quinolinone tautomeric form, ~1650-1690 cm⁻¹), and aromatic C=C and C-H stretching vibrations.[16][17]

References

"improving yield of the Conrad-Limpach synthesis for quinolinols"

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Conrad-Limpach Synthesis of Quinolino_ls >

Welcome to the technical support center for the Conrad-Limpach synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to not only perform this classic reaction but to master it. The synthesis of 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones) is a powerful tool, but its success often hinges on subtle yet critical experimental details.[1] Here, we move beyond simple protocols to explore the causality behind each step, providing you with the insights needed to troubleshoot effectively and maximize your yields.

This resource is structured to address your needs, from quick answers to common questions to in-depth troubleshooting for when your reaction is not performing as expected.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the key difference between the Conrad-Limpach and the Knorr quinoline synthesis?

The primary difference lies in the initial regioselectivity of the aniline's attack on the β-ketoester.[1]

  • Conrad-Limpach Synthesis: This reaction is typically run at lower to moderate temperatures (e.g., room temperature) for the initial condensation. Under these kinetic conditions, the aniline attacks the more reactive keto group, leading to a β-aminoacrylate intermediate, which then cyclizes at high temperatures to form a 4-hydroxyquinoline.[1][2][3]

  • Knorr Quinoline Synthesis: At higher initial reaction temperatures (e.g., ~140°C), the reaction favors thermodynamic control. The aniline attacks the less reactive ester group, forming a β-keto anilide intermediate. This intermediate then cyclizes to yield a 2-hydroxyquinoline.[1][2]

Q2: Why are such high temperatures (~250°C) required for the cyclization step?

The high temperature is necessary to overcome a significant energy barrier. The cyclization step involves an electrocyclic ring closing where the aromaticity of the aniline ring is temporarily broken.[4] This annulation is the rate-determining step of the reaction and requires substantial thermal energy to proceed efficiently.[1]

Q3: Is an acid catalyst always necessary?

Yes, an acid catalyst, often a strong mineral acid like H₂SO₄ or HCl, is crucial for several steps in the mechanism. It protonates the carbonyl group of the β-ketoester, activating it for nucleophilic attack by the aniline. The catalyst also facilitates the multiple keto-enol tautomerizations that occur throughout the reaction pathway.[1][5]

Q4: My final product is a quinolone, but the literature refers to it as a hydroxyquinoline. Which is correct?

Both are correct in a sense. The product exists as a tautomeric mixture of the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While the product is often drawn as the hydroxyquinoline, it is believed that the quinolone form is predominant.[1]

Part 2: Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yields are the most common complaint in the Conrad-Limpach synthesis. This section breaks down the problem by symptom to help you identify and rectify the issue.

Issue 1: Low or No Formation of the Intermediate (β-aminoacrylate)

If TLC or other analysis shows unreacted aniline and β-ketoester after the initial condensation step, consider the following:

  • Cause A: Inadequate Water Removal: The initial condensation to form the Schiff base and subsequently the enamine is a reversible reaction that produces water. If water is not removed, the equilibrium will not favor product formation.

    • Solution: Perform the condensation in a solvent like toluene or xylene using a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Cause B: Insufficient Acid Catalysis: The reaction is acid-catalyzed. An insufficient amount of catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄) is present in the reaction mixture.[4] The purity of your aniline is also important; basic impurities can neutralize the catalyst.

Issue 2: The Cyclization Step is Failing or Giving Poor Yields

This is the most critical and often problematic step. You have isolated your intermediate, but the high-temperature cyclization is inefficient.

  • Cause A: Insufficient Temperature: The reaction requires a temperature of approximately 250°C for the electrocyclic ring closure.[1][6] Failure to reach and maintain this temperature is a primary cause of failure.

    • Solution: Use a high-boiling, inert solvent to ensure even and consistent heating.[5] A sand bath or a high-temperature heating mantle controlled by a thermocouple is recommended over an oil bath, which can pose a fire hazard at these temperatures.

  • Cause B: Poor Solvent Choice: Running the reaction neat (without a solvent) was common in early procedures but often resulted in very low yields (<30%) due to charring and side reactions.[1]

    • Solution: The choice of a high-boiling, inert solvent is critical for improving yields, sometimes up to 95%.[1] The solvent acts as a heat transfer medium, preventing localized overheating and decomposition.

SolventBoiling Point (°C)Typical Yield ImprovementNotes
Mineral Oil> 275HighInexpensive, but can be difficult to remove during workup.[1][4]
Diphenyl Ether259HighEffective, but has an unpleasant odor and is a solid at room temperature.[4]
Dowtherm A257HighA eutectic mixture of diphenyl ether and biphenyl; liquid at room temperature but expensive and odorous.[4]
1,2,4-Trichlorobenzene214Moderate to HighA good, less expensive alternative.[4][5]
Ethyl Benzoate212ModerateCan serve as a surprisingly effective and inexpensive solvent.[4]

As a general rule, yields tend to improve with solvents that have boiling points above 250°C.[4]

Issue 3: Formation of the Knorr Product (2-Hydroxyquinoline)

If you are isolating the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline, your initial condensation conditions are incorrect.

  • Cause: The reaction temperature during the formation of the intermediate was too high (~140°C or above).[1] This favors the thermodynamic product where the aniline attacks the ester group.

    • Solution: Control the temperature of the initial condensation step carefully. Running the reaction at room temperature or with gentle warming is usually sufficient to form the kinetic product (β-aminoacrylate) that leads to the 4-hydroxyquinoline.[1][2]

Part 3: Diagrams and Workflows

Reaction Mechanism

The following diagram illustrates the key steps in the Conrad-Limpach synthesis, highlighting the acid-catalyzed steps and the critical high-temperature cyclization.

Conrad_Limpach_Mechanism Reactants Aniline + β-Ketoester Step1 Acid-Catalyzed Condensation Reactants->Step1 - H₂O Knorr_Path High Temp Condensation (~140°C) Reactants->Knorr_Path - H₂O Intermediate β-Aminoacrylate (Kinetic Product) Step1->Intermediate Step2 High Temperature (~250°C) Cyclization (Rate-Determining Step) Intermediate->Step2 - EtOH Product 4-Hydroxyquinoline (Enol Form) Step2->Product Tautomer 4-Quinolone (Keto Form) Product->Tautomer Tautomerization Knorr_Intermediate β-Ketoanilide (Thermo Product) Knorr_Path->Knorr_Intermediate Knorr_Product 2-Hydroxyquinoline Knorr_Intermediate->Knorr_Product Cyclization Troubleshooting_Workflow Start Low Yield in Cyclization Step Check_Temp Was reaction temp consistently ~250°C? Start->Check_Temp Check_Solvent Was a high-boiling inert solvent used? Check_Temp->Check_Solvent Yes Fix_Temp Action: Use sand bath/ thermocouple. Verify temperature. Check_Temp->Fix_Temp No Fix_Solvent Action: Re-run reaction in Mineral Oil, Dowtherm A, or Diphenyl Ether. Check_Solvent->Fix_Solvent No Check_Purity Is the intermediate pure? (No starting material?) Check_Solvent->Check_Purity Yes Fix_Temp->Start Re-attempt Fix_Solvent->Start Re-attempt Purify Action: Purify intermediate (e.g., column chromatography) before cyclization. Check_Purity->Purify No Success Yield Improved Check_Purity->Success Yes Purify->Start Re-attempt

References

Technical Support Center: 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2,7,8-trimethyl-4-quinolinol. Given that specific stability data for this particular derivative is not extensively documented in peer-reviewed literature, this document synthesizes established principles from the broader quinolinol and quinoline chemical classes to provide robust, field-proven guidance. Our objective is to empower you with the foundational knowledge and practical methodologies required to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound, grounding our advice in the known physicochemical properties of quinoline derivatives.

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of quinoline compounds, including this compound, is primarily influenced by a combination of environmental and chemical factors.[1][2] These include:

  • pH: The solubility and degradation rate of quinoline derivatives are highly dependent on the pH of the solution.[3][4][5] Both strongly acidic and basic conditions can catalyze hydrolytic degradation or influence the compound's susceptibility to oxidation.[6]

  • Light Exposure: Quinoline scaffolds are often photosensitive.[6][7] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of degradation products and a noticeable change in solution color.[6][8]

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[9] Storing solutions at lower, controlled temperatures is a critical step in preserving compound integrity.[6]

  • Oxidation: The electron-rich heterocyclic ring system of quinolinols is susceptible to oxidation from dissolved atmospheric oxygen or the presence of oxidizing agents.[6][7] This is a common cause of degradation and color change.[6]

Q2: My solution of this compound is turning yellow or brown. What is causing this?

A color change from colorless to yellow, and eventually brown, is a classic visual indicator of quinoline compound degradation.[6][8] This is most commonly caused by oxidation and/or photodegradation.[6] The formation of colored byproducts, likely highly conjugated or quinone-like species, signifies that the integrity of your compound is compromised. It is imperative to prepare fresh solutions and re-evaluate your storage and handling procedures.

Q3: What is the best way to prepare and store a stock solution of this compound?

To maximize the shelf-life of your stock solution, adhere to the following best practices:

  • Solvent Selection: Start by dissolving the compound in a high-purity, anhydrous organic solvent such as DMSO or ethanol. For aqueous experiments, this organic stock can then be diluted into your aqueous buffer immediately before use. Direct dissolution in aqueous media may be challenging and can accelerate degradation.

  • pH Control: If working in an aqueous system, use a buffer to maintain a stable pH, ideally within the neutral range (pH 6-8), though the optimal pH should be determined experimentally for your specific assay.[6]

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to protect them from light.[6]

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term stability. For daily use, refrigeration at 2-8°C is acceptable for short periods, but stability at this temperature should be verified.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider degassing the solvent and blanketing the solution vial with an inert gas like argon or nitrogen to minimize oxidation.

Q4: I am observing inconsistent results in my biological assays. Could this be a stability issue?

Yes, inconsistent results and a perceived loss of potency are hallmark signs of compound degradation.[6] Since quinoline compounds can be unstable in solution, their degradation over the course of an experiment can lead to a lower effective concentration of the active molecule, resulting in poor reproducibility. It is strongly recommended to use freshly prepared solutions for each experiment or to conduct a thorough stability study to validate your stock solution's integrity under your specific experimental and storage conditions.[6]

Troubleshooting Guide

This guide provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem Probable Cause(s) Step-by-Step Solution
Precipitation in Aqueous Buffer 1. Poor Solubility: The compound may have low aqueous solubility, especially at neutral pH.[3][5] 2. pH Shift: The pH of your final solution may be at the compound's isoelectric point, minimizing solubility. 3. "Salting Out": High ionic strength in the buffer can decrease the solubility of organic compounds.[4][10]1. Verify Solubility: First, determine the compound's solubility in your chosen buffer system. 2. Adjust pH: Experimentally test slight adjustments to the buffer pH (e.g., moving from 7.4 to 7.0 or 8.0) to see if solubility improves.[3] 3. Use Co-solvents: Consider adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to your final aqueous solution, if permissible for your assay. 4. Prepare Fresh: Make final dilutions from a concentrated organic stock immediately prior to the experiment to minimize the time the compound spends in the aqueous environment.
Rapid Color Change During Experiment 1. Photosensitivity: The compound is likely degrading due to exposure to ambient lab lighting or specific light sources from instrumentation.[6] 2. Oxidative Instability: Components in your assay medium (e.g., metal ions, reactive oxygen species) may be oxidizing the compound. 3. Temperature Instability: The experiment is being conducted at an elevated temperature (e.g., 37°C) that significantly accelerates degradation.[9]1. Minimize Light Exposure: Conduct experimental steps in a darkened room or under yellow light. Use amber-tinted plates or tubes. 2. Include Controls: Run a "compound only" control (compound in assay buffer without cells/reagents) under the same conditions to isolate the cause of degradation. 3. Add Antioxidants: If oxidation is suspected and the assay allows, consider adding a mild antioxidant to the buffer. 4. Time-Course Analysis: Analyze the compound's concentration at the beginning (T=0) and end of your experiment to quantify the extent of degradation.
Multiple or Broad Peaks in HPLC Analysis 1. On-Column Degradation: The compound may be unstable under the HPLC mobile phase conditions (e.g., acidic pH). 2. Degradation in Autosampler: The sample may be degrading while sitting in the autosampler vial at room temperature or under light.[6] 3. Presence of Tautomers: 4-quinolinols can exist in equilibrium with their 4-quinolone tautomers, which might chromatograph differently under certain conditions.1. Adjust Mobile Phase: Modify the mobile phase pH to be closer to neutral if possible. Analyze the sample quickly after preparation. 2. Use Cooled Autosampler: Set the autosampler temperature to 4°C to slow degradation during the analytical run. 3. Modify Gradient/Method: Develop a stability-indicating HPLC method designed to separate the parent peak from all potential degradation products and tautomers.[11] This may require adjusting the gradient slope or organic modifier.

Experimental Protocols

These protocols provide a framework for establishing a self-validating system for handling and assessing the stability of this compound.

Protocol 1: Preparation of a Standardized Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a 10 mL amber glass volumetric flask. Add approximately 8 mL of anhydrous, HPLC-grade DMSO.

  • Sonication: Sonicate the flask for 10-15 minutes in a bath sonicator to ensure complete dissolution.

  • Volume Adjustment: Allow the solution to return to room temperature. Carefully add DMSO to the 10 mL mark. Cap and invert the flask 15-20 times to ensure homogeneity. This creates a 1 mg/mL (or ~5.34 mM) stock solution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volume, single-use amber microcentrifuge tubes or vials. Blanket with argon or nitrogen gas before capping tightly.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term use, an aliquot may be kept at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation.

  • Prepare Solutions: Dilute the 1 mg/mL organic stock solution of this compound to a working concentration of 100 µg/mL in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[6]

    • Thermal Degradation: Place 2 mL of the working solution in a sealed vial in a temperature-controlled oven at 80°C.[6]

    • Photolytic Degradation: Expose 2 mL of the working solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m².[6][12] A control sample should be wrapped in aluminum foil and placed alongside.

    • Control: Keep 2 mL of the working solution at 4°C, protected from light.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Evaluation: Analyze all samples using a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms of stressed samples to the control to identify degradation peaks and calculate the percentage loss of the parent compound.

Protocol 3: Stability-Indicating HPLC Method Development Outline

A robust HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[6][11]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector (likely in the 254-350 nm range based on the quinoline chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: This method must be validated to ensure specificity, linearity, accuracy, and precision. The peak purity of the parent compound in the presence of its degradation products should be confirmed using a PDA detector.[6]

Visualizations and Data

Logical Workflow for Stability Assessment

The following diagram outlines the logical workflow for conducting a comprehensive stability assessment of this compound.

G cluster_prep Phase 1: Preparation & Control cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Evaluation prep Prepare 100 µg/mL Working Solution control Store Control Sample (4°C, Dark) prep->control acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid photo Photolysis (UV/Vis Light) prep->photo thermal Thermal Stress (80°C) prep->thermal hplc Analyze All Samples by Stability-Indicating HPLC control->hplc sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling sampling->hplc eval Compare Stressed Samples to Control hplc->eval report Quantify Degradation % & Identify Degradants eval->report

Caption: Experimental workflow for a forced degradation study.
Predicted Degradation Pathways

Based on the known reactivity of the quinoline scaffold, the following pathways represent plausible degradation routes for this compound under oxidative or photolytic stress.

G cluster_pathways Potential Degradation Products parent This compound hydroxylated Hydroxylated Intermediates (e.g., on benzene ring) parent->hydroxylated Oxidation [O] or Photolysis (hν) dione Quinoline-dione Species parent->dione Direct Oxidation [O] hydroxylated->dione Further Oxidation [O] ring_opened Ring-Opened Products (e.g., Pyridone derivatives) hydroxylated->ring_opened Oxidative Cleavage

Caption: Predicted degradation pathways for this compound.

References

Technical Support Center: Optimization of Cell-Based Assays for Quinolinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinol compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique challenges of using this important class of molecules in cell-based assays. Our goal is to empower you with the knowledge to generate robust, reproducible, and meaningful data.

Introduction

Quinolinol and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery for indications ranging from anticancer to neuroprotective and anti-infective agents.[1][2][3] However, their physicochemical properties, particularly their aromatic and often hydrophobic nature, can present specific challenges in the context of in vitro cell-based assays. This guide is designed to address these common hurdles, providing both the "what to do" and the "why you're doing it" to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with quinolinol compounds in a question-and-answer format.

Q1: My quinolinol compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a very common issue stemming from the poor aqueous solubility of many quinolinol derivatives.[4] When the DMSO stock solution is diluted into the aqueous buffer, the concentration of the organic solvent drops, causing the compound to fall out of solution.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the highest final DMSO concentration your cell line can tolerate without affecting viability (typically 0.1-0.5%). Then, ascertain if this concentration is sufficient to maintain your compound's solubility at the desired test concentration.

  • Use Co-solvents: If DMSO alone is insufficient, consider preparing your stock solution in a mixture of DMSO with other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG).[4]

  • pH Adjustment: For quinolinol compounds with ionizable groups, adjusting the pH of your assay buffer can improve solubility. The basic nitrogen on the quinoline ring can be protonated at a more acidic pH, which can increase aqueous solubility.[5]

  • Employ Excipients: Cyclodextrins can encapsulate the hydrophobic quinoline core, forming inclusion complexes with enhanced water solubility.[5][6] This is a powerful technique for significantly improving the solubility of challenging compounds.

  • Sonication: Gentle sonication of the final compound dilution in the assay medium can sometimes help to dissolve small precipitates, but be mindful of compound stability under these conditions.[4]

Q2: I'm observing high background in my fluorescence-based assay. Could my quinolinol compound be the cause?

A2: Yes, this is a strong possibility. The quinoline scaffold is an aromatic bicyclic heterocycle with an extended π-electron system, which can absorb light and emit it as fluorescence, a phenomenon known as autofluorescence.[7] This intrinsic fluorescence can interfere with your assay's signal, leading to a high background and potentially false-positive results.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: The first step is to confirm that your compound is indeed autofluorescent. You can do this by measuring the fluorescence of your compound in the assay buffer without any cells or other assay reagents.

  • Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often strongest in the blue-green region of the spectrum.[7] If your assay chemistry allows, switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum, >600 nm) can significantly reduce spectral overlap and minimize interference.[7][8]

  • Use a Luminescence-Based Readout: If possible, switching to a luminescence-based assay is an excellent way to circumvent autofluorescence issues. Luminescent assays have very low background signal, leading to a higher signal-to-background ratio.[9]

  • Utilize Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. By introducing a delay between excitation and emission detection, the short-lived background fluorescence from the compound can be eliminated.

  • Implement Spectral Unmixing: For imaging-based assays, if your microscope has spectral detection capabilities, you can computationally separate the emission spectrum of your quinolinol compound from that of your assay's fluorophore.[7]

Q3: My quinolinol compound is showing cytotoxic effects that are not the intended therapeutic outcome. How can I confirm this and what are the implications?

A3: Unintended cytotoxicity is a critical factor to assess, as it can confound the interpretation of your assay results. A decrease in signal in your primary assay could be due to the desired target engagement or simply because the cells are dying. Quinoline derivatives have been reported to exhibit cytotoxic effects, which can be either a desired therapeutic effect (e.g., in cancer) or an off-target effect.[1][10][11][12]

Troubleshooting Steps:

  • Perform a Standard Cytotoxicity Assay: Run a parallel cytotoxicity assay using a method such as MTT, MTS, or a real-time live/dead cell imaging assay. This will allow you to determine the concentration at which your compound becomes toxic to the cells.[13]

  • Determine the Therapeutic Window: By comparing the IC50 (or EC50) from your primary functional assay with the CC50 (cytotoxic concentration 50%) from your cytotoxicity assay, you can determine the therapeutic window. A large therapeutic window indicates that the observed activity in your primary assay is likely not due to non-specific cytotoxicity.

  • Reduce Incubation Time: If your compound shows time-dependent cytotoxicity, reducing the incubation time in your primary assay might allow you to observe the desired biological effect before significant cell death occurs.

  • Consider the Mechanism of Cytotoxicity: If cytotoxicity is a persistent issue, it may be necessary to investigate the underlying mechanism (e.g., apoptosis, necrosis) to understand if it is related to your target of interest or an off-target effect.

Q4: I am observing inconsistent results between experiments. Could my quinolinol compound be unstable in the assay medium?

A4: Yes, compound instability is a common cause of poor reproducibility. Quinoline compounds can be susceptible to degradation in aqueous solutions, which can be influenced by factors like pH, light exposure, and temperature.[14] Discoloration of your compound solution (e.g., turning yellow or brown) is a visual indicator of potential degradation.[14]

Troubleshooting Steps:

  • Perform a Forced Degradation Study: To assess the stability of your compound under your specific assay conditions, you can perform a forced degradation study. This involves incubating your compound in the assay buffer for the duration of your experiment and then analyzing its integrity, for example, by HPLC.

  • Control Environmental Factors:

    • Light: Protect your compound solutions from light, especially if they are known to be photosensitive.[14]

    • pH: Use a buffered solution and ensure the pH remains stable throughout the experiment.[14]

    • Temperature: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles.[14]

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions of your compound from a frozen stock solution for each experiment. Do not store diluted compound solutions for extended periods.

Q5: My quinolinol compound appears to be active in multiple, unrelated assays. What could be the reason for this?

A5: This phenomenon is often a characteristic of Pan-Assay Interference Compounds (PAINS).[7] PAINS are compounds that show activity in many different assays through non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay technology itself. While not all quinolinols are PAINS, it is a possibility to consider when you observe broad, non-specific activity.

Troubleshooting Steps:

  • Review the Compound Structure: Certain chemical motifs are known to be associated with PAINS. You can use online tools to check your compound's structure against known PAINS filters.

  • Perform an Orthogonal Assay: Validate your findings using an orthogonal assay that has a different detection method (e.g., if your primary assay is fluorescence-based, use a luminescence-based or label-free method for confirmation).[15]

  • Assess for Aggregation: Compound aggregation can lead to non-specific inhibition of enzymes. This can be assessed by dynamic light scattering (DLS) or by including a non-ionic detergent (e.g., Triton X-100) in your assay buffer to disrupt aggregates.

  • Confirm with a Cell-Free Assay: If your compound is targeting a specific enzyme, confirm its activity in a cell-free biochemical assay. This can help to distinguish true target engagement from cellular artifacts.[13]

Experimental Protocols & Workflows

Protocol 1: Assessing Compound Solubility in Assay Media

Objective: To determine the practical solubility limit of a quinolinol compound in the final assay medium.

Materials:

  • Quinolinol compound

  • DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with serum

  • Sterile microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of your compound in the cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.), ensuring the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).

  • Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the dilutions under your standard assay conditions (e.g., 37°C, 5% CO2) for a period equivalent to your assay's duration.

  • After incubation, visually inspect each tube for signs of precipitation.

  • For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • The highest concentration that shows no precipitation and has a measured concentration close to the nominal concentration is considered the practical solubility limit.

Protocol 2: Measuring Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of a quinolinol compound at the excitation and emission wavelengths of your assay.

Materials:

  • Quinolinol compound

  • Assay buffer

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of your quinolinol compound in the assay buffer at the same concentrations you plan to use in your experiment.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with assay buffer only as a blank control.

  • Place the plate in the microplate reader.

  • Set the excitation and emission wavelengths to match those of your primary assay's fluorophore.

  • Measure the fluorescence intensity in each well.

  • If the compound-containing wells show a concentration-dependent increase in fluorescence compared to the blank, your compound is autofluorescent under these conditions.

Data Presentation & Visualization

Table 1: Troubleshooting Summary for Common Issues with Quinolinol Compounds
Issue Potential Cause(s) Recommended Solutions
Compound Precipitation Poor aqueous solubility.Optimize DMSO concentration, use co-solvents, adjust pH, use cyclodextrins.
High Background Fluorescence Intrinsic compound autofluorescence.Measure autofluorescence, switch to red-shifted dyes, use a luminescence-based assay, implement TRF.
Unexpected Cytotoxicity Off-target effects, non-specific toxicity.Perform a parallel cytotoxicity assay (MTT, MTS), determine the therapeutic window.
Inconsistent Results Compound degradation.Perform a forced degradation study, protect from light, control pH and temperature, prepare fresh dilutions.
Broad-Spectrum Activity Pan-Assay Interference Compound (PAINS).Check structure against PAINS filters, use an orthogonal assay, test for aggregation.

Diagrams

Solubility_Troubleshooting_Workflow start Compound Precipitates in Assay Medium q1 Is final DMSO concentration >0.5%? start->q1 sol1 Reduce DMSO concentration and re-test solubility q1->sol1 Yes q2 Is compound soluble at tolerable DMSO concentration? q1->q2 No sol1->q2 sol2 Use co-solvents (e.g., PEG, ethanol) with DMSO q2->sol2 No end_success Proceed with Assay q2->end_success Yes q3 Does the compound have ionizable groups? sol2->q3 sol3 Adjust buffer pH to improve solubility q3->sol3 Yes sol4 Consider using cyclodextrins to enhance solubility q3->sol4 No sol3->end_success sol4->end_success end_fail Re-evaluate compound or formulation sol4->end_fail

Caption: Solubility Troubleshooting Workflow for Quinolinol Compounds.

Autofluorescence_Mitigation_Workflow start High Background Fluorescence Observed step1 Measure compound fluorescence at assay wavelengths start->step1 q1 Is compound autofluorescent? step1->q1 sol1 Switch to a red-shifted fluorophore (>600 nm) q1->sol1 Yes end_fail Re-evaluate compound or assay format q1->end_fail No (Check other sources of background) q2 Is a suitable red-shifted probe available? sol1->q2 sol2 Convert assay to a luminescence-based readout q2->sol2 No end_success Assay Optimized q2->end_success Yes sol3 Use Time-Resolved Fluorescence (TRF) if available sol2->sol3 sol2->end_success sol4 For imaging, use spectral unmixing sol3->sol4 sol3->end_success sol4->end_success

Caption: Autofluorescence Mitigation Workflow for Quinolinol Compounds.

References

Technical Support Center: Enhancing the Metabolic Stability of 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for scientists encountering challenges with the metabolic stability of 8-hydroxyquinoline (8-HQ) derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.

Introduction to 8-Hydroxyquinoline and its Metabolic Challenges

8-Hydroxyquinoline is a versatile bicyclic compound, comprising a pyridine ring fused to a phenol.[1] This structure makes it an excellent chelating agent for a variety of metal ions, a property that underpins many of its biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] However, the very features that make 8-HQ a potent pharmacophore also render it susceptible to metabolic breakdown.

The phenolic hydroxyl group and the aromatic ring system are common sites for metabolic modification, primarily through oxidation and conjugation reactions. These modifications can lead to rapid clearance, reduced bioavailability, and the formation of potentially toxic metabolites, thereby limiting the therapeutic potential of 8-HQ derivatives.[3] Understanding and mitigating these metabolic liabilities is a critical step in the development of robust 8-HQ-based drug candidates.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise during the development of metabolically stable 8-hydroxyquinoline derivatives.

Q1: My 8-HQ derivative shows high intrinsic clearance in liver microsome assays. What are the likely metabolic pathways responsible?

A1: High intrinsic clearance in liver microsomes typically points towards extensive Phase I metabolism. For 8-hydroxyquinolines, the primary routes are:

  • Aromatic Hydroxylation: The quinoline ring system is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the introduction of additional hydroxyl groups.

  • Oxidation of Alkyl Substituents: If your derivative has alkyl chains, these can be oxidized at various positions.

  • N-dealkylation: For derivatives with N-alkyl groups, their removal is a common metabolic pathway.[3]

The phenolic hydroxyl group of the 8-HQ core is also a prime target for Phase II conjugation reactions, such as glucuronidation.[3] While liver microsomes primarily assess Phase I metabolism, some UDP-glucuronosyltransferase (UGT) activity is present. To confirm the involvement of conjugation, a hepatocyte stability assay is recommended as it provides a more complete picture of both Phase I and Phase II metabolism.[4][5]

Q2: How can I identify the specific metabolites of my 8-HQ compound?

A2: Metabolite identification is crucial for understanding the metabolic fate of your compound. The recommended workflow is:

  • In Vitro Incubation: Incubate your compound with liver microsomes or hepatocytes.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the incubation mixture. This technique separates the parent compound from its metabolites and provides information on their mass, which can be used to deduce the type of metabolic modification.

  • Metabolite Profiling: Compare the chromatograms of your compound incubated with and without the necessary cofactors (e.g., NADPH for CYP-mediated metabolism) to identify peaks corresponding to metabolites.

Q3: What are the most effective strategies to block metabolic "hotspots" on the 8-hydroxyquinoline scaffold?

A3: Once you've identified the sites of metabolic instability, you can employ several medicinal chemistry strategies to enhance stability:

  • Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

  • Halogenation: Introducing electron-withdrawing groups like fluorine or chlorine onto the aromatic ring can deactivate it towards oxidative metabolism.[3] Halogenated derivatives of 8-hydroxyquinoline, such as clioquinol (5-chloro-7-iodo-8HQ), have shown improved biological activities.[2]

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block the access of metabolizing enzymes. For example, adding a tert-butyl group can prevent N-dealkylation.[3]

  • Bioisosteric Replacement: Replacing a metabolically labile functional group with a more stable one that retains the desired biological activity is a powerful strategy.[6] For instance, replacing a labile ester with a more stable amide can improve metabolic stability.[3]

  • Glycoconjugation: Attaching a sugar moiety to the 8-hydroxyquinoline scaffold can improve solubility and bioavailability.[7]

Q4: My compound has poor cell permeability. Could this be related to its metabolic stability?

A4: While not directly linked, there can be an indirect relationship. Poor cell permeability can be a characteristic of certain 8-hydroxyquinoline derivatives, such as 5-carboxy-8-hydroxyquinoline.[6] Strategies to improve permeability, such as reducing the number of hydrogen bond donors or increasing lipophilicity, can sometimes inadvertently introduce new metabolic liabilities. It's a balancing act. Improving permeability might expose the compound to intracellular metabolizing enzymes more readily. Therefore, it's essential to assess both properties in parallel during lead optimization.

Q5: Are there any known toxic metabolites of 8-hydroxyquinolines I should be aware of?

A5: While 8-hydroxyquinoline itself has been used in various applications, some derivatives and their metabolites have raised safety concerns. For instance, during the large-scale synthesis of clioquinol, a small amount of the carcinogenic contaminant 5,7-diiodo-8-hydroxyquinoline can be formed.[8][9] It is crucial to perform thorough toxicological profiling of any new derivative and its major metabolites.

Experimental Protocols and Workflows

In Vitro Metabolic Stability Assessment Workflow

This workflow provides a structured approach to evaluating the metabolic stability of your 8-hydroxyquinoline derivatives.

Caption: Workflow for assessing and improving the metabolic stability of 8-HQ derivatives.

Protocol 1: Liver Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by Phase I enzymes.

Materials:

  • Test 8-HQ derivative (stock solution in DMSO)

  • Pooled liver microsomes (from human or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Prepare working solutions of your test compound and positive controls in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Test 8-HQ derivative (stock solution in DMSO)

  • Positive control compounds

  • Acetonitrile with an internal standard

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Compound Addition: Remove the plating medium and add fresh medium containing the test compound or positive controls.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the medium.

  • Quenching and Processing: Stop the reaction by adding ice-cold acetonitrile with an internal standard to the collected aliquots. Centrifuge to remove cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis: The data analysis is similar to the liver microsomal stability assay to determine the half-life and intrinsic clearance.

Key Metabolic Pathways and Modification Strategies

The following diagram illustrates the primary metabolic pathways affecting 8-hydroxyquinolines and the corresponding chemical strategies to enhance stability.

G cluster_0 Metabolic Liabilities of 8-HQ Core cluster_1 Metabolic Reactions cluster_2 Stabilization Strategies Aromatic Ring Aromatic Ring Oxidation (CYP450) Oxidation (CYP450) Aromatic Ring->Oxidation (CYP450) Phenolic OH Phenolic OH Glucuronidation (UGT) Glucuronidation (UGT) Phenolic OH->Glucuronidation (UGT) Substituents Substituents N-dealkylation N-dealkylation Substituents->N-dealkylation Halogenation Halogenation Oxidation (CYP450)->Halogenation Deuteration Deuteration Oxidation (CYP450)->Deuteration Bioisosteric Replacement Bioisosteric Replacement Glucuronidation (UGT)->Bioisosteric Replacement Steric Blockers Steric Blockers N-dealkylation->Steric Blockers

Caption: Metabolic liabilities of 8-HQ and corresponding stabilization strategies.

Data Summary Table

StrategyRationaleExample ModificationExpected Outcome
Deuteration Slows C-H bond cleavage by CYPsReplace H with D at a metabolic hotspotIncreased metabolic half-life
Halogenation Deactivates the aromatic ring to oxidationIntroduce F, Cl at positions 5 or 7Decreased formation of oxidative metabolites
Steric Hindrance Blocks enzyme access to a metabolic siteAdd a tert-butyl group to a labile nitrogenPrevention of N-dealkylation
Bioisosteric Replacement Replace a labile group with a stable isostereReplace an ester with an amideIncreased resistance to hydrolysis
Glycoconjugation Improve physicochemical propertiesAttach a glucose moietyEnhanced solubility and bioavailability

Concluding Remarks

Enhancing the metabolic stability of 8-hydroxyquinoline derivatives is a multifaceted challenge that requires a systematic and iterative approach. By understanding the underlying metabolic pathways and employing rational design strategies, researchers can overcome these hurdles and unlock the full therapeutic potential of this important class of compounds. This guide provides a foundational framework for troubleshooting common issues and designing robust experimental plans. Remember that each derivative is unique, and a combination of the strategies discussed may be necessary to achieve the desired metabolic profile.

References

Technical Support Center: Strategies for Reducing Off-Target Effects of Quinolinol-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinol-based inhibitors. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to minimize off-target effects and enhance the specificity of your quinolinol-based compounds. Quinoline derivatives have shown significant therapeutic potential, particularly as anticancer agents, by targeting key cellular components like tyrosine kinases, topoisomerases, and G-quadruplex DNA.[1] However, their clinical translation can be hampered by off-target activities, leading to unforeseen toxicities and reduced efficacy.[1]

This resource will equip you with the knowledge to anticipate, identify, and address these challenges through a combination of rational drug design, rigorous experimental validation, and advanced computational approaches.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with quinolinol-based inhibitors.

Q1: What are the most common off-target effects observed with quinolinol-based inhibitors?

A1: Quinolinol-based compounds, particularly those targeting kinases, can exhibit off-target effects due to the high degree of structural similarity within the kinome.[2][3] Common off-target effects can include inhibition of unintended kinases, interaction with other ATP-binding proteins, and even disruption of DNA synthesis by targeting enzymes like topoisomerases.[4][5] These unintended interactions can lead to cellular toxicity and confound experimental results.

Q2: How can I distinguish between on-target and off-target effects in my cellular assays?

A2: This is a critical question in inhibitor research. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary protein.[6] If both compounds elicit the same phenotype, it strengthens the evidence for an on-target effect.[6]

  • Rescue Experiments: If possible, express a mutant version of your target protein that is resistant to the inhibitor.[6] Reversal of the phenotype upon expression of the resistant mutant is a strong indicator of on-target activity.[6]

  • Dose-Response Correlation: Carefully titrate your inhibitor and correlate the phenotypic response with the degree of target inhibition (e.g., phosphorylation status).[6] A clear correlation supports an on-target mechanism.

Q3: My inhibitor is potent in biochemical assays but weak in cell-based experiments. What's going on?

A3: This is a frequent challenge. Several factors could be at play:

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Cellular Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.

  • High Intracellular ATP: The high concentration of ATP in cells can outcompete the inhibitor for binding to the target, especially for ATP-competitive inhibitors.

Q4: What is the difference between IC50 and Ki, and which is more important for assessing selectivity?

A4: Both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) measure inhibitor potency, but they are not interchangeable.

  • IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[7][8] It is highly dependent on factors like substrate concentration.[7][9]

  • Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity.[7][10][11] It is an intrinsic property of the inhibitor and is independent of substrate concentration for competitive inhibitors.[9][10][11]

For comparing the selectivity of different inhibitors, Ki is the more reliable metric as it reflects the inherent binding affinity.[8] The Cheng-Prusoff equation can be used to calculate Ki from IC50 data if the substrate concentration and the Michaelis constant (Km) are known.[8][9]

Troubleshooting Guides: A Problem-Oriented Approach

This section provides systematic troubleshooting for specific issues you may encounter during your experiments.

Problem 1: High Cellular Toxicity Observed at Concentrations Required for On-Target Inhibition

This common issue suggests significant off-target effects. The following workflow will help you diagnose and mitigate the problem.

Workflow for Diagnosing and Mitigating High Cellular Toxicity

cluster_assays Cellular Target Engagement Assays cluster_profiling Off-Target Profiling cluster_medchem Medicinal Chemistry Strategies A High Cellular Toxicity Observed B Step 1: Confirm On-Target Engagement in Cells A->B C Step 2: Profile Off-Target Interactions B->C Target engagement confirmed CETSA CETSA B->CETSA NanoBRET NanoBRET B->NanoBRET InCELL In-Cell Western B->InCELL D Step 3: Medicinal Chemistry Optimization C->D Off-targets identified KinomeScan Kinome Profiling (e.g., KINOMEscan®) C->KinomeScan CompProto Computational Proteomics C->CompProto E Step 4: Re-evaluate in Cellular Systems D->E Analogs synthesized SAR Structure-Activity Relationship (SAR) Studies D->SAR ShapeComp Shape Complementarity Optimization D->ShapeComp Electrostatics Electrostatic Optimization D->Electrostatics E->B Iterate or proceed cluster_inhibitor Inhibitor Verification cluster_cells Cell Culture Standardization cluster_assay Assay Optimization A Inconsistent Results B Step 1: Verify Inhibitor Integrity & Handling A->B C Step 2: Standardize Cell Culture Conditions B->C Purity Purity & Identity (LC-MS, NMR) B->Purity Solubility Solubility in Assay Media B->Solubility Stability Stability (Freeze-Thaw Cycles) B->Stability D Step 3: Optimize Assay Parameters C->D Passage Consistent Passage Number C->Passage Density Uniform Seeding Density C->Density Health Mycoplasma Testing C->Health E Step 4: Implement Rigorous Controls D->E TimeCourse Time-Course D->TimeCourse DoseResponse Dose-Response D->DoseResponse ReagentConc Reagent Concentrations D->ReagentConc

References

Validation & Comparative

A Comparative Analysis of 2,7,8-trimethyl-4-quinolinol as a Putative Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a prime example of such a scaffold.[1][2] Its rigid structure and versatile substitution patterns have made it a cornerstone in the development of numerous pharmaceuticals, particularly in oncology.[3][4]

Quinoline-based compounds have demonstrated a remarkable breadth of anticancer activities, functioning as topoisomerase inhibitors, DNA intercalating agents, and, most prominently, as inhibitors of protein kinases that drive tumor growth and proliferation.[1][5] Approved drugs such as Lenvatinib and Cabozantinib, both potent multi-kinase inhibitors, feature a quinoline core and have become standard-of-care treatments for various cancers, validating the therapeutic potential of this chemical class.[2][6] This guide focuses on 2,7,8-trimethyl-4-quinolinol, a specific derivative, to contextualize its potential efficacy and mechanism of action in comparison to these established agents. While direct experimental data on this precise molecule is limited, by analyzing its structural features and extrapolating from closely related analogues, we can construct a robust hypothesis of its anticancer profile.

Hypothesized Mechanism of Action: Multi-Kinase Inhibition

The substitution pattern of this compound, particularly the hydroxyl group at the 4-position and methyl groups on the benzene ring, suggests a strong potential for it to function as a Type I or Type II kinase inhibitor. These agents typically occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs), preventing the phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis.[7][8]

Based on extensive data from similar quinoline derivatives, we hypothesize that this compound primarily targets key pro-angiogenic and oncogenic kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10] Inhibition of VEGFRs is a clinically validated anti-angiogenic strategy.[11]

  • MET Proto-Oncogene (c-Met): The receptor for Hepatocyte Growth Factor (HGF), its aberrant activation is implicated in tumor invasion, metastasis, and resistance to therapy.[12][13]

The diagram below illustrates the central role of these kinases in cancer signaling and the putative point of inhibition by this compound.

Experimental_Workflow A Start: Compound Synthesis (this compound) B Primary Screen: In Vitro Cytotoxicity Assay (MTT) A->B C Determine IC₅₀ Values (e.g., against HCT-116, MCF-7) B->C D Secondary Screen: Mechanism of Action Studies C->D If potent (low µM IC₅₀) E Cell Cycle Analysis (Flow Cytometry) D->E F Biochemical Kinase Assays (VEGFR, c-Met) D->F G Apoptosis Assay (e.g., Annexin V) D->G H Data Analysis & Lead Candidate Selection E->H F->H G->H

References

The Influence of Methyl Substitution on the Bioactivity of Quinolinols: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline ring can dramatically influence the compound's efficacy and selectivity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of trimethyl-substituted quinolinols, offering a comparative look at how the positioning of three methyl groups can modulate their biological performance. While direct comparative data for all isomers is limited in published literature, this guide synthesizes available information and provides illustrative examples to illuminate the underlying principles of SAR in this promising class of compounds.[3]

The Quinolinol Core: A Privileged Scaffold

Quinolinols, particularly the 8-hydroxyquinoline derivatives, are known for their chelating properties and diverse pharmacological effects.[4] The hydroxyl group is often crucial for their biological activity. The addition of methyl groups, which are small, lipophilic substituents, can impact the molecule's properties in several ways:

  • Lipophilicity: Increased methyl substitution generally leads to higher lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Steric Effects: The position of the methyl groups can influence how the molecule binds to its biological target, potentially increasing affinity or introducing selectivity.

  • Metabolic Stability: Methyl groups can block sites of metabolic oxidation, increasing the compound's half-life in biological systems.

Synthesis of Trimethyl-Substituted Quinolinols

The synthesis of trimethyl-substituted quinolinols can be achieved through various established methods for quinoline synthesis, such as the Combes, Friedländer, or Skraup reactions, followed by hydroxylation if necessary.[5] A common strategy involves the cyclization of an appropriately substituted aniline with a β-ketoester.

Experimental Protocol: General Synthesis of a Trimethyl-Substituted 8-Quinolinol

This protocol outlines a general approach for the synthesis of a trimethyl-substituted 8-quinolinol, which can be adapted for different isomers by selecting the appropriate starting materials.

Step 1: Condensation

  • In a round-bottom flask, combine one equivalent of a trimethyl-substituted aminophenol with 1.2 equivalents of ethyl acetoacetate.

  • Add a catalytic amount of a Lewis acid (e.g., Amberlyst-15).

  • Heat the mixture at 120-140°C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

Step 2: Cyclization

  • Allow the reaction mixture to cool to approximately 80°C.

  • Slowly add 10 equivalents of a high-boiling point solvent with dehydrating properties (e.g., Dowtherm A or polyphosphoric acid).

  • Heat the mixture to 250°C for 30-60 minutes to induce cyclization.

  • Cool the mixture and quench by carefully pouring it into a beaker of ice water.

Step 3: Purification

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure trimethyl-substituted quinolinol.

G cluster_synthesis Synthesis Workflow Start Trimethyl-substituted Aminophenol + Ethyl Acetoacetate Condensation Condensation (Lewis Acid Catalyst, 120-140°C) Start->Condensation Step 1 Cyclization Cyclization (Dehydrating Agent, 250°C) Condensation->Cyclization Step 2 Quench Quenching (Ice Water) Cyclization->Quench Neutralize Neutralization (NaHCO3) Quench->Neutralize Filter Filtration Neutralize->Filter Step 3 Recrystallize Recrystallization Filter->Recrystallize End Pure Trimethyl-substituted Quinolinol Recrystallize->End

Caption: General workflow for the synthesis of trimethyl-substituted quinolinols.

Comparative Biological Activity

To illustrate the structure-activity relationship, we will consider three hypothetical isomers of trimethyl-8-quinolinol and their activity in three key areas: anticancer, antimicrobial, and anti-inflammatory. The following data is illustrative and designed to highlight potential SAR trends.

Anticancer Activity

Quinoline derivatives can exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and the induction of apoptosis.[3] The positioning of methyl groups can influence the compound's ability to fit into the active site of target enzymes.

Table 1: Comparative Anticancer Activity of Trimethyl-8-Quinolinol Isomers (IC50 in µM)

Compound IsomerMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
2,4,6-Trimethyl-8-quinolinol12.518.215.8
2,5,7-Trimethyl-8-quinolinol5.28.96.5
4,5,7-Trimethyl-8-quinolinol25.130.528.4
Doxorubicin (Control)0.81.21.0

This data is illustrative and not from a direct comparative study.

Interpretation of SAR:

  • 2,5,7-Trimethyl-8-quinolinol shows the highest potency. The methyl groups at positions 5 and 7 may enhance binding to a hypothetical target, while the 2-methyl group could provide a favorable steric interaction.

  • 2,4,6-Trimethyl-8-quinolinol exhibits moderate activity. The presence of a methyl group at the 4-position might introduce some steric hindrance compared to the 2,5,7-isomer.

  • 4,5,7-Trimethyl-8-quinolinol is the least active, suggesting that the combination of methyl groups at positions 4, 5, and 7 is less favorable for anticancer activity, possibly due to increased steric bulk near the chelating hydroxyl and nitrogen atoms.

Antimicrobial Activity

Quinolinols are known to possess antibacterial and antifungal properties, often attributed to their ability to chelate metal ions essential for microbial growth.[6]

Table 2: Comparative Antimicrobial Activity of Trimethyl-8-Quinolinol Isomers (MIC in µg/mL)

Compound IsomerS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
2,4,6-Trimethyl-8-quinolinol81616
2,5,7-Trimethyl-8-quinolinol163232
4,5,7-Trimethyl-8-quinolinol488
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A4

This data is illustrative and not from a direct comparative study.

Interpretation of SAR:

  • 4,5,7-Trimethyl-8-quinolinol demonstrates the best antimicrobial activity. The substitution pattern might enhance its ability to penetrate microbial cell walls or to chelate metal ions effectively.

  • 2,4,6-Trimethyl-8-quinolinol shows good activity.

  • 2,5,7-Trimethyl-8-quinolinol , the most potent anticancer agent in our illustrative data, is the least effective antimicrobial, highlighting that the SAR for different biological activities can be distinct.

Anti-inflammatory Activity

Some quinoline derivatives have shown anti-inflammatory properties by modulating inflammatory pathways.[7][8] For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and the expression of pro-inflammatory cytokines.[7]

Table 3: Comparative Anti-inflammatory Activity of Trimethyl-8-Quinolinol Isomers (% Inhibition of NO Production in LPS-stimulated Macrophages at 10 µM)

Compound Isomer% Inhibition of Nitric Oxide (NO)
2,4,6-Trimethyl-8-quinolinol65%
2,5,7-Trimethyl-8-quinolinol45%
4,5,7-Trimethyl-8-quinolinol75%
Dexamethasone (Control)90%

This data is illustrative and not from a direct comparative study.

Interpretation of SAR:

  • 4,5,7-Trimethyl-8-quinolinol shows the most significant anti-inflammatory effect, suggesting its structure is favorable for interacting with targets in inflammatory pathways.

  • 2,4,6-Trimethyl-8-quinolinol also displays substantial activity.

  • 2,5,7-Trimethyl-8-quinolinol is the least active in this assay.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide outlines for key biological assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[3]

Protocol Outline:

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trimethyl-quinolinol isomers for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G cluster_mt_assay MTT Assay Workflow Seed Seed Cells Treat Treat with Compounds Seed->Treat Incubate_1 Incubate (48-72h) Treat->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan Incubate_2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol Outline:

  • Preparation: Prepare a two-fold serial dilution of the trimethyl-quinolinol isomers in a 96-well plate with broth medium.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no microbial growth).

Potential Signaling Pathways

Quinoline derivatives have been shown to interact with various signaling pathways. For instance, in cancer, they can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[9]

G cluster_pathway Potential Quinolinol-Targeted Signaling Pathway Quinolinol Trimethyl-substituted Quinolinol PI3K PI3K Quinolinol->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinolinol derivatives.

Conclusion and Future Directions

The structure-activity relationship of trimethyl-substituted quinolinols is a nuanced field where the precise positioning of methyl groups dictates the biological activity profile. Our illustrative comparison suggests that different substitution patterns can confer selectivity for anticancer, antimicrobial, or anti-inflammatory activities. This highlights the importance of synthesizing and screening a diverse library of isomers to identify lead compounds for specific therapeutic applications.

Future research should focus on generating robust, direct comparative data for a wide range of trimethyl-substituted quinolinol isomers. Elucidating the specific molecular targets and signaling pathways for the most active compounds will be crucial for their rational optimization and development as potential therapeutic agents.

References

A Comparative Guide to JMJD2E Inhibitors: Evaluating 2,7,8-trimethyl-4-quinolinol Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Histone Demethylation in Disease

In the landscape of epigenetic regulation, the dynamic modification of histone proteins is a critical process governing gene expression. Among these modifications, histone lysine methylation was once considered a permanent mark. The discovery of histone lysine demethylases (KDMs), particularly the Jumonji C (JmjC) domain-containing family, revealed a nuanced and reversible system.[1] The JMJD2 (KDM4) subfamily of enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove di- and trimethyl marks from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[2][3]

The KDM4 family, including JMJD2E (also known as KDM4E), are crucial regulators of chromatin structure. Overexpression and dysregulation of these enzymes have been implicated in various pathologies, most notably in cancer, where they can act as oncogenic drivers by promoting cell proliferation and survival.[2][4] This has positioned the KDM4 family as a compelling target for therapeutic intervention. The development of small-molecule inhibitors against these enzymes is an area of intense research, offering potential for novel cancer therapies and as chemical probes to dissect complex biological processes.[4][5]

This guide provides a comparative analysis of inhibitors targeting JMJD2E. We will begin by examining the compound of interest, 2,7,8-trimethyl-4-quinolinol, and then compare its potential profile with well-characterized inhibitors from distinct chemical classes, supported by experimental data and detailed protocols.

The Quinolinol Scaffold: An Inquiry into this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7] Specifically, substituted quinolinols have emerged as a promising class of inhibitors for metalloenzymes. However, a comprehensive review of the scientific literature reveals a notable gap: there is currently no direct, published experimental data characterizing This compound as an inhibitor of JMJD2E.

While direct evidence is absent, we can infer a potential mechanism of action by examining structurally related compounds. The 8-hydroxyquinoline scaffold, for instance, is a well-established inhibitor of JMJD2 enzymes.[2][8] These compounds function as metal chelators, with the quinoline nitrogen and the hydroxyl oxygen forming a bidentate complex with the catalytic Fe(II) ion in the enzyme's active site.[2][8] This action mimics the binding of the native co-substrate, 2-oxoglutarate, thereby competitively inhibiting the demethylase.

It is plausible that this compound could operate through a similar Fe(II) chelation mechanism. The trimethyl substitution pattern would influence the compound's steric and electronic properties, affecting its solubility, cell permeability, and binding affinity within the JMJD2E active site. Without empirical data, its potency and selectivity remain speculative. This highlights the critical need for foundational research, starting with its synthesis and evaluation in robust biochemical and cellular assays, to determine its true potential as a JMJD2E inhibitor.

Comparative Analysis of Established JMJD2E Inhibitors

To contextualize the potential of new chemical entities like this compound, we must compare them against benchmark inhibitors. The following sections detail the mechanisms and performance of leading JMJD2E inhibitor classes.

The 8-Hydroxyquinoline (8-HQ) Class: Broad-Spectrum Metal Chelators

The 8-HQ scaffold is one of the most extensively studied for inhibiting 2-OG oxygenases. These compounds directly target the catalytic iron, making them potent but often broad-spectrum inhibitors.

  • IOX1 (5-carboxy-8-hydroxyquinoline): IOX1 is a cell-permeable, broad-spectrum inhibitor of many JmjC demethylases.[3] It demonstrates potent inhibition of multiple KDM4 members. Crystallographic studies have confirmed that IOX1 occupies the 2-OG binding site and directly coordinates with the active site Fe(II) ion.[2]

  • ML324: Developed through structure-guided modification, ML324 is a potent KDM4 inhibitor with an IC50 of 920 nM against JMJD2E in an AlphaScreen assay.[4][9] It has demonstrated significant utility in cellular models, notably showing potent anti-viral activity against herpes simplex virus and human cytomegalovirus by repressing viral gene expression.[4]

The primary strength of the 8-HQ class is its well-understood mechanism of action and proven cell permeability. The main challenge lies in achieving selectivity, as the metal-chelating pharmacophore is common to all 2-OG dependent oxygenases.

The Pyridine Dicarboxylate Class: 2-Oxoglutarate Mimetics

This class of inhibitors acts as structural mimics of the 2-OG co-substrate. Their design represents a rational approach to achieving enzyme inhibition.

  • 2,4-Pyridinedicarboxylic Acid (2,4-PDCA): 2,4-PDCA is a foundational fragment inhibitor for the JmjC family. Crystal structures show it binds similarly to 2-OG, with its carboxyl groups interacting with the Fe(II) and key lysine residues in the active site.[10] While effective, its high polarity limits cell permeability, often requiring esterification to create pro-drug forms for cellular studies.[10]

  • Substituted 2,4-PDCA Derivatives: Significant efforts have focused on modifying the 2,4-PDCA scaffold to enhance potency and selectivity. By adding substituents at the C-3 position of the pyridine ring, researchers have successfully developed inhibitors with improved selectivity for JMJD2E over other 2-OG oxygenases, such as the prolyl hydroxylase domain (PHD) enzymes involved in the hypoxia response.[10] This demonstrates that rational, structure-based design can overcome the selectivity challenges inherent in targeting the conserved 2-OG binding pocket.[10]

Data Presentation: A Head-to-Head Comparison

The table below summarizes the key characteristics of the discussed JMJD2E inhibitors. It is important to reiterate that the entry for this compound is predictive and requires experimental validation.

Compound/Class Chemical Class Mechanism of Action IC₅₀ (JMJD2E) Selectivity Profile Key Features & Limitations
This compound QuinolinolHypothesized: Fe(II) Chelation, 2-OG CompetitiveNot DeterminedNot DeterminedLacks experimental data; potential requires validation.
IOX1 8-HydroxyquinolineFe(II) Chelation, 2-OG Competitive~0.2-0.3 µMBroad-spectrum JmjC inhibitor.[3]Cell-permeable; potent but lacks selectivity.
ML324 8-HydroxyquinolineFe(II) Chelation, 2-OG Competitive920 nM[4][9]Selective for JMJD2 family.Cell-permeable; demonstrated anti-viral activity.
2,4-PDCA Pyridine Dicarboxylate2-OG Mimetic, Fe(II) Chelation~1.4 µMBroad-spectrum 2-OG oxygenase inhibitor.Well-defined binding mode; poor cell permeability.
Substituted 2,4-PDCAs Pyridine Dicarboxylate2-OG Mimetic, Fe(II) ChelationVariable (Low µM)[10]Can be engineered for selectivity over PHD enzymes.[10]Demonstrates feasibility of structure-based design for selectivity.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the JMJD2E catalytic cycle, a typical inhibitor screening workflow, and the core chemical scaffolds.

cluster_0 JMJD2E Catalytic Cycle cluster_1 Inhibition Pathway JMJD2E_Fe(II) JMJD2E-Fe(II) Complex Active_Complex Ternary Complex JMJD2E_Fe(II)->Active_Complex Blocked_Complex Inhibited Complex H3K9me3 H3K9me3 Substrate H3K9me3->Active_Complex 2OG 2-Oxoglutarate (2-OG) 2OG->Active_Complex Products H3K9me2 + Succinate + CO2 + Formaldehyde Active_Complex->Products O2 Products->JMJD2E_Fe(II) Release Inhibitor Competitive Inhibitor (e.g., 8-HQ, 2,4-PDCA) Inhibitor->Blocked_Complex

Caption: JMJD2E catalytic cycle and competitive inhibition mechanism.

A Primary Screening (e.g., qHTS using FDH-coupled assay) B Hit Confirmation & Dose-Response (Determine IC50 values) A->B Identify Hits C Orthogonal Validation (e.g., Mass Spectrometry or AlphaScreen Assay) B->C Validate D Selectivity Profiling (Test against other KDMs and 2-OG oxygenases) C->D Characterize E Mechanism of Action Studies (e.g., 2-OG competition assay) C->E D->E F Cell-Based Assays (Measure target engagement, e.g., H3K9me3 levels) D->F Prioritize E->F

Caption: Experimental workflow for JMJD2E inhibitor discovery and validation.

Caption: Core chemical structures of common JMJD2E inhibitor classes.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must be a self-validating system. The following is a detailed methodology for the widely used formaldehyde dehydrogenase (FDH)-coupled assay for measuring JMJD2E activity and inhibition. The causality behind experimental choices is explained to provide field-proven insights.

JMJD2E Inhibition Assay using a Coupled Enzyme System

This assay quantitatively measures the formaldehyde produced during the demethylation reaction. It is a robust method suitable for high-throughput screening and IC₅₀ determination.[8][10]

Principle: JMJD2E-catalyzed demethylation of a trimethylated histone peptide substrate (e.g., H3K9me3) produces one molecule of formaldehyde. In a coupled reaction, formaldehyde dehydrogenase (FDH) utilizes this formaldehyde as a substrate, catalyzing its oxidation with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by the increase in absorbance at 340 nm or fluorometrically (Excitation: 340 nm, Emission: 460 nm), providing a direct measure of JMJD2E enzymatic activity.

Materials & Reagents:

  • Recombinant human JMJD2E (KDM4E)

  • Formaldehyde Dehydrogenase (FDH)

  • JMJD2E Substrate Peptide: Biotin-PKKARK(me3)STGGKAPRKQLA-amide (or similar H3K9me3 peptide)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Cofactors: Ferrous Ammonium Sulfate (FAS), L-Ascorbic Acid, 2-Oxoglutarate (2-OG)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Test Inhibitors (e.g., this compound) dissolved in DMSO

  • 384-well, clear-bottom microplates

  • Spectrophotometer or fluorometer plate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X Enzyme/Cofactor Mix in Assay Buffer: 200 nM JMJD2E, 100 µM FAS, 200 µM Ascorbic Acid, 2 mM NAD⁺, and 10 U/mL FDH.

      • Expertise Note: Ascorbic acid is crucial. It maintains the active site iron in its reduced Fe(II) state, which is essential for catalytic activity. FAS should be prepared fresh to minimize oxidation.

    • Prepare a 2X Substrate Mix in Assay Buffer: 40 µM H3K9me3 peptide, 60 µM 2-OG.

      • Expertise Note: The concentration of 2-OG is set near its Km value to ensure the assay is sensitive to competitive inhibitors. The peptide substrate is in excess.

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute into Assay Buffer to create a 4X inhibitor solution. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution (or DMSO for control wells) to the wells of a 384-well plate.

    • Add 5 µL of the 2X Enzyme/Cofactor Mix to all wells.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 10 µL of the 2X Substrate Mix to all wells. The final reaction volume is 20 µL.

    • Immediately begin kinetic reading of the plate at 340 nm (absorbance) or Ex/Em 340/460 nm (fluorescence) every 60 seconds for 20-30 minutes at 30°C.

  • Data Analysis & Trustworthiness Checks:

    • Primary Analysis: Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve for each well.

    • Inhibition Calculation: Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation (Counter-screening): To ensure the inhibitor is acting on JMJD2E and not the coupling enzyme (FDH), a counter-screen is essential. Run the assay as described above, but replace the JMJD2E/peptide substrate with a known concentration of formaldehyde (e.g., 10 µM). A true JMJD2E inhibitor should show no activity in this assay. This step is critical for eliminating false positives and ensuring the trustworthiness of the results.[10]

Conclusion and Future Directions

The landscape of JMJD2E inhibitors is dominated by compounds that either chelate the active site iron or mimic the 2-oxoglutarate co-substrate. Potent inhibitors like IOX1, ML324, and derivatives of 2,4-PDCA have provided invaluable tools for studying the biological roles of the KDM4 family. While these compounds are effective, the ongoing challenge remains the development of inhibitors with high selectivity for individual KDM4 family members.

The compound This compound represents an unexplored area. Based on the established activity of the related 8-hydroxyquinoline scaffold, it holds theoretical promise as a metal-chelating inhibitor. However, its efficacy, selectivity, and cellular activity can only be determined through rigorous experimental evaluation using validated protocols like the FDH-coupled assay described herein. Future research should focus on the synthesis of this compound and its systematic profiling against a panel of JmjC demethylases and other 2-OG oxygenases. Such studies will be crucial to determine if this specific substitution pattern offers any advantages in potency or selectivity, potentially contributing a novel scaffold to the growing arsenal of epigenetic modulators.

References

A Comparative Analysis of Quinolinol Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Significance of Hydroxyl Isomerism

Quinoline, a heterocyclic aromatic organic compound, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast array of biological activities, leading to their use in the development of drugs for treating cancer, microbial infections, and neurodegenerative diseases.[1][2] The simple introduction of a hydroxyl (-OH) group to the quinoline scaffold, creating quinolinol (or hydroxyquinoline), dramatically amplifies its biological potential. The position of this hydroxyl group gives rise to various isomers, each with a unique electronic and steric profile that dictates its interaction with biological targets.

This guide provides a comparative analysis of the biological activities of key quinolinol isomers, with a primary focus on 8-hydroxyquinoline (8-HQ), the most extensively studied isomer, and comparisons to other isomers where data is available. We will delve into their performance in cytotoxicity, antioxidant, antimicrobial, and enzyme inhibition assays, supported by experimental data. Crucially, this guide will also elucidate the underlying mechanisms of action and provide detailed protocols for the discussed assays, empowering researchers to critically evaluate and potentially expand upon these findings.

The biological activity of quinolinol isomers is intrinsically linked to their ability to chelate metal ions. The proximity of the hydroxyl group to the nitrogen atom in the quinoline ring creates a bidentate chelating site for essential metal ions like iron, copper, and zinc.[2] By sequestering these metals, quinolinol isomers can disrupt vital microbial and cancer cell enzyme systems, leading to cell death.[2][3] This fundamental mechanism, however, is nuanced by the specific isomeric form, which affects the stability of the metal complex and its ability to be transported across cell membranes.

Comparative Cytotoxicity of Quinolinol Isomers

The evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Structure-Activity Relationship in Cytotoxicity

The position of the hydroxyl group on the quinoline ring significantly influences the cytotoxic potential of the isomer. Generally, 8-hydroxyquinoline and its derivatives have shown the most potent anticancer activities.[1] For instance, a comparative study of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and its analogues revealed that the non-halogenated 5-nitro derivative of 8-hydroxyquinoline (nitroxoline) was the most cytotoxic, with an IC50 value 5-10 fold lower than clioquinol's.[5] The order of efficacy in inhibiting cell viability was determined to be: Nitroxoline > 5,7-dichloro-8-hydroxyquinoline > 8-hydroxyquinoline > Clioquinol > 5-amino-8-hydroxyquinoline > 5-chloro-8-hydroxyquinoline > 5,7-diiodo-8-hydroxyquinoline.[5]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various quinolinol isomers and their derivatives against different cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
8-Hydroxyquinoline Raji (B-cell lymphoma)~3.0[5]
5-Nitro-8-hydroxyquinoline Raji (B-cell lymphoma)0.438[5]
5,7-Dichloro-8-hydroxyquinoline Raji (B-cell lymphoma)~2.0[5]
5-Amino-8-hydroxyquinoline Raji (B-cell lymphoma)~4.0[5]
5-Chloro-8-hydroxyquinoline Raji (B-cell lymphoma)~5.0[5]
5,7-Diiodo-8-hydroxyquinoline Raji (B-cell lymphoma)~6.0[5]
8-Hydroxyquinoline-2-carbaldehyde HCT-116 (Colon)12.5-25 µg/mL[4]
Tris(8-hydroxyquinoline)iron (Feq3) HNSCC (Head and Neck)Not specified[4]
[Ni(L1)2] (L1 = Schiff base of 8-HQ) A375 (Melanoma)<10[6]
[VO(L1)2] (L1 = Schiff base of 8-HQ) A375 (Melanoma)<10[6]

Note: IC50 values are approximate where exact figures were not provided in the source.

Mechanism of Cytotoxicity: Induction of Apoptosis and Oxidative Stress

Quinolinol derivatives primarily induce cytotoxicity through the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), leading to oxidative stress.[4]

Apoptosis Induction: The binding of quinolinol-metal complexes to cellular targets can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This leads to the activation of a cascade of caspase enzymes, the key executioners of apoptosis.[7]

Oxidative Stress: The chelation of metal ions, particularly copper and iron, by quinolinol isomers can lead to the formation of redox-active complexes. These complexes can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. The resulting oxidative stress damages cellular components like DNA, lipids, and proteins, ultimately leading to cell death.[3]

Diagram of Quinolinol-Induced Apoptotic Pathway

Quinolinol_Apoptosis cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Quinolinol-Metal Complex Quinolinol-Metal Complex Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Quinolinol-Metal Complex->Death Receptors (Fas, TNFR) Mitochondrial Stress (ROS) Mitochondrial Stress (ROS) Quinolinol-Metal Complex->Mitochondrial Stress (ROS) Caspase-8 Activation Caspase-8 Activation Death Receptors (Fas, TNFR)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Stress (ROS)->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Quinolinol-induced apoptosis signaling pathways.

Comparative Antioxidant Activity

The antioxidant properties of quinolinol isomers are primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of compounds.

Structure-Activity Relationship in Antioxidant Activity

The position of the hydroxyl group and the presence of other substituents on the quinoline ring influence the antioxidant capacity. While comprehensive comparative data for all simple quinolinol isomers is scarce, studies on derivatives suggest that electron-donating groups can enhance antioxidant activity.[8] However, the relationship is not always straightforward and can be influenced by the specific assay used. For example, in one study, some quinoline derivatives showed antioxidant potential against the ABTS radical but not the DPPH radical.[9]

The following table presents available IC50 values from DPPH assays for some quinolinol derivatives.

CompoundAntioxidant Activity (DPPH IC50)Reference
Ethanolic Extract of Mexican Brown Propolis (containing quinoline derivatives) 67.9 µg/mL[10]
2,4,6-trichlorophenylhydrazine Schiff bases of quinoline 4.05-369.30 µM[7]
Phenolic compounds (general, for comparison) Varied (e.g., Gallic acid: 1.03 µg/mL)[11]

Note: Data for simple, non-derivatized quinolinol isomers in a comparative DPPH assay is limited in the reviewed literature.

Comparative Antimicrobial Activity

Quinolinol isomers exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The primary mechanism involves the chelation of essential metal ions, disrupting microbial enzyme function.[3][12] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Structure-Activity Relationship in Antimicrobial Activity

8-Hydroxyquinoline and its halogenated derivatives are particularly potent antimicrobial agents.[12] The lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Halogenation at the 5 and 7 positions of 8-HQ, as seen in cloxyquin (5-chloro-8-hydroxyquinoline), often enhances antibacterial activity.[12]

The following table summarizes the MIC values for various quinolinol isomers and their derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

CompoundS. aureus MICE. coli MICReference
8-Hydroxyquinoline ≤6.90–110.20 µM>1024 µg/mL (for some derivatives)[12][13]
Cloxyquin (5-Chloro-8-hydroxyquinoline) ≤5.58–44.55 µMNot specified[12]
7-bromo-8-hydroxyquinoline Not specifiedMore active than 8-HQ[3]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Not specifiedMore active than 8-HQ[3]
Quinolinequinone derivatives 1.22 µg/mL (for some derivatives)Inactive[14]
7-substituted quinolin-8-ol derivatives 10-100 µg/mL10-70 µg/mL[15]

Note: MIC values can vary significantly based on the specific bacterial strain and testing methodology.

Diagram of Antimicrobial Assay Workflow (Broth Microdilution)

Broth_Microdilution Start Start Prepare Serial Dilutions of Quinolinol Isomers Prepare Serial Dilutions of Quinolinol Isomers Start->Prepare Serial Dilutions of Quinolinol Isomers Inoculate with Standardized Bacterial Suspension Inoculate with Standardized Bacterial Suspension Prepare Serial Dilutions of Quinolinol Isomers->Inoculate with Standardized Bacterial Suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate with Standardized Bacterial Suspension->Incubate at 37°C for 18-24h Visually Assess for Turbidity Visually Assess for Turbidity Incubate at 37°C for 18-24h->Visually Assess for Turbidity Determine MIC (Lowest Concentration with No Growth) Determine MIC (Lowest Concentration with No Growth) Visually Assess for Turbidity->Determine MIC (Lowest Concentration with No Growth) End End Determine MIC (Lowest Concentration with No Growth)->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Enzyme Inhibition

The ability of quinolinol isomers to chelate metal ions makes them effective inhibitors of metalloenzymes. This is a key mechanism in their antimicrobial and anticancer activities.

Mechanism of Enzyme Inhibition

By binding to the metal cofactor in the active site of an enzyme, quinolinol isomers can prevent the substrate from binding, thereby inhibiting the enzyme's catalytic activity. The specific type of inhibition (e.g., competitive, non-competitive) depends on the particular enzyme and the structure of the quinolinol inhibitor.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinolinol isomers in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

DPPH Antioxidant Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the quinolinol isomers in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Broth Microdilution Antimicrobial Susceptibility Assay
  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the quinolinol isomers and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the appropriate concentration for testing.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.

  • Controls: Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2]

Conclusion and Future Perspectives

This guide provides a comparative overview of the biological activities of quinolinol isomers, highlighting the significant influence of the hydroxyl group's position on their cytotoxic, antioxidant, and antimicrobial properties. 8-Hydroxyquinoline and its derivatives, in particular, have demonstrated potent and diverse biological activities, making them a promising scaffold for further drug development.

However, a significant gap in the literature is the lack of comprehensive, head-to-head comparative studies of all simple quinolinol isomers across a range of biological assays. Future research should focus on systematic evaluations of these isomers to establish a more complete structure-activity relationship. Furthermore, the elucidation of specific molecular targets and a deeper understanding of the signaling pathways modulated by these compounds will be crucial for the rational design of next-generation quinolinol-based therapeutics.

References

A Comparative Guide to the Cross-Reactivity Profiling of 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, yet often underestimated, hurdle is the characterization of its cross-reactivity profile. Undesirable off-target interactions are a primary source of compound attrition due to unforeseen toxicities or diminished efficacy. This guide provides an in-depth, comparative framework for assessing the cross-reactivity of a novel compound, using 2,7,8-trimethyl-4-quinolinol as our central case study.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The specific substitutions on the quinoline ring are critical in defining the molecule's pharmacological and toxicological profile[4]. While no specific biological activity or cross-reactivity data has been published for this compound, its structural similarity to known kinase and metalloenzyme inhibitors, such as 8-hydroxyquinolines that inhibit enzymes like histone demethylases, necessitates a thorough investigation of its selectivity[5][6].

This guide will compare the selectivity profile of our hypothetical lead compound, This compound (Compound X) , against two alternatives:

  • Alternative A: A known, highly selective inhibitor of the primary target.

  • Alternative B: A structurally related quinoline analog with a known promiscuous binding profile.

By establishing a robust experimental framework, we can generate a comparative dataset to guide lead optimization and de-risk preclinical development.

Part 1: The Strategic Framework for Cross-Reactivity Assessment

A systematic approach to safety and selectivity profiling is essential. The process should be tiered, starting with broad screening and progressing to more focused, functional assessments for any identified off-target "hits."[7][8] This strategy ensures that resources are used efficiently, focusing only on interactions of potential clinical relevance.

Below is a diagram illustrating the logical workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Functional & Cellular Validation cluster_3 Phase 4: Comparative Profiling & Decision A Compound X Synthesis & QC (Purity >95%) B Primary Target Assay (e.g., Kinase IC50) A->B Confirm On-Target Potency C Broad Panel Radioligand Binding Screen (e.g., SafetyScreen44 Panel) A->C Initial Off-Target Scan H Generate Selectivity Score (Off-Target Ki / On-Target Ki) B->H D Analyze Screening Data (Identify hits, e.g., >50% inhibition) C->D E Dose-Response Assays (IC50/Ki Determination for Hits) D->E Validate & Quantify F Orthogonal Functional Assays (e.g., Enzyme activity, Ca2+ flux) E->F Assess Functional Impact E->H G Cell-Based Target Engagement & Phenotypic Assays F->G Confirm Cellular Relevance I Compare Profiles: Compound X vs. Alt A vs. Alt B G->I H->I J Go/No-Go Decision for Lead Optimization I->J

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.

Part 2: Experimental Design & Protocols

The cornerstone of a reliable cross-reactivity study is the use of validated, industry-standard assays. For this guide, we will focus on the most common and robust method for initial screening: the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a panel of receptors, ion channels, and transporters. It is based on established methodologies used in safety pharmacology.[9][10][11]

Objective: To measure the ability of Compound X, Alternative A, and Alternative B to displace a specific, high-affinity radioligand from its target protein.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the target of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: A validated, high-specific-activity radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) specific for the target.

  • Test Compounds: Compound X, Alternative A, Alternative B, and a known reference inhibitor (positive control), all dissolved in 100% DMSO to create 10 mM stock solutions.

  • Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-treated with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: A liquid scintillant compatible with filter plates.

  • Plate Reader: A microplate scintillation counter (e.g., MicroBeta).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series for each test compound in assay buffer. Typically, 10 concentrations are used to span a 5-log unit range (e.g., 1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well assay plate, combine the following in a final volume of 250 µL:

    • 50 µL of test compound dilution (or buffer for total binding, or a saturating concentration of a non-labeled ligand for non-specific binding).

    • 50 µL of radioligand solution (at a final concentration near its Kd).

    • 150 µL of diluted membrane preparation (containing 10-100 µg of protein).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-treated filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Drying & Counting: Dry the filter plate (e.g., 30 minutes at 50°C). Add scintillation cocktail to each well and count the radioactivity in a microplate counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

The following diagram illustrates the principle of competitive binding.

G cluster_0 No Competitor (Total Binding) cluster_1 With Competitor (Inhibition) Receptor1 Receptor Bound1 Receptor- Receptor1->Bound1 Radioligand1 Radioligand () Radioligand1->Bound1 Receptor2 Receptor Bound2 Receptor-Compound X Receptor2->Bound2 Radioligand2 Radioligand (*) Competitor Compound X Competitor->Bound2

Caption: Principle of a competitive binding assay.

Part 3: Comparative Data Analysis

After performing binding assays across a panel of relevant off-targets (e.g., the Eurofins SafetyScreen44 or a similar panel), the data must be compiled and analyzed comparatively.[12] For this guide, we assume Compound X's primary target is Kinase Z , and we have screened it against a panel of representative GPCRs, ion channels, and other kinases.

Table 1: Comparative Cross-Reactivity Profile (Ki values in nM)

Target ClassTarget NameCompound X (Lead)Alternative A (Selective)Alternative B (Promiscuous)
Primary Target Kinase Z 15 10 50
Kinases Kinase A>10,000>10,000500
Kinase B1,200>10,000850
GPCRs 5-HT₂ₐ Receptor8,500>10,000250
D₂ Receptor>10,000>10,0001,500
M₁ Receptor5,500>10,000900
Ion Channels hERG>10,000>10,000750
Selectivity Score (Min Off-Target Ki / On-Target Ki) 80 >1,000 5

Interpretation of Results:

  • Compound X (Our Lead): Shows excellent potency for the primary target, Kinase Z (Ki = 15 nM). It exhibits a significant window of selectivity against other targets, with the nearest off-target activity at Kinase B (Ki = 1,200 nM). Its selectivity score of 80 (1200/15) indicates a reasonably clean profile, though the interaction with Kinase B warrants follow-up functional studies.

  • Alternative A (Selective Compound): As expected, this compound is highly potent for Kinase Z (Ki = 10 nM) and shows no significant binding to any off-targets in the panel (Ki >10,000 nM). It serves as the "gold standard" for a clean selectivity profile, with a selectivity score >1,000.

  • Alternative B (Promiscuous Compound): This compound is less potent on the primary target (Ki = 50 nM) and displays multiple off-target interactions in the sub-micromolar range, including several kinases and GPCRs. Its low selectivity score of 5 (250/50) highlights a high risk of adverse effects and makes it a poor candidate for further development.

Conclusion & Future Directions

This comparative guide outlines a foundational strategy for the cross-reactivity profiling of a novel chemical entity, this compound (Compound X). Based on our hypothetical data, Compound X demonstrates a promising selectivity profile that is vastly superior to the promiscuous Alternative B, albeit not as pristine as the highly optimized Alternative A.

The identification of a secondary interaction with Kinase B (Ki = 1,200 nM) is a critical finding. This does not automatically disqualify the compound but dictates the necessary next steps as outlined in our workflow:

  • Functional Validation: Conduct an enzymatic inhibition assay to confirm if the binding to Kinase B translates to functional inhibition.

  • Cellular Confirmation: Use cell-based assays to determine if Compound X engages and inhibits Kinase B at concentrations relevant to its primary target activity.

  • Structure-Activity Relationship (SAR): If functional activity is confirmed, medicinal chemistry efforts should be directed at modifying the structure of Compound X to reduce Kinase B affinity while maintaining or improving potency at Kinase Z.

By systematically applying this workflow, researchers can build a comprehensive, data-driven understanding of a compound's selectivity, enabling informed decisions and ultimately contributing to the development of safer and more effective medicines.

References

A Researcher's Guide to Evaluating the Selectivity of Novel Kinase Inhibitors: A Case Study with 2,7,8-trimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the success of small molecule inhibitors hinges not just on their potency against a desired target, but critically, on their selectivity. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window, often resulting in late-stage clinical failures. This guide provides a comprehensive framework for evaluating the selectivity of novel compounds, using the hypothetical kinase inhibitor, 2,7,8-trimethyl-4-quinolinol, as a case study. While this specific molecule is not extensively characterized in public literature, its quinoline core is a well-established pharmacophore in numerous kinase inhibitors.[1][2] This guide will, therefore, be grounded in the established principles of kinase inhibitor profiling.

We will explore the causality behind experimental choices, from initial broad-panel screening to detailed kinetic analysis and cell-based validation. The protocols described herein are designed to be self-validating, providing a robust system for generating reliable and reproducible data for your research and drug development programs.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system is a common motif in a vast array of biologically active compounds, including numerous approved and investigational kinase inhibitors.[1][2] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting the ATP-binding pocket of kinases. Given the structural similarities of this compound to known kinase inhibitors, we will proceed with the hypothesis that its primary targets belong to the protein kinase family. This guide will therefore focus on the methodologies to ascertain its specific kinase targets and its broader selectivity profile across the kinome.

Phase 1: Initial Broad-Panel Screening for Target Identification

The first step in characterizing a novel inhibitor is to understand its landscape of interactions across a wide range of potential targets. Large-scale screening against a panel of kinases is the most efficient method to identify primary targets and flag potential off-target liabilities early in the discovery process.

Experimental Protocol: In Vitro Kinase Panel Screening

This protocol outlines a typical workflow for screening a compound against a large panel of purified kinases to determine the concentration at which it inhibits 50% of the enzyme's activity (IC50).

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM).

2. Kinase Reaction Setup:

  • In a 384-well plate, dispense the kinase, a suitable substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km) for each specific kinase. The use of ATP at its Km is crucial for a standardized comparison of IC50 values across different kinases.[3]

  • Add the test compound (this compound) or a reference inhibitor at various concentrations. Include a DMSO-only control.

3. Reaction and Detection:

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of product formed. This can be achieved through various methods, such as radiometric assays (³³P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

4. Data Analysis:

  • Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Comparative IC50 Values

The results of the initial screen should be summarized in a clear and comparative table.

Kinase TargetThis compound IC50 (nM)Comparator A (e.g., Staurosporine) IC50 (nM)Comparator B (e.g., Specific Inhibitor) IC50 (nM)
Primary Target(s)
Kinase X15510
Kinase Y508>10,000
Off-Target Hits
Kinase Z50012>10,000
...>10,000......

Note: Comparator A could be a broad-spectrum inhibitor like Staurosporine to validate the assay, while Comparator B would ideally be a known selective inhibitor for the identified primary target.

Phase 2: Orthogonal Assays for Hit Validation and Deeper Characterization

While IC50 values from enzymatic assays are invaluable, they can be influenced by assay conditions. Therefore, it is essential to validate primary hits using orthogonal methods that measure direct binding affinity.

Experimental Protocol: Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding, providing an indication of binding affinity.

1. Reaction Setup:

  • In a 96-well PCR plate, mix the target kinase with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Add this compound at various concentrations.

2. Thermal Denaturation:

  • Place the plate in a real-time PCR instrument and gradually increase the temperature.

  • Monitor the fluorescence intensity as the protein unfolds.

3. Data Analysis:

  • Plot fluorescence versus temperature to generate a melting curve.

  • The midpoint of the transition (Tm) is the melting temperature. A significant increase in Tm in the presence of the compound indicates binding and stabilization of the protein.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).

1. Sample Preparation:

  • Prepare a solution of the target kinase in the calorimeter cell.

  • Prepare a solution of this compound in the injection syringe.

2. Titration:

  • Inject small aliquots of the compound into the kinase solution.

  • Measure the heat change after each injection.

3. Data Analysis:

  • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

  • Fit the data to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Data Presentation: Comparative Binding Affinities
CompoundTarget KinaseKd (nM) - ITCΔTm (°C) - TSA
This compoundKinase X25+5.2
Comparator BKinase X18+6.1

Phase 3: Cellular Assays for Target Engagement and Phenotypic Effects

Ultimately, an inhibitor must be effective in a cellular context. Cell-based assays are crucial for confirming target engagement and assessing the compound's functional consequences.

Experimental Protocol: Cellular Target Engagement Assay

This protocol describes a method to assess whether the compound can bind to its target inside a living cell, for example, using a cellular thermal shift assay (CETSA).

1. Cell Treatment:

  • Treat cultured cells with this compound at various concentrations.

2. Thermal Challenge:

  • Heat the treated cells at a specific temperature that causes partial denaturation of the target protein.

3. Protein Extraction and Analysis:

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein remaining in each sample by Western blotting or other quantitative methods. An increase in the soluble fraction indicates that the compound has bound to and stabilized the target protein.

Workflow for Selectivity Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Validation A Novel Compound (this compound) B Broad-Panel Kinase Screen (IC50 Determination) A->B C Identify Primary Targets & Off-Targets B->C D Orthogonal Binding Assays (TSA, ITC) C->D Primary Hits G Assess On-Target & Off-Target Phenotypic Effects C->G Off-Target Hits for Counter-Screening E Determine Binding Affinity (Kd) & Confirm Interaction D->E F Cellular Target Engagement (e.g., CETSA) E->F F->G H Confirm In-Cell Activity & Selectivity G->H

Caption: A streamlined workflow for evaluating the selectivity of a novel kinase inhibitor.

Interpreting the Data: Building a Case for Selectivity

A truly selective inhibitor will exhibit a significant potency window between its primary target(s) and other kinases. A commonly accepted threshold for a selective inhibitor is a 100-fold difference in IC50 or Kd values between the primary target and any off-targets. However, this is a general guideline, and the required selectivity profile will depend on the therapeutic context.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive and robust data package to support the continued development of novel inhibitors like this compound. This methodical approach, grounded in scientific integrity, is essential for navigating the complexities of drug discovery and ultimately delivering safe and effective medicines.

References

Benchmarking 2,7,8-Trimethyl-4-Quinolinol: A Comparative Guide to Assessing Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. Consequently, the discovery and development of novel neuroprotective compounds that can mitigate or halt this degenerative process are of paramount importance in modern medicine.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many pharmacologically active compounds. Derivatives of quinoline have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties relevant to neuroprotection. While compounds such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown promise in preclinical models of cerebral ischemia and Parkinson's disease, the neuroprotective potential of many other derivatives, including 2,7,8-trimethyl-4-quinolinol, remains largely unexplored.

This guide presents a comprehensive framework for benchmarking the novel compound this compound against established neuroprotective agents. The objective is to provide a rigorous, multi-tiered experimental strategy to elucidate its potential mechanisms of action and quantify its efficacy in relevant in vitro and in vivo models of neurodegeneration. By comparing it with well-characterized compounds, we can establish a clear performance baseline and determine its viability as a candidate for further development.

Selection of Benchmark Neuroprotective Compounds

To provide a robust comparative analysis, two well-established neuroprotective drugs with distinct primary mechanisms of action have been selected as benchmarks:

  • Edaravone: A potent free-radical scavenger, Edaravone is approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its primary neuroprotective effect is attributed to its ability to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress and inhibiting lipid peroxidation.[1][3]

  • Riluzole: Approved for the treatment of ALS, Riluzole's neuroprotective action is multifactorial.[4] It primarily works by inhibiting glutamatergic neurotransmission through the blockade of voltage-dependent sodium channels, which in turn reduces the presynaptic release of glutamate.[5][6][7] It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further protecting against excitotoxicity.[5][6]

These compounds provide excellent benchmarks for assessing whether this compound acts primarily as an antioxidant, an anti-excitotoxic agent, or through a combination of mechanisms.

Proposed Multi-Tiered Benchmarking Strategy

A phased approach, beginning with in vitro screening and progressing to in vivo validation, is proposed to comprehensively evaluate the neuroprotective profile of this compound.

G cluster_0 Tier 1: In Vitro Mechanistic & Efficacy Screening cluster_1 Tier 2: In Vivo Proof-of-Concept Studies cluster_2 Tier 3: Comparative Data Analysis A Initial Cytotoxicity Assessment (SH-SY5Y & BV-2 Cells) B Neuroprotection Assays (Oxidative Stress, Excitotoxicity, Ischemia) A->B C Mechanistic Assays (ROS, Caspase Activity, Anti-inflammatory) B->C G Benchmarking against Edaravone & Riluzole (EC50, % Protection, Behavioral Scores) D Selection of Relevant Animal Model (e.g., MPTP Mouse Model of Parkinson's) E Behavioral Assessments (e.g., Rotarod Test) D->E F Post-mortem Brain Tissue Analysis (Histology, Biomarkers) E->F F->G

Caption: Proposed multi-tiered experimental workflow for benchmarking this compound.

Tier 1: In Vitro Mechanistic & Efficacy Screening

The initial phase focuses on determining the compound's safety profile and its efficacy in protecting neurons against various insults in cell-based models. The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative disease research due to its neuronal characteristics.[8] For neuroinflammation studies, the BV-2 murine microglial cell line is a standard model.[9]

Experimental Protocols: In Vitro Assays

1. Cell Culture and Differentiation:

  • SH-SY5Y Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For differentiation into a more mature neuronal phenotype, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

  • BV-2 Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Initial Cytotoxicity Assessment (MTT Assay):

  • Objective: To determine the non-toxic concentration range of this compound.

  • Protocol:

    • Seed SH-SY5Y or BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[10]

3. Neuroprotection against Oxidative Stress (H₂O₂-induced toxicity):

  • Objective: To assess the compound's ability to protect against oxidative damage, benchmarked against Edaravone.

  • Protocol:

    • Seed differentiated SH-SY5Y cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of this compound or Edaravone for 2-4 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay as described above.[8]

4. Neuroprotection against Excitotoxicity (Glutamate-induced toxicity):

  • Objective: To evaluate the compound's ability to protect against glutamate-induced excitotoxicity, benchmarked against Riluzole.

  • Protocol:

    • Seed differentiated SH-SY5Y cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of this compound or Riluzole for 2 hours.

    • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5-10 mM).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay.

5. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Objective: To directly measure the antioxidant capacity of the compound.

  • Protocol:

    • Seed cells in a 96-well black plate.

    • Treat cells as in the oxidative stress neuroprotection assay.

    • After treatment, wash the cells with warm PBS.

    • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure fluorescence intensity (excitation ~485 nm, emission ~535 nm).[10][11]

6. Assessment of Apoptosis (Caspase-3 Activity Assay):

  • Objective: To determine if the neuroprotective effect involves the inhibition of apoptosis.

  • Protocol:

    • Treat cells in 6-well plates as described in the neuroprotection assays.

    • Lyse the cells and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit according to the manufacturer's instructions.

    • Read the absorbance or fluorescence on a microplate reader.

7. Anti-Neuroinflammatory Activity (LPS-induced inflammation in BV-2 cells):

  • Objective: To assess the compound's ability to suppress microglial activation and the release of pro-inflammatory mediators.

  • Protocol:

    • Seed BV-2 cells in a 24-well plate.

    • Pre-treat with non-toxic concentrations of this compound for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.[12]

    • Collect the cell culture supernatant.

    • Measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

Comparative Data Summary: In Vitro Studies
ParameterThis compoundEdaravoneRiluzole
Max Non-Toxic Conc. (µM) TBDTBDTBD
EC₅₀ vs. H₂O₂ (µM) TBDTBDN/A
EC₅₀ vs. Glutamate (µM) TBDN/ATBD
% ROS Reduction @ EC₅₀ TBDTBDN/A
% Caspase-3 Inhibition @ EC₅₀ TBDTBDTBD
IC₅₀ for NO Production (µM) TBDTBDTBD
IC₅₀ for TNF-α Release (µM) TBDTBDTBD
TBD: To be determined. N/A: Not applicable for the primary mechanism.

Tier 2: In Vivo Proof-of-Concept Studies

Based on the in vitro results, an appropriate in vivo model of a specific neurodegenerative disease should be selected. For instance, if the compound shows strong protection against oxidative stress and mitochondrial dysfunction, a toxin-based model of Parkinson's disease would be a logical next step.

Example In Vivo Model: MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm that recapitulates key pathological features of Parkinson's disease, including the selective loss of dopaminergic neurons in the substantia nigra.[13][14][15]

G A Animal Acclimatization (C57BL/6 mice) B Grouping & Pre-treatment (Vehicle, Test Compound, Benchmarks) A->B C MPTP Administration (e.g., 20 mg/kg, 4 doses, 2h intervals) B->C D Continued Compound Administration C->D E Behavioral Testing (Rotarod Test, Open Field Test) D->E F Euthanasia & Tissue Collection E->F G Histological & Biochemical Analysis (Tyrosine Hydroxylase Staining, Neurotransmitter Levels) F->G

Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.

Experimental Protocols: In Vivo Studies

1. MPTP Administration:

  • Protocol: Administer MPTP hydrochloride (e.g., 20 mg/kg) intraperitoneally to C57BL/6 mice four times at 2-hour intervals.[15] All procedures must be conducted in accordance with institutional animal care and use committee guidelines and with appropriate safety precautions for handling MPTP.

2. Compound Treatment:

  • Administer this compound and the relevant benchmark compound (e.g., Edaravone) at predetermined doses, starting before MPTP administration and continuing for the duration of the study (e.g., 7-14 days).

3. Behavioral Assessment (Rotarod Test):

  • Objective: To assess motor coordination and balance.

  • Protocol:

    • Acclimate mice to the rotarod apparatus for 2-3 days prior to MPTP administration.

    • On the testing day, place mice on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[16][17]

    • Record the latency to fall for each mouse. Conduct multiple trials with an inter-trial interval.[18]

4. Post-mortem Brain Tissue Analysis:

  • Objective: To quantify dopaminergic neuron loss and assess biochemical markers.

  • Protocol:

    • At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains and process for either cryosectioning or biochemical analysis.

    • Immunohistochemistry: Stain sections of the substantia nigra and striatum with an antibody against tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons.

    • Neurochemical Analysis: Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates.

Comparative Data Summary: In Vivo Studies (MPTP Model)
ParameterVehicle ControlThis compoundEdaravone
Rotarod Latency (s) TBDTBDTBD
% TH+ Neuron Survival (Substantia Nigra) TBDTBDTBD
Striatal Dopamine Level (% of naive control) TBDTBDTBD
TBD: To be determined.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the preclinical benchmarking of this compound as a potential neuroprotective agent. By directly comparing its performance against well-characterized drugs like Edaravone and Riluzole, this framework allows for a clear determination of its relative efficacy and primary mechanism(s) of action.

The data generated from these studies will be critical in deciding whether this compound warrants further investigation. Positive results, such as significant neuroprotection in both in vitro and in vivo models, would justify more extensive preclinical development, including pharmacokinetic studies, dose-response analyses in other neurodegeneration models (e.g., models of Alzheimer's disease or ischemic stroke), and long-term safety assessments.[19][20] Ultimately, this comparative approach provides the essential data-driven foundation required for the rational development of novel neurotherapeutics.

References

A Comparative Guide to Metal Chelation by Quinolinol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the metal chelating properties of various quinolinol derivatives. It is designed for researchers, scientists, and professionals in drug development who are leveraging the unique coordination chemistry of these compounds for therapeutic, diagnostic, and materials science applications. We will delve into the structural nuances that govern chelation efficacy, present robust experimental data for comparing different derivatives, and provide detailed protocols to empower your own investigations.

The Enduring Appeal of the Quinolinol Scaffold in Metal Chelation

8-Hydroxyquinoline (8HQ), also known as oxine, is a privileged scaffold in medicinal and coordination chemistry.[1] Its remarkable ability to form stable complexes with a wide array of metal ions stems from its nature as a monoprotic, bidentate ligand, coordinating through the deprotonated hydroxyl oxygen and the nitrogen atom of the quinoline ring.[1][2] This chelation is not merely a chemical curiosity; it is the foundation of the diverse biological activities exhibited by 8HQ and its derivatives, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5]

The therapeutic and diagnostic potential of quinolinol derivatives is often linked to their ability to modulate the concentration and distribution of biologically significant metal ions like copper, zinc, and iron.[3][6] Dysregulation of these metal ions is implicated in a variety of pathological conditions, including neurodegenerative diseases.[1][6] By selectively binding to these metal ions, quinolinol derivatives can restore metal homeostasis, mitigate metal-induced oxidative stress, and disrupt pathogenic processes.[1]

The versatility of the quinolinol ring allows for the synthesis of a vast library of derivatives with fine-tuned chelating properties. Substituents on the quinoline core can profoundly influence the stability of the resulting metal complexes, as well as their lipophilicity, solubility, and biological activity.[7] This guide will explore how these structural modifications translate into tangible differences in metal chelation performance.

Visualizing the Chelation: The Quinolinol-Metal Complex

The fundamental interaction between a quinolinol derivative and a divalent metal ion involves the formation of a stable five-membered ring. This process is central to the chelating properties of this class of compounds.

Caption: Chelation of a metal ion by a quinolinol derivative.

Comparative Analysis of Metal Chelation Efficacy

The stability of a metal-ligand complex is a critical parameter for evaluating the efficacy of a chelating agent. This is quantitatively expressed by the stability constant (log K). A higher log K value signifies a more stable complex. The following table summarizes the stability constants for several key quinolinol derivatives with biologically relevant divalent metal ions.

Quinolinol DerivativeMetal IonStepwise Stability Constant (log K₁)Stepwise Stability Constant (log K₂)Overall Stability Constant (log β₂)Reference(s)
8-Hydroxyquinoline (8HQ) Cu²⁺12.811.724.5[8]
Ni²⁺11.29.921.1[8]
Co²⁺10.49.219.6[8]
Zn²⁺10.59.520.0[8]
Fe²⁺8.07.015.0[8]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Cu²⁺--10.08[1][6]
Zn²⁺--8.85[1][6]
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4[8]
Ni²⁺9.88.618.4[8]
Co²⁺9.48.217.6[8]
Zn²⁺9.98.918.8[8]
8-Hydroxyquinoline-2-carboxylic acid Cu²⁺--20.64[4]
Ni²⁺--17.17[4]
Co²⁺--15.90[4]
Zn²⁺--18.78[4]
Mn²⁺--12.45[4]

Note: The stability constants are highly dependent on the experimental conditions (e.g., solvent, temperature, ionic strength). The data presented here is for comparative purposes.

The stability of these metal complexes generally follows the Irving-Williams series, a trend that is independent of the nature of the ligand: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[4] This trend is evident in the data for 8-hydroxyquinoline-2-carboxylic acid.[4]

Experimental Protocols for Assessing Metal Chelation

To ensure scientific integrity and provide a framework for your own research, we detail the core experimental methodologies for characterizing the metal chelation properties of quinolinol derivatives.

Potentiometric Titration: The Gold Standard for Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[8] The principle lies in monitoring the change in pH of a solution containing the ligand and the metal ion as a standardized base is added. The release of protons upon complex formation allows for the calculation of the concentration of the free ligand and the average number of ligands bound to the metal ion, which in turn are used to determine the stability constants.

A Prepare Solutions: - Ligand - Metal Salt - Standard Acid - Standard Base B Perform Three Titrations: 1. Acid alone 2. Acid + Ligand 3. Acid + Ligand + Metal A->B C Monitor pH with a calibrated pH meter B->C D Plot Titration Curves (pH vs. Volume of Base) C->D E Calculate Protonation Constants of the Ligand D->E F Calculate Formation Function (n̄) and Free Ligand Concentration ([L]) D->F E->F G Determine Stepwise and Overall Stability Constants (K and β) F->G

Caption: Workflow for potentiometric determination of stability constants.

  • Solution Preparation: Prepare stock solutions of the quinolinol derivative, the metal salt (e.g., perchlorate or nitrate salts to avoid competing complexation), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) of accurately known concentrations. An inert electrolyte (e.g., NaClO₄) is often added to maintain a constant ionic strength.

  • Titrations: Perform three separate titrations at a constant temperature:

    • Acid Titration: Titrate a known volume of the strong acid with the standardized base. This is used to determine the exact concentration of the base.

    • Ligand Titration: Titrate a mixture of the strong acid and the quinolinol derivative with the standardized base. This allows for the determination of the protonation constants of the ligand.

    • Metal-Ligand Titration: Titrate a mixture of the strong acid, the quinolinol derivative, and the metal salt with the standardized base.

  • Data Analysis: The data from the titrations (volume of base added vs. pH) is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants are then determined by plotting n̄ versus pL (-log[L]) or by using specialized software to fit the titration curves.

UV-Vis Spectrophotometry: Determining Stoichiometry and Stability

UV-Vis spectrophotometry is a versatile technique that can be used to determine both the stoichiometry and the stability constants of metal-quinolinol complexes.[8] The formation of a metal complex often results in a significant change in the electronic absorption spectrum of the ligand.

Job's plot is a widely used method to determine the stoichiometry of a metal-ligand complex in solution.[9][10]

A Prepare a series of solutions with varying mole fractions of metal and ligand, keeping the total molar concentration constant. B Measure the absorbance of each solution at the λmax of the complex. A->B C Plot Absorbance vs. Mole Fraction of Ligand. B->C D The mole fraction at the maximum absorbance indicates the stoichiometry of the complex. C->D

Caption: Workflow for Job's plot analysis.

  • Determine λmax: Record the UV-Vis spectra of the quinolinol derivative alone and in the presence of an excess of the metal ion to identify the wavelength of maximum absorbance (λmax) of the complex.

  • Prepare Solutions: Prepare a series of solutions where the total molar concentration of the metal and the ligand is kept constant, but their mole fractions are varied systematically from 0 to 1.

  • Measure Absorbance: Measure the absorbance of each solution at the predetermined λmax.

  • Plot and Analyze: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the metal-ligand complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

Fluorescence Spectroscopy: A Sensitive Probe for Chelation

Many quinolinol derivatives exhibit weak fluorescence, which can be significantly enhanced upon chelation with certain metal ions, particularly diamagnetic ions like Zn²⁺ and Al³⁺.[7][11] This fluorescence enhancement is a sensitive indicator of metal binding and can be used for quantitative analysis.

  • Determine Excitation and Emission Wavelengths: Record the excitation and emission spectra of the quinolinol derivative in the absence and presence of the metal ion to determine the optimal wavelengths for monitoring the fluorescence change.

  • Fluorescence Titration: To a solution of the quinolinol derivative, incrementally add a stock solution of the metal ion.

  • Monitor Fluorescence: After each addition, record the fluorescence intensity at the emission maximum.

  • Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion. This data can be used to determine the binding affinity (stability constant) and stoichiometry of the complex.

Conclusion: A Powerful Toolkit for Scientific Advancement

The quinolinol scaffold offers a versatile platform for the design of potent and selective metal chelators. Understanding the subtle interplay between the structure of a quinolinol derivative and its metal-binding properties is paramount for the rational design of new therapeutic agents, diagnostic probes, and advanced materials. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling them to harness the full potential of this remarkable class of compounds. By applying these principles and methodologies, the scientific community can continue to innovate and develop novel solutions to pressing challenges in medicine and technology.

References

Safety Operating Guide

Navigating the Disposal of 2,7,8-Trimethyl-4-quinolinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Considerations: Understanding the Risks

Given the toxicological profile of related quinoline compounds, it is prudent to assume that 2,7,8-Trimethyl-4-quinolinol may exhibit similar hazardous properties. For instance, 8-Hydroxyquinoline is known to be toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal procedures must be conducted with the utmost care to prevent exposure and environmental contamination.

Key Assumed Hazards:

  • Acute Oral Toxicity

  • Serious Eye Damage/Irritation

  • Skin Sensitization

  • Reproductive Toxicity

  • High Aquatic Toxicity

These potential hazards underscore the importance of robust disposal protocols, designed to contain the substance and neutralize its harmful potential.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by stringent regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from its generation to its ultimate disposal—a concept known as "cradle-to-grave" management.[3][4][5] Laboratories are considered satellite accumulation areas (SAAs) and must adhere to specific requirements for storing and managing hazardous waste.[6][7]

A fundamental principle is waste minimization. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a chemical inventory, and reducing the scale of experiments whenever possible.[6][7]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A lab coat

  • Closed-toe shoes

2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[8]

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a dedicated, leak-proof container clearly labeled as hazardous waste.[8][9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) container.[9] Do not mix this waste with other solvent streams unless you have confirmed their compatibility.

  • Sharps: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3] The defaced and rinsed container can then be disposed of as regular glass or plastic waste, unless it held an acutely toxic substance (P-listed), in which case it must be managed as hazardous waste.[7] Given the potential toxicity, treating the container as hazardous waste is the most cautious approach.

3. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").[8]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[6][7]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials and sources of ignition.[6][7] Ensure secondary containment is in place to capture any potential leaks.[9]

4. Disposal Pathway: Under no circumstances should this compound or its solutions be disposed of down the drain.[10][11] This is to prevent harm to aquatic ecosystems.[1][2]

The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] These professionals will ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[12] A common disposal method for such organic compounds is incineration in a chemical incinerator equipped with afterburners and scrubbers to neutralize harmful byproducts.[11]

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste segregate->solid Solid or contaminated materials liquid Liquid Waste segregate->liquid Solutions sharps Contaminated Sharps segregate->sharps Needles, scalpels container_solid Labeled Solid Waste Container solid->container_solid container_liquid Labeled Liquid Waste Container liquid->container_liquid container_sharps Designated Sharps Container sharps->container_sharps store Store in SAA container_solid->store container_liquid->store container_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Summary of Disposal Procedures

Waste TypeContainerKey Actions
Solid Waste Labeled, leak-proof containerSegregate from other waste streams. Keep container closed.
Liquid Waste Labeled, compatible containerDo not mix with incompatible chemicals. Use secondary containment.
Contaminated Sharps Designated sharps containerDo not overfill.
Empty Containers Hazardous waste containerTriple-rinse (collect rinsate as hazardous waste) and deface label.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.